BAY 11-7082
Description
(E)-3-Tosylacrylonitrile has been reported in Aspergillus terreus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEWDSDBFRHVAP-KRXBUXKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859645 | |
| Record name | 3-(4-Methylphenylsulfonyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19542-67-7 | |
| Record name | (2E)-3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19542-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Toluenesulfonyl)acrylonitrile, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenylsulfonyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(4-methylbenzenesulfonyl)prop-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(P-TOLUENESULFONYL)ACRYLONITRILE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5G2A4F6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual Inhibitory Mechanism of BAY 11-7082: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 11-7082 is a widely utilized anti-inflammatory compound recognized for its potent inhibitory effects on critical inflammatory signaling pathways. Initially identified as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, subsequent research has unveiled a more complex mechanism of action, including direct inhibition of the NLRP3 inflammasome. This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanisms of Action: A Dual Inhibition Strategy
This compound exerts its anti-inflammatory effects primarily through the irreversible inhibition of two key signaling hubs: the NF-κB pathway and the NLRP3 inflammasome. This dual-pronged attack makes it a potent tool for studying and potentially treating a range of inflammatory conditions. The molecule contains an α,β-unsaturated electrophilic center, which acts as a Michael acceptor, allowing it to form covalent adducts with nucleophilic cysteine residues in its target proteins, leading to their irreversible inactivation[1][2][3].
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB pathway is a cornerstone of the inflammatory response. Under basal conditions, the NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκBα[4]. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[4][5].
This compound was first described as an inhibitor of this pathway[5]. It was initially proposed to directly inhibit IKKβ, but further studies have refined this understanding. Evidence suggests that this compound acts upstream of IKK, preventing its activation and thereby blocking the phosphorylation of IκBα[6][7]. This inhibitory action is irreversible, effectively shutting down the signaling cascade that leads to NF-κB activation[4][6]. By preventing IκBα phosphorylation, this compound ensures that NF-κB remains sequestered in the cytoplasm, unable to drive inflammatory gene expression[5][6].
Direct Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by sensing a variety of danger signals, including microbial products, crystalline substances, and cellular stress[5]. Activation of the NLRP3 inflammasome typically requires two signals. The first, or "priming" signal, is often provided by NF-κB activation, leading to the increased transcription of NLRP3 and pro-IL-1β. The second signal triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms[5][8].
This compound has been shown to inhibit the NLRP3 inflammasome through a mechanism that is independent of its effects on NF-κB[5][9]. Studies have demonstrated that this compound directly targets the NLRP3 protein, inhibiting its ATPase activity[5][9]. This ATPase activity is essential for the conformational changes required for inflammasome assembly and activation[9]. By directly binding to and inhibiting NLRP3, this compound prevents the downstream activation of caspase-1 and the subsequent release of mature IL-1β and IL-18[8][9][10]. This inhibitory effect is selective for the NLRP3 inflammasome, as this compound does not inhibit other inflammasomes like NLRP1[5][9].
Off-Target Effects
It is important for researchers to be aware that this compound is not entirely specific to the NF-κB and NLRP3 pathways. Its reactive nature as a Michael acceptor means it can interact with other proteins containing reactive cysteine residues. Notably, this compound has been identified as a potent, irreversible inhibitor of protein tyrosine phosphatases (PTPs)[1][3]. It has also been shown to inhibit ubiquitin-specific proteases such as USP7 and USP21[6][11]. These off-target effects should be considered when interpreting experimental results.
Quantitative Data on this compound Activity
The following table summarizes key quantitative data regarding the inhibitory concentrations and efficacy of this compound from various studies.
| Parameter | Value | Cell Type/System | Comments | Reference |
| NF-κB Pathway Inhibition | ||||
| IC50 for TNFα-induced IκBα phosphorylation | 10 µM | Tumor cells | Irreversible inhibition. | [11][12] |
| Inhibition of NF-κB p65 DNA-binding activity | 25-100 µM | Human adipose tissue and skeletal muscle | Dose-dependent inhibition. | [11][13] |
| Inhibition of TNFα and IL-6 release | 25-100 µM | Human adipose tissue | Significant inhibition at all tested concentrations. | [11][13] |
| NLRP3 Inflammasome Inhibition | ||||
| Inhibition of ATP-induced caspase-1 activation | 12 µM | NG5 macrophages | Complete inhibition. | [9] |
| Inhibition of NLRP3 ATPase activity | Dose-dependent | Purified NLRP3 protein | Direct inhibition of enzymatic activity. | [9] |
| Off-Target Effects | ||||
| IC50 for USP7 inhibition | 0.19 µM | In vitro assay | Potent inhibition of a deubiquitinating enzyme. | [6][11] |
| IC50 for USP21 inhibition | 0.96 µM | In vitro assay | [6][11] | |
| Antibacterial Activity | ||||
| Reduction of Penicillin G MIC for MRSA | 1.56 µM | MRSA strain USA300 | 16-fold reduction in the minimum inhibitory concentration. | [14] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: Common cell lines for studying NF-κB and NLRP3 pathways include human monocytic THP-1 cells, mouse macrophage-like RAW 264.7 cells, and human embryonic kidney (HEK) 293 cells.
-
Differentiation (for THP-1 cells): To induce a macrophage-like phenotype, THP-1 cells are often treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 nM for 48 hours[15][16].
-
This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Cells are pre-incubated with the desired concentration of this compound (e.g., 1-20 µM) for 30 minutes to 1 hour before stimulation[15][17][18].
Induction of Inflammatory Pathways
-
NF-κB Pathway Activation: Cells are stimulated with agents like TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 15-60 minutes) to induce IκBα phosphorylation and NF-κB activation[7][17].
-
NLRP3 Inflammasome Activation (Two-Step):
-
Priming: Cells are first primed with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Activation: Following priming, a second stimulus such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) is added for 30-60 minutes to trigger inflammasome assembly and activation[9].
-
Western Blot Analysis
Western blotting is a key technique to assess the phosphorylation status and expression levels of proteins within the signaling pathways.
-
Sample Preparation: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay[19][20].
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane[19][20].
-
Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-IκBα, total IκBα, phospho-p65, total p65, NLRP3, and cleaved caspase-1[18][19][20].
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an ECL substrate[19][20].
Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the release of inflammatory cytokines into the cell culture supernatant.
-
Sample Collection: After cell treatment and stimulation, the culture medium is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The supernatant is analyzed for cytokines such as IL-1β, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions[13][17][21].
NF-κB p65 Transcription Factor Binding Assay
This assay measures the DNA binding activity of NF-κB in nuclear extracts.
-
Nuclear Extract Preparation: Following cell treatment, nuclear extracts are prepared using a specialized kit.
-
Assay: The assay is typically an ELISA-based method where a specific oligonucleotide containing the NF-κB consensus binding site is immobilized on a plate. The nuclear extract is added, and the bound p65 subunit is detected using a specific primary antibody, a secondary HRP-conjugated antibody, and a colorimetric substrate[17][22].
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.
Caption: this compound directly inhibits the NLRP3 inflammasome's ATPase activity.
Experimental Workflow Diagram
References
- 1. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The anti-inflammatory drug this compound suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Anti-inflammatory Compounds Parthenolide and this compound Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Curcumin Represses NLRP3 Inflammasome Activation via TLR4/MyD88/NF-κB and P2X7R Signaling in PMA-Induced Macrophages [frontiersin.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma [ijbs.com]
- 20. By Regulating the NLRP3 Inflammasome Can Reduce the Release of Inflammatory Factors in the Co-Culture Model of Tuberculosis H37Ra Strain and Rat Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanreview.org [europeanreview.org]
- 22. biorxiv.org [biorxiv.org]
BAY 11-7082: A Technical Guide to its NF-κB Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 11-7082 is a widely utilized small molecule inhibitor known for its anti-inflammatory, anticancer, and neuroprotective properties.[1] Its primary mechanism of action involves the potent and irreversible inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This document provides an in-depth technical overview of this compound's mechanism, quantitative efficacy, and the experimental protocols used to characterize its function. It is intended to serve as a comprehensive resource for researchers employing this compound in their studies.
Mechanism of Action: Inhibition of the NF-κB Signaling Cascade
The canonical NF-κB pathway is a cornerstone of the cellular inflammatory response. In an unstimulated state, the NF-κB transcription factor (commonly a heterodimer of p65/RelA and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of kappa B alpha).[4] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[4] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[4] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory and anti-apoptotic genes.[5]
This compound exerts its inhibitory effect by primarily targeting the phosphorylation of IκBα.[2][3] It selectively and irreversibly inhibits the cytokine-induced phosphorylation of IκBα, thereby preventing its degradation.[3][5] This action keeps the NF-κB complex sequestered in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity.[1][2] While it is widely reported to inhibit IKK activity, some studies suggest its target may be an upstream kinase in the signaling cascade.[1][6] Beyond the NF-κB pathway, this compound has also been shown to inhibit the NLRP3 inflammasome and other signaling molecules, indicating it can have broader, multi-target effects.[2][7]
Quantitative Data Summary
The inhibitory potency of this compound varies across different cell types and experimental conditions. The following tables summarize key quantitative metrics reported in the literature.
Table 1: IC₅₀ Values of this compound
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Assay | Target/Stimulus | IC₅₀ Value | Reference |
| Tumor Cells | IκBα Phosphorylation Assay | TNF-α | 10 µM | [8] |
| HEK293 | Luciferase Reporter Assay | TNF-α | 11 µM | [3] |
| HGC27 (Gastric Cancer) | MTT Assay (72h) | Cell Proliferation | 4.23 nM | [9] |
| MKN45 (Gastric Cancer) | MTT Assay (72h) | Cell Proliferation | 5.88 nM | [9] |
| Various | Ubiquitin-Specific Protease Assay | USP7 | 0.19 µM | [3][8] |
| Various | Ubiquitin-Specific Protease Assay | USP21 | 0.96 µM | [3][8] |
Table 2: Effective Concentrations for Biological Effects
This table outlines the concentrations of this compound used to achieve significant biological outcomes in various experimental models.
| Cell Line / Model | Effect | Concentration | Reference |
| RAW264.7 Macrophages | Suppression of NO, PGE₂, and TNF-α production | 0 - 15 µM | [1] |
| HTLV-I-infected T-cells | Reduction of NF-κB DNA binding and induction of apoptosis | 5 µM | [8][10] |
| NCI-H1703 (NSCLC) | Inhibition of cell proliferation | 8 µM | [8] |
| MDA-MB-231 (Breast Cancer) | Inhibition of NF-κB DNA binding (EMSA) | 5 µM (24h) | [11] |
| Human Adipose Tissue | Inhibition of NF-κB p65 DNA-binding activity | 50 - 100 µM | [8] |
| Mouse Hippocampal Slices | Neuroprotection against NMDA toxicity | 20 - 100 µM | [10] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound on the NF-κB pathway.
Western Blotting for Phospho-IκBα and p65
This protocol is used to detect the phosphorylation status of IκBα and the total levels of key pathway proteins.
-
Cell Culture and Treatment : Seed cells (e.g., RAW264.7 or A549) in 6-well plates and grow to 80-90% confluency. Pre-treat cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.[11][12]
-
Stimulation : Induce NF-κB activation by adding a stimulant (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes for IκBα phosphorylation).[1][5]
-
Cell Lysis : Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][13]
-
Protein Quantification : Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[13]
-
SDS-PAGE and Transfer : Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager. Quantify band intensity using densitometry software.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection : Seed cells (e.g., HEK293) in a 12-well or 24-well plate.[1] Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization using a suitable transfection reagent.[14][15]
-
Incubation and Treatment : Allow cells to express the plasmids for 24-48 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation : Add an NF-κB agonist (e.g., TNF-α or PMA) and incubate for an additional 6-8 hours.[1][16]
-
Cell Lysis : Wash cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry : Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer according to the manufacturer's instructions.[14][17]
-
Data Analysis : Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity. Express results as relative luciferase units (RLU) or fold change over the unstimulated control.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[18][19]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9][18]
-
Compound Treatment : Treat cells with a range of concentrations of this compound (and a vehicle control) and incubate for 24, 48, or 72 hours.[9][15]
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][19] This allows viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization : Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 15% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][15]
-
Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.[14][20]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.
Mandatory Visualizations
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway, primarily acting through the prevention of IκBα phosphorylation. Its efficacy has been well-documented across a variety of cell lines and models, making it an invaluable tool for studying inflammatory processes, cancer biology, and other NF-κB-mediated phenomena. However, researchers should remain aware of its potential for multi-target effects, particularly at higher concentrations. The protocols and data presented in this guide offer a robust framework for designing and interpreting experiments involving this compound.
References
- 1. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. scispace.com [scispace.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ijbs.com [ijbs.com]
- 14. BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma [ijbs.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. MTT assay protocol | Abcam [abcam.com]
BAY 11-7082 as an IKK inhibitor
An In-Depth Technical Guide to BAY 11-7082 as an IKK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a widely utilized small molecule inhibitor primarily recognized for its anti-inflammatory properties. It functions as a selective and irreversible inhibitor of the nuclear factor-κB (NF-κB) signaling pathway by preventing the tumor necrosis factor-α (TNF-α)-induced phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1][2] This action blocks the subsequent release and nuclear translocation of active NF-κB, thereby downregulating the expression of numerous pro-inflammatory and cell survival genes.[3][4] Beyond its canonical effect on the IKK/NF-κB axis, emerging research has revealed that this compound possesses a multi-targeted profile, notably inhibiting the NLRP3 inflammasome, ubiquitin-specific proteases (USPs), and other signaling cascades.[3][5][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols, and the signaling pathways it modulates.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (E)-3-(4-Methylphenylsulfonyl)-2-propenenitrile | [7] |
| Alternate Names | BAY 11-7821 | [6] |
| CAS Number | 19542-67-7 | [7] |
| Molecular Formula | C₁₀H₉NO₂S | [7] |
| Molecular Weight | 207.25 g/mol | [7] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO (~25 mg/ml), DMF (~25 mg/ml), and Ethanol (~0.20 mg/ml) | [1] |
Mechanism of Action
Inhibition of the Canonical NF-κB Pathway
The primary and most characterized mechanism of this compound is the irreversible inhibition of TNF-α-induced IκBα phosphorylation.[1][2] In the canonical NF-κB pathway, stimuli like TNF-α activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This degradation releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target genes.
This compound effectively prevents the IKK-mediated phosphorylation of IκBα.[4] This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB's nuclear translocation and transcriptional activity.[3] While widely referred to as an IKK inhibitor, some studies suggest this compound does not inhibit the IKK complex directly in in vitro kinase assays but rather suppresses its activation within the cellular environment.[8]
Inhibition of the NLRP3 Inflammasome
This compound also functions as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[3][5] The activation of the NLRP3 inflammasome is a two-step process: a "priming" signal, often mediated by NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β, and an "activation" signal that triggers the assembly of the inflammasome complex.
This compound can inhibit the inflammasome through two distinct mechanisms:
-
Indirect Inhibition: By blocking the NF-κB pathway, it prevents the initial priming step required for the expression of inflammasome components.[3]
-
Direct Inhibition: It has been shown to directly block the ATPase activity of the NLRP3 sensor, which is essential for its activation and the assembly of the inflammasome complex.[3]
Other Molecular Targets
In addition to its primary effects, this compound has been shown to inhibit other proteins and pathways, which may contribute to its broad biological activity and potential off-target effects:
-
Ubiquitin-Specific Proteases (USPs): It inhibits USP7 and USP21.[2][6][9]
-
E2/E3 Ubiquitin Enzymes: It can inactivate the E2-conjugating enzymes Ubc13 and UbcH7, as well as the E3 ligase LUBAC.[6][8]
-
Other Transcription Factors: It can suppress the activation of Activator Protein-1 (AP-1), Interferon Regulatory Factor-3 (IRF-3), and Signal Transducer and Activator of Transcription-1 (STAT-1).[5][10]
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target / Process | IC₅₀ Value | Cell Type / Condition | Reference |
| TNFα-induced IκBα Phosphorylation | ~10 µM | Tumor Cells | [6][9][11] |
| TNFα-induced Adhesion Molecule Expression | 5-10 µM | Human Endothelial Cells | [1] |
| Ubiquitin-Specific Protease 7 (USP7) | 0.19 µM | In vitro | [2][6][9] |
| Ubiquitin-Specific Protease 21 (USP21) | 0.96 µM | In vitro | [2][6][9] |
| HGC27 Gastric Cancer Cell Proliferation (48h) | 6.72 nM | HGC27 Cells | [12] |
| MKN45 Gastric Cancer Cell Proliferation (48h) | 11.22 nM | MKN45 Cells | [12] |
| Multiple Myeloma Cell Viability Reduction | 2-4 µM | U266 Cells | [13] |
| Oral Squamous Carcinoma Cell Viability | 5-30 µM | CAL27, HSC-2, SCC-4 Cells | [14] |
Table 2: Effect of this compound on Cytokine and Mediator Production
| Mediator | Effect | Concentration | Cell Type / Model | Reference |
| Nitric Oxide (NO) | Strong Suppression | 0-15 µM | LPS-treated RAW264.7 | [10] |
| Prostaglandin E₂ (PGE₂) | Strong Suppression | 0-15 µM | LPS-treated RAW264.7 | [10] |
| TNF-α | Significant Decrease | 50 µM | Skeletal Muscle | [6] |
| IL-1β | Significant Reduction | 2.5-5 mg/kg in vivo | Oral Squamous Carcinoma Model | [14] |
| IL-6 | Significant Inhibition | 100 µM | Adipose Tissue | [6] |
| IL-8 | Significant Inhibition | 100 µM | Adipose Tissue | [6] |
| IL-23 | Marked Suppression | 20 mg/kg in vivo | Psoriasis-like Dermatitis Model | [5] |
Experimental Protocols & Workflows
General Experimental Workflow for Assessing Anti-Inflammatory Activity
The following diagram outlines a typical workflow to evaluate the efficacy of this compound in a cell-based inflammation model.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. This compound | 19542-67-7 [chemicalbook.com]
- 5. portlandpress.com [portlandpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. portlandpress.com [portlandpress.com]
- 9. abmole.com [abmole.com]
- 10. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. europeanreview.org [europeanreview.org]
- 14. mdpi.com [mdpi.com]
Unraveling the Multifaceted Molecular Targets of BAY 11-7082: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
BAY 11-7082 is a widely utilized small molecule inhibitor, initially characterized for its anti-inflammatory properties through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. However, extensive research has revealed a broader spectrum of molecular targets, positioning this compound as a pleiotropic agent with complex cellular effects. This technical guide provides an in-depth exploration of the core molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.
Core Molecular Targets and Quantitative Inhibition Data
The inhibitory activity of this compound extends beyond its initial characterization, encompassing key nodes in inflammatory and cellular signaling pathways. The following tables summarize the quantitative data for its primary molecular targets.
| Target Protein/Process | Cell Line/System | IC50 Value | Reference |
| TNFα-induced IκBα phosphorylation | Tumor cells | 10 µM | [1] |
| Ubiquitin-Specific Protease 7 (USP7) | In vitro | 0.19 µM | [1][2] |
| Ubiquitin-Specific Protease 21 (USP21) | In vitro | 0.96 µM | [1][2] |
| TNFα-induced surface expression of ICAM-1, VCAM-1, and E-selectin | Human endothelial cells | 5-10 µM | [3][4] |
| Cell Proliferation (HGC27 gastric cancer cells) | HGC27 | 24.88 nM (24h), 6.72 nM (48h), 4.23 nM (72h) | [5] |
| Cell Proliferation (MKN45 gastric cancer cells) | MKN45 | 29.11 nM (24h), 11.22 nM (48h), 5.88 nM (72h) | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its influence on several critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Caption: Dual inhibitory action of this compound on the NLRP3 inflammasome.
Caption: Broad-spectrum inhibition of inflammatory signaling by this compound.
Detailed Experimental Protocols
The identification and validation of this compound's molecular targets have been accomplished through a variety of standard and advanced molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blot Analysis for IκBα Phosphorylation
-
Objective: To determine the effect of this compound on TNFα-induced phosphorylation of IκBα.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
NF-κB p65 Nuclear Translocation by Immunofluorescence Microscopy
-
Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
-
Cell Culture and Treatment:
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Cy3-labeled anti-rabbit) for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Mount coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging:
-
Visualize cells using a fluorescence microscope.
-
Capture images of DAPI (blue) and the p65 subunit (red) fluorescence.
-
Analyze the subcellular localization of p65, noting its presence in the cytoplasm versus the nucleus.
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
-
Protocol:
-
Seed HGC27 or MKN45 gastric cancer cells into 96-well plates at a density of 5x10⁴ cells/well and culture overnight.[5]
-
Treat cells with various concentrations of this compound (e.g., 0.01 to 20 µM) for 24, 48, and 72 hours.[5]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Conclusion
This compound is a potent and versatile inhibitor with a range of molecular targets that extend beyond the NF-κB pathway. Its ability to modulate the NLRP3 inflammasome, ubiquitin-specific proteases, and other key inflammatory signaling cascades underscores its complex mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted biological effects of this compound and for those in the process of developing novel therapeutics targeting these pathways. It is important to note that some studies suggest that the cytotoxic effects of this compound may be independent of its NF-κB inhibitory activity, highlighting the need for careful interpretation of experimental results.[6] Further research into its off-target effects and the precise molecular interactions will continue to refine our understanding of this valuable research tool.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
BAY 11-7082: A Potent, Irreversible Inhibitor of Protein Tyrosine Phosphatases
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BAY 11-7082, a well-documented anti-inflammatory agent, is widely recognized for its inhibitory effects on the NF-κB signaling pathway. However, a substantial body of evidence reveals a significant off-target activity: the potent and irreversible inhibition of protein tyrosine phosphatases (PTPs). This technical guide provides an in-depth analysis of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols related to the effects of this compound on this critical class of enzymes. Understanding this dual activity is paramount for the accurate interpretation of experimental results and for the consideration of this compound in drug development contexts.
Introduction: The Dual Role of this compound
Protein tyrosine phosphatases, in concert with protein tyrosine kinases, orchestrate the signaling cascades that govern cellular homeostasis.[1] Dysregulation of tyrosine phosphorylation is a hallmark of numerous diseases, including cancer and diabetes, making PTPs attractive therapeutic targets.[1]
This compound is traditionally viewed as an inhibitor of IκB kinase (IKK) activity, thereby preventing the nuclear translocation of NF-κB.[1] However, its chemical structure, featuring an α,β-unsaturated electrophilic center, predisposes it to act as a Michael acceptor.[1][2] This property enables it to react with nucleophilic residues, such as the active site cysteine of PTPs, leading to their inactivation.[1][2] This document will explore the profound implications of this secondary mechanism of action.
Mechanism of Action: Covalent Modification of the PTP Active Site
The inhibitory effect of this compound on PTPs is both potent and irreversible.[1][2] The core of this mechanism lies in the formation of a covalent adduct with the catalytic cysteine residue within the PTP active site.[1][2][3] Mass spectrometry analysis has confirmed this covalent modification.[1][2] This irreversible binding effectively inactivates the enzyme, leading to an accumulation of tyrosine-phosphorylated proteins within the cell, an effect comparable to that of general PTP inhibitors like sodium orthovanadate.[1][2]
References
BAY 11-7082: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
BAY 11-7082 is a widely utilized small molecule inhibitor renowned for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its well-documented inhibitory effects on key cellular signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways. Detailed experimental protocols and quantitative data are presented to support researchers in their study of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name (2E)-3-[(4-methylbenzene)sulfonyl]prop-2-enenitrile, is a synthetic compound belonging to the vinyl sulfone class.[1][2] Its chemical identity and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (2E)-3-[(4-methylbenzene)sulfonyl]prop-2-enenitrile[1][2] |
| Synonyms | (E)-3-tosylacrylonitrile, BAY-117082, BAY117082[1] |
| CAS Number | 19542-67-7[1][2] |
| Chemical Formula | C₁₀H₉NO₂S[2] |
| Molecular Weight | 207.25 g/mol [2] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N[2] |
| InChI | InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+[2] |
| InChIKey | DOEWDSDBFRHVAP-KRXBUXKQSA-N[2] |
Physicochemical Properties:
| Property | Value |
| Physical Form | Off-white to white crystalline solid[3] |
| Melting Point | 133-135 °C |
| Boiling Point | 397.6 ± 42.0 °C (Predicted) |
| Solubility | DMSO: >20 mg/mL, Soluble in Ethanol and DMF[3] |
| Storage | Store at -20°C[3] |
Biological Activity and Signaling Pathways
This compound is a potent and irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] It exerts its primary effect by inhibiting the phosphorylation of IκBα (Inhibitor of kappa B alpha), a critical step in the activation of NF-κB.[5][6] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes involved in inflammation and cell survival.[5][7]
In addition to its well-established role in the NF-κB pathway, this compound has been identified as a direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[4] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines such as IL-1β and IL-18. This compound has been shown to inhibit the ATPase activity of NLRP3, a critical step for its activation.[8]
The inhibitory effects of this compound on these two key signaling pathways are depicted in the following diagrams:
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against several key targets. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the compound's efficacy.
| Target | Assay Condition | IC₅₀ Value |
| IκBα Phosphorylation | TNFα-induced in tumor cells | 10 µM[5][6] |
| USP7 | Ubiquitin-specific protease 7 | 0.19 µM[6] |
| USP21 | Ubiquitin-specific protease 21 | 0.96 µM[6] |
| NF-κB Activity | TNFα-induced in HEK293 cells (luciferase assay) | 2-11 µM |
| Adhesion Molecule Expression | TNFα-induced ICAM-1, VCAM-1, and E-selectin in HUVECs | 5-10 µM[7] |
Experimental Protocols
To facilitate the use of this compound in research, detailed protocols for key experiments are provided below. These protocols are synthesized from various published studies and should be adapted as necessary for specific experimental conditions.
1. Western Blot Analysis of NF-κB Pathway Activation
This protocol is designed to assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of p65.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with an NF-κB activator, such as TNFα (10-20 ng/mL) or LPS (1 µg/mL), for 15-30 minutes.
-
-
Protein Extraction:
-
For total cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
-
Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
24 hours post-transfection, pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with TNFα or another appropriate stimulus for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
-
Luciferase Measurement:
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
3. Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit of NF-κB.
-
Cell Preparation:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and an NF-κB stimulus as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
4. NLRP3 Inflammasome Activation Assay
This protocol assesses the effect of this compound on NLRP3 inflammasome activation by measuring caspase-1 activation and IL-1β secretion.
-
Cell Priming and Treatment:
-
Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS (1 µg/mL) for 4 hours to induce pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.
-
-
Sample Collection:
-
Collect the cell culture supernatants for IL-1β measurement.
-
Lyse the cells to measure caspase-1 activity.
-
-
Caspase-1 Activity Assay:
-
Use a fluorometric or colorimetric caspase-1 activity assay kit according to the manufacturer's instructions.
-
-
IL-1β ELISA:
-
Measure the concentration of mature IL-1β in the cell culture supernatants using a commercially available ELISA kit.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma [ijbs.com]
- 3. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 4. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of lung cancer cells by EGCG and NF-κB inhibitor BAY11-7082 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Western Blotting Analysis [bio-protocol.org]
- 7. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
BAY 11-7082: A Technical Review of its Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
BAY 11-7082 is a widely utilized small molecule inhibitor known for its potent anti-inflammatory and anti-cancer properties. Initially identified as an irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, subsequent research has revealed its multifaceted mechanism of action, encompassing the inhibition of the NLRP3 inflammasome and the modulation of various other cellular processes. This technical guide provides a comprehensive overview of the literature on this compound, focusing on its core mechanisms, quantitative data from key studies, and detailed experimental protocols.
Core Mechanisms of Action
This compound exerts its biological effects through the inhibition of several key signaling pathways, primarily by targeting specific components involved in inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The most well-characterized mechanism of this compound is its ability to inhibit the canonical NF-κB pathway.[1] This pathway is a cornerstone of the inflammatory response and is constitutively active in many cancer types, promoting cell proliferation and survival. This compound acts by irreversibly inhibiting the phosphorylation of IκBα (inhibitor of NF-κB alpha).[1] In unstimulated cells, IκBα is bound to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. By preventing IκBα phosphorylation, this compound effectively traps NF-κB in the cytoplasm, thereby blocking its transcriptional activity.[1][2]
Inhibition of the NLRP3 Inflammasome
Beyond its effects on NF-κB, this compound is a direct inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[3][4][5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[6] Studies have shown that this compound can inhibit NLRP3 inflammasome activation independently of its NF-κB inhibitory activity.[5] The proposed mechanism involves the direct inhibition of the ATPase activity of NLRP3, which is essential for the assembly and activation of the inflammasome complex.[5]
Effects on Apoptosis and Cell Cycle
This compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][7] The induction of apoptosis is often linked to its inhibition of the pro-survival NF-κB pathway. By blocking NF-κB, this compound can downregulate the expression of anti-apoptotic proteins (e.g., Bcl-2) and upregulate pro-apoptotic proteins (e.g., Bax), leading to the activation of the intrinsic apoptotic pathway.[8] Furthermore, this compound can induce cell cycle arrest, often at the G0/G1 or S phase, by modulating the expression of key cell cycle regulators.[2]
Quantitative Data Summary
The inhibitory potency of this compound varies depending on the cell type, stimulus, and the specific pathway being assayed. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative data reported in the literature.
| NF-κB Inhibition | |||
| Cell Line/System | Stimulus | Assay | IC50/Effective Concentration |
| Human Endothelial Cells | TNF-α | Adhesion Molecule Expression (ICAM-1, VCAM-1, E-Selectin) | 5-10 µM[1] |
| Gastric Cancer Cells (HGC27) | - | Cell Proliferation (72h) | 4.23 nM[9] |
| Gastric Cancer Cells (MKN45) | - | Cell Proliferation (72h) | 5.88 nM[9] |
| Multiple Myeloma (U266) | - | Cell Viability | Effective at 2-4 µM[2] |
| NLRP3 Inflammasome Inhibition | |||
| Cell Line/System | Stimulus | Assay | Effective Concentration |
| Murine Macrophages (NG5) | Nigericin | Caspase-1 Activation | 12 µM[5] |
| Human Macrophages (THP-1) | Nigericin | Caspase-1 Activation | 12 µM[5] |
| Anti-proliferative and Pro-apoptotic Activity | |||
| Cell Line | Assay | IC50/Effective Concentration | Reference |
| Naegleria fowleri | Amebicidal Activity | EC50 | 1.6 µM[10] |
| Oral Squamous Carcinoma Cells (CAL27, HSC-2, SCC-4) | Cell Viability (24h) | Significant reduction at 5, 10, and 30 µM | [4] |
| SHH-Medulloblastoma Cells | Cell Proliferation | Effective at ≥8 µM | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently used to characterize the effects of this compound.
Protocol 1: Western Blot Analysis of IκBα Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IκBα in response to a pro-inflammatory stimulus.
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa or RAW 264.7 macrophages) at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 20 ng/mL) or lipopolysaccharide (LPS; e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.
2. Protein Lysate Preparation: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins on a 10-12% SDS-polyacrylamide gel. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phospho-IκBα (e.g., Ser32/36) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. j. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin or GAPDH.
Expected Results: A dose-dependent decrease in the intensity of the phospho-IκBα band should be observed in cells pre-treated with this compound compared to the stimulated control.[1][12]
Protocol 2: NLRP3 Inflammasome Activation Assay
This protocol outlines the steps to measure the inhibition of NLRP3 inflammasome-mediated caspase-1 activation and IL-1β secretion by this compound.
1. Cell Culture and Priming: a. Seed macrophages (e.g., primary bone marrow-derived macrophages or THP-1 cells differentiated with PMA) in a multi-well plate. b. Prime the cells with LPS (e.g., 200 ng/mL to 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment and Inflammasome Activation: a. After priming, replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO) and incubate for 1 hour. b. Activate the NLRP3 inflammasome by adding a second stimulus, such as nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for 30-60 minutes.
3. Sample Collection and Analysis: a. Supernatant Analysis: i. Carefully collect the cell culture supernatant. ii. Centrifuge to remove any detached cells. iii. Measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. iv. To assess caspase-1 activation, the supernatant can be analyzed by Western blot for the cleaved (p20) subunit of caspase-1. b. Cell Lysate Analysis: i. Lyse the remaining cells to analyze intracellular protein levels (e.g., pro-caspase-1, pro-IL-1β, and NLRP3) by Western blot to ensure that the inhibitor is not affecting their expression.
Expected Results: A significant reduction in the levels of secreted IL-1β and cleaved caspase-1 in the supernatant of cells treated with this compound compared to the activated control group.[4][13]
Protocol 3: Cell Viability and Apoptosis Assays
These protocols are used to determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
1. Cell Viability Assay (MTT or CCK-8): a. Seed cancer cells in a 96-well plate and allow them to attach. b. Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. c. Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance at the appropriate wavelength using a microplate reader. e. Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. Treat cells with this compound at the desired concentrations and time points. b. Harvest the cells by trypsinization and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes. e. Analyze the stained cells by flow cytometry. f. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Expected Results: A dose- and time-dependent decrease in cell viability and an increase in the percentage of apoptotic cells.[7]
Conclusion
This compound is a potent and versatile inhibitor with well-documented effects on key inflammatory and oncogenic signaling pathways. Its ability to dually inhibit both the NF-κB and NLRP3 inflammasome pathways, in addition to inducing apoptosis and cell cycle arrest in cancer cells, makes it a valuable tool for basic research and a potential lead compound for the development of novel therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important molecule. Further investigation into the broader spectrum of its cellular targets will continue to elucidate its full therapeutic potential.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. europeanreview.org [europeanreview.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inhibitor this compound: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Short-Term Topical Application of this compound Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of BAY-117082, a Selective NLRP3 Inflammasome Inhibitor, on Metastatic Evolution in Human Oral Squamous Cell Carcinoma (OSCC) - PMC [pmc.ncbi.nlm.nih.gov]
BAY 11-7082: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 11-7082 is a widely utilized small molecule inhibitor with potent anti-inflammatory properties. Initially characterized as an irreversible inhibitor of IκBα phosphorylation, it effectively blocks the canonical NF-κB signaling pathway, a central regulator of the inflammatory response. Subsequent research has unveiled its broader mechanism of action, including the inhibition of the NLRP3 inflammasome and other signaling cascades, positioning it as a valuable tool for investigating inflammatory processes and a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of the core anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support researchers in their exploration of this compound.
Core Mechanism of Action: Inhibition of NF-κB and NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects primarily through the inhibition of two key signaling pathways: the NF-κB pathway and the NLRP3 inflammasome.
1.1. Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound was first identified as an inhibitor of this pathway.[1] It acts by irreversibly inhibiting the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα, the inhibitory subunit of NF-κB.[2] This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB dimer (typically p65/p50) in the cytoplasm and preventing its translocation to the nucleus, which is necessary for the transcription of target inflammatory genes.[1][3]
1.2. Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. This compound has been shown to selectively inhibit the activation of the NLRP3 inflammasome, independent of its effects on NF-κB.[1][4] The activation of the NLRP3 inflammasome is a two-step process: a priming signal, often mediated by NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex. This compound can indirectly inhibit the priming step through its NF-κB inhibitory activity and has also been suggested to directly inhibit the ATPase activity of NLRP3.[1][5]
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize key quantitative data regarding the anti-inflammatory effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Inflammatory Pathways
| Parameter | Cell Type | Stimulus | IC50 Value | Reference(s) |
| IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM | [6] |
| NF-κB DNA Binding | Adipose tissue | - | Significant at all concentrations tested | [6] |
| NF-κB DNA Binding | Skeletal muscle | - | Significant at 50 µM and 100 µM | [6] |
| NLRP3 Inflammasome Activity | Macrophages | ATP | Dose-dependent inhibition | [7] |
| NLRP3 ATPase Activity | Purified NLRP3 | - | Dose-dependent inhibition | [5] |
Table 2: In Vitro Effects on Inflammatory Mediator Production
| Mediator | Cell Type | Stimulus | This compound Concentration | Effect | Reference(s) |
| IL-1β | Mouse BMDMs | LPS + Nigericin | 1 µM and 2.5 µM | Significant reduction (p < 0.0001) | [8] |
| TNF-α | RAW264.7 cells | LPS (1 µg/mL) | 0 - 15 µM | Dose-dependent suppression | [8][9] |
| Nitric Oxide (NO) | RAW264.7 cells | LPS (1 µg/mL) | 0 - 15 µM | Dose-dependent suppression | [8][9] |
| Prostaglandin E2 (PGE2) | RAW264.7 cells | LPS (1 µg/mL) | 0 - 15 µM | Dose-dependent suppression | [8][9] |
| IL-6 | Adipose tissue | - | All concentrations tested | Significant inhibition | [6] |
| IL-8 | Adipose tissue | - | All concentrations tested | Significant inhibition | [6] |
| TNF-α | Skeletal muscle | - | 50 µM | Significant decrease | [6] |
| IL-6 | Skeletal muscle | - | 50 µM | Significant decrease | [6] |
| IL-8 | Skeletal muscle | - | 50 µM | Significant decrease | [6] |
Table 3: In Vivo Anti-Inflammatory Effects
| Animal Model | Disease/Condition | Dosage | Effect | Reference(s) |
| Rat | Carrageenan-induced paw edema | Dose-dependent | Reduced edema formation | [8] |
| Rat | Adjuvant-induced arthritis | Not specified | Reduced paw swelling | [8] |
| Mice | Imiquimod-induced psoriasis-like dermatitis | 20 mg/kg/i.p. | Reduced epidermal thickness, acanthosis, and inflammatory infiltrate | [4][10] |
| Mice | Fibroid xenografts | Daily treatment for 2 months | 50% reduction in tumor weight | [11] |
| Rat | Cardiac Ischemia-Reperfusion Injury | Pretreatment | Reduced infarct size and preserved myocardial function | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
3.1. Western Blot Analysis of IκBα Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IκBα in cell culture.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, RAW264.7 macrophages) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) dissolved in DMSO for 1-2 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Stimulate the cells with an inflammatory agonist such as TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.[2]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like β-actin or GAPDH.
-
3.2. Measurement of Cytokine Production by ELISA
This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW264.7 macrophages, primary peritoneal macrophages) in a 24-well or 96-well plate and allow them to adhere.[8]
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL). For IL-1β measurement in the context of inflammasome activation, a second signal like ATP or nigericin is required after LPS priming.[8]
-
Incubate for an appropriate time to allow for cytokine production and secretion (e.g., 6-24 hours).[8]
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the culture supernatant without disturbing the cell monolayer.
-
-
ELISA Procedure:
-
Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using a commercially available kit for the specific cytokine of interest, following the manufacturer's instructions.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by incubation with a detection antibody, an enzyme-conjugated secondary antibody, and finally a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
3.3. In Vivo Murine Model of Psoriasis-like Dermatitis
This protocol describes an in vivo model to assess the anti-inflammatory efficacy of this compound in a skin inflammation model.[4][10]
-
Animal Model:
-
Use appropriate mouse strains (e.g., C57BL/6).
-
Shave the dorsal skin of the mice.
-
-
Induction of Psoriasis-like Lesions:
-
Topically apply imiquimod (IMQ) cream (e.g., 62.5 mg/day) to the shaved back skin for consecutive days (e.g., 7 days) to induce psoriasis-like inflammation.[10]
-
-
This compound Administration:
-
Administer this compound (e.g., 20 mg/kg) or vehicle (e.g., 0.9% NaCl) via intraperitoneal (i.p.) injection daily.[10]
-
-
Assessment of Inflammation:
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness.
-
At the end of the experiment, euthanize the mice and collect skin tissue samples.
-
-
Histological Analysis:
-
Fix the skin samples in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
-
Biomarker Analysis:
-
Homogenize skin tissue to extract protein for Western blot analysis of inflammatory markers (e.g., p-NF-κB, NLRP3, IL-1β) or RNA for qRT-PCR analysis of pro-inflammatory gene expression (e.g., TNF-α, IL-6, IL-23).[4]
-
Broader Anti-Inflammatory Profile and Off-Target Effects
While the inhibition of NF-κB and the NLRP3 inflammasome are central to its anti-inflammatory activity, this compound has been reported to have a broader inhibitory profile. Studies have shown that it can also suppress the activation of other transcription factors involved in inflammation, such as activator protein-1 (AP-1), interferon regulatory factor-3 (IRF-3), and signal transducer and activator of transcription-1 (STAT-1).[9] The mechanism for these effects appears to involve the inhibition of upstream kinases like extracellular signal-regulated kinase (ERK), p38, and Janus kinase-2 (JAK2).[9]
It is also important for researchers to be aware of the potential off-target effects of this compound. Due to its chemical structure containing an α,β-unsaturated electrophilic center, it can act as a Michael acceptor and react with nucleophilic cysteine residues in proteins. This has led to the discovery that this compound can act as a potent, irreversible inhibitor of protein tyrosine phosphatases (PTPs).[8] This off-target activity should be considered when interpreting experimental results, as PTPs are involved in a wide range of cellular signaling pathways.
Conclusion
This compound is a powerful and versatile tool for studying the molecular mechanisms of inflammation. Its well-documented inhibitory effects on the NF-κB and NLRP3 inflammasome pathways, supported by a growing body of quantitative data, make it an invaluable reagent for in vitro and in vivo research. This technical guide provides a comprehensive resource for scientists and drug development professionals, offering detailed protocols and a clear understanding of its mechanism of action. By carefully considering its multi-target profile and potential off-target effects, researchers can effectively leverage this compound to advance our understanding of inflammatory diseases and explore new therapeutic strategies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. invivogen.com [invivogen.com]
- 4. ijbs.com [ijbs.com]
- 5. Anti-inflammatory Compounds Parthenolide and this compound Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Morin, a Bioflavonoid Suppresses Monosodium Urate Crystal-Induced Inflammatory Immune Response in RAW 264.7 Macrophages through the Inhibition of Inflammatory Mediators, Intracellular ROS Levels and NF-κB Activation | PLOS One [journals.plos.org]
- 11. In Vivo Effects of this compound on Fibroid Growth and Gene Expression: A Preclinical Study [mdpi.com]
- 12. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Impact of BAY 11-7082 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
BAY 11-7082 is a widely utilized small molecule inhibitor initially characterized for its anti-inflammatory properties. While first described as an inhibitor of IκB kinase (IKK), subsequent research has revealed a more complex pharmacological profile, implicating multiple signaling pathways central to inflammation, cell survival, and protein degradation. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.
Core Cellular Pathways Modulated by this compound
This compound exerts its biological effects by targeting several key cellular signaling networks. The primary pathways affected include the Nuclear Factor-κB (NF-κB) signaling cascade, the NLRP3 inflammasome, and the ubiquitin-proteasome system.
The NF-κB Signaling Pathway
Contrary to initial reports, this compound does not directly inhibit the catalytic activity of IKKα or IKKβ.[1] Instead, it prevents the activation of the IKK complex by targeting upstream components of the signaling cascade, particularly within the ubiquitin system.[1][2][3] The canonical NF-κB pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Its activation is tightly controlled by the inhibitor of NF-κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IKK complex is activated and phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. This compound's interference with the ubiquitination process upstream of IKK activation effectively blocks this entire cascade.
dot
Caption: The NF-κB signaling pathway and the inhibitory action of this compound on the ubiquitination step.
The NLRP3 Inflammasome
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by inducing inflammation in response to a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature, active forms. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[4][5] This inhibition is thought to occur through two principal mechanisms: indirectly, by blocking the NF-κB-dependent priming step which is necessary for the transcription of NLRP3 and pro-IL-1β, and directly, by inhibiting the ATPase activity of NLRP3 itself.[5][6]
dot
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound at both the priming and activation steps.
The Ubiquitin System
Perhaps the most fundamental mechanism of action of this compound is its interference with the ubiquitin system.[1][2][3] Specifically, it has been shown to inhibit E2 ubiquitin-conjugating enzymes, such as Ubc13 and UbcH7, by forming a covalent adduct with their reactive cysteine residues.[2][3] These enzymes are crucial for the formation of Lys63-linked and linear polyubiquitin chains, which are non-degradative signals that serve as scaffolds for the assembly of signaling complexes, including the one that activates the IKK complex in the NF-κB pathway.[1][2][3] By inhibiting these E2 enzymes, this compound effectively disrupts the signaling platforms required for the activation of downstream inflammatory pathways.
dot
Caption: The ubiquitination cascade and the inhibitory effect of this compound on E2 conjugating enzymes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular processes.
Table 1: IC50 Values of this compound for NF-κB Inhibition and Other Targets
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| TNF-α-induced IκBα phosphorylation | Tumor cells | 10 µM | [7] |
| TNF-α-induced NF-κB activation | HEK293 | 11 µM | [8] |
| TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-selectin | Human endothelial cells | 5-10 µM | [9][10] |
| Ubiquitin-specific protease 7 (USP7) | In vitro | 0.19 µM | [8] |
| Ubiquitin-specific protease 21 (USP21) | In vitro | 0.96 µM | [8] |
| Ube1 inhibition | In vitro (on-bead assay) | < 1 µM | [11] |
| Ube1 inhibition | In vitro (gel-based assay) | ~4.6 µM | [11] |
| Ube2L3 inhibition | In vitro (on-bead assay) | 7.5 µM | [11] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | Assay | Time Point | IC50 Value / % Viability | Reference |
| HGC-27 (Gastric Cancer) | CCK-8 | 24 h | 24.88 nM | [4] |
| HGC-27 (Gastric Cancer) | CCK-8 | 48 h | 6.72 nM | [4] |
| HGC-27 (Gastric Cancer) | CCK-8 | 72 h | 4.23 nM | [4] |
| MKN45 (Gastric Cancer) | CCK-8 | 24 h | 29.11 nM | [4] |
| MKN45 (Gastric Cancer) | CCK-8 | 48 h | 11.22 nM | [4] |
| MKN45 (Gastric Cancer) | CCK-8 | 72 h | 5.88 nM | [4] |
| U266 (Multiple Myeloma) | MTT | 4 h | Significant reduction at 2, 4, 8 µM | [12] |
| HeLa | MTT | 24 h | 57.91% viability at 25 µM | [2] |
| HeLa | MTT | 48 h | 43.29% viability at 25 µM | [2] |
Table 3: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| U266 (Multiple Myeloma) | 2 µM and 4 µM | G0/G1 arrest | Increased G0/G1 phase, decreased S and G2/M phases | [12] |
| HGC-27 (Gastric Cancer) | Increasing concentrations | S phase arrest | Increased accumulation of S phase cells | [6][13] |
| HGC-27 (Gastric Cancer) | 5 µM for 24h | Apoptosis induction | Significant increase in Annexin V positive cells | [3][13] |
| U266 (Multiple Myeloma) | 2 µM and 4 µM | Apoptosis induction | Increased caspase-3 activity, increased Bax/Bcl-2 ratio | [12] |
Experimental Protocols
Western Blot Analysis of NF-κB Pathway Proteins
This protocol describes the detection of total and phosphorylated levels of key NF-κB pathway proteins, such as p65 and IκBα, in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
dot
Caption: A typical workflow for Western blot analysis.
Luciferase Reporter Assay for NF-κB Activity
This assay measures the transcriptional activity of NF-κB using a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.
Materials:
-
HEK293 cells or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Stimulant (e.g., TNF-α or PMA)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Allow cells to recover and express the plasmids for 24-48 hours.
-
Pre-treat the transfected cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with an NF-κB activator.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
In Vitro Ubiquitination Assay
This protocol outlines a method to assess the effect of this compound on the activity of E1 and E2 enzymes in a cell-free system.[5]
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., Ubc13 or UbcH7)
-
Ubiquitin
-
This compound
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.5)
-
ATP and MgCl₂
-
SDS-PAGE gels (non-reducing) and running buffer
-
Coomassie blue stain
Procedure:
-
In a reaction tube, combine the E1 and E2 enzymes with ubiquitin in the reaction buffer.
-
Add various concentrations of this compound or vehicle (DMSO) and incubate at room temperature for a specified time (e.g., 45-60 minutes).
-
Initiate the ubiquitination reaction by adding ATP and MgCl₂.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue to visualize the formation of ubiquitin-enzyme thioester adducts (which will appear as higher molecular weight bands).
-
A decrease in the intensity of the E2~Ub band in the presence of this compound indicates inhibition.
Conclusion
This compound is a potent and versatile inhibitor that affects multiple, interconnected cellular pathways. Its primary mechanism of action appears to be the inhibition of E2 ubiquitin-conjugating enzymes, which has profound downstream consequences on signaling cascades that are dependent on K63-linked and linear polyubiquitination, most notably the NF-κB pathway. Furthermore, its ability to directly and indirectly inhibit the NLRP3 inflammasome contributes to its broad anti-inflammatory profile. The induction of apoptosis and cell cycle arrest in various cancer cell lines highlights its potential as an anti-neoplastic agent. Researchers and drug development professionals should consider this multifaceted activity when utilizing this compound as a chemical probe or as a lead compound for therapeutic development. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for designing and interpreting experiments involving this important pharmacological tool.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Real-time tracking of complex ubiquitination cascades using a fluorescent confocal on-bead assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. This compound, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY 11-7082: A Technical Guide to its Role in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 11-7082 is a widely utilized small molecule inhibitor known for its potent pro-apoptotic effects across a diverse range of cancer cell lines. This document provides an in-depth technical overview of the molecular mechanisms through which this compound induces programmed cell death. The primary mechanism of action involves the irreversible inhibition of IκB kinase (IKK), leading to the suppression of nuclear factor-kappa B (NF-κB) signaling, a critical pathway for cell survival. This guide details the downstream consequences of NF-κB inhibition, including the modulation of the intrinsic and extrinsic apoptotic pathways, the generation of reactive oxygen species (ROS), and the activation of the caspase cascade. Quantitative data on its efficacy, detailed experimental protocols, and visual diagrams of the core signaling pathways are provided to support further research and drug development efforts.
Core Mechanism of Action: Inhibition of the NF-κB Pathway
The canonical NF-κB signaling pathway is a cornerstone of cell survival, inflammation, and proliferation. In unstimulated cells, the NF-κB transcription factor is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon receiving pro-survival signals, IκB kinase (IKK) phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it upregulates the transcription of anti-apoptotic genes, such as those from the Bcl-2 family.
This compound functions as an irreversible inhibitor of IKK, specifically by blocking the phosphorylation of IκBα. This action prevents the degradation of IκBα, thereby locking NF-κB in the cytoplasm and inhibiting its transcriptional activity. The resulting downregulation of anti-apoptotic proteins sensitizes the cells to apoptotic stimuli.
Induction of Apoptosis via the Intrinsic Pathway
The inhibition of NF-κB by this compound directly impacts the delicate balance of the Bcl-2 family of proteins, which are critical regulators of the intrinsic (or mitochondrial) pathway of apoptosis.
-
Downregulation of Anti-Apoptotic Proteins: NF-κB normally promotes the transcription of anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL. Treatment with this compound leads to a decrease in the levels of these protective proteins.
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, this compound can lead to an increase in the expression of pro-apoptotic Bcl-2 family members, such as Bax and Bak.
-
Mitochondrial Disruption: The resulting high ratio of pro- to anti-apoptotic proteins triggers mitochondrial outer membrane permeabilization (MOMP). This event leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.
Contribution of Reactive Oxygen Species (ROS)
Several studies have demonstrated that this compound can induce apoptosis through the generation of intracellular ROS. This oxidative stress can trigger apoptosis through multiple mechanisms:
-
Direct Damage: ROS can directly damage cellular components like DNA, lipids, and proteins, leading to cell death.
-
Mitochondrial Pathway Amplification: ROS can further destabilize the mitochondrial membrane, amplifying the release of cytochrome c.
-
Signaling Pathway Modulation: ROS can modulate various signaling pathways, including the JNK pathway, which can further promote apoptosis.
The production of ROS is considered a significant, and in some cases, an NF-κB-independent mechanism of this compound-induced cell death.
Quantitative Data Summary
The efficacy of this compound varies significantly depending on the cell line and experimental conditions. The following table summarizes key quantitative data from various studies.
| Cell Line | Cell Type | Assay | Concentration | Results | Reference |
| U-937 | Human histiocytic lymphoma | MTT Assay | 1-20 µM | IC50 ≈ 5 µM after 48h | |
| HL-60 | Human promyelocytic leukemia | MTT Assay | 1-20 µM | IC50 ≈ 2.5 µM after 48h | |
| Jurkat | Human T-cell leukemia | Apoptosis Assay | 5 µM | ~50% apoptotic cells after 24h | |
| KBM-5 | Human chronic myeloid leukemia | Apoptosis Assay | 5 µM | Significant induction of apoptosis | |
| PC-3 | Human prostate cancer | Cell Viability | 1-10 µM | Dose-dependent decrease in viability | |
| LNCaP | Human prostate cancer | Cell Viability | 1-10 µM | Dose-dependent decrease in viability | |
| Caki | Human renal cell carcinoma | Annexin V Staining | 10 µM | 33.7% apoptotic cells after 24h |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in protein expression levels (e.g., caspases, Bcl-2 family).
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Standard Experimental Workflow
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound.
Conclusion
This compound is a potent inducer of apoptosis, primarily through the irreversible inhibition of the pro-survival NF-κB signaling pathway. This action leads to a decrease in anti-apoptotic proteins and sensitizes cancer cells to death via the intrinsic mitochondrial pathway, characterized by cytochrome c release and the activation of caspase-9 and -3. Furthermore, the generation of ROS contributes significantly to its cytotoxic effects. The comprehensive data and protocols provided in this guide serve as a valuable resource for researchers investigating novel cancer therapeutics and the fundamental mechanisms of programmed cell death.
BAY 11-7082 and Gene Expression Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 11-7082 is a widely utilized small molecule inhibitor initially identified for its potent anti-inflammatory properties.[1] It primarily functions through the irreversible inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of immune and inflammatory responses, cell proliferation, and survival.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its multifaceted effects on gene expression, and detailed experimental protocols for its application in research settings.
Core Mechanism of Action: Targeting the NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is a primary target of this compound.[2] In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB).[3] Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[3] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation.[3] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of target genes involved in inflammation, immunity, and cell survival.[2][3]
This compound acts as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[4] By preventing the phosphorylation of IκBα, this compound effectively blocks the degradation of this inhibitory protein, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[2][5]
Broader Effects on Gene Expression and Other Cellular Pathways
While the inhibition of NF-κB is its most cited function, this compound has demonstrated a broader spectrum of activity, influencing other signaling pathways and cellular processes. This pleiotropic activity contributes to its diverse biological effects.
Inhibition of the NLRP3 Inflammasome
This compound is also a known inhibitor of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[2] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in innate immunity by activating caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[2] this compound can inhibit NLRP3 inflammasome activation, thereby reducing the secretion of these potent pro-inflammatory cytokines.[2][6] This inhibition can occur through both NF-κB-dependent (priming step) and direct inhibitory effects on the NLRP3 sensor's ATPase activity.[2]
Targeting the Ubiquitin System
More recent studies have revealed that this compound's anti-inflammatory effects may be, in part, attributed to its interaction with the ubiquitin system.[7][8] It has been shown to inactivate E2 ubiquitin-conjugating enzymes such as Ubc13 and UbcH7, which are crucial for the formation of Lys63-linked and linear polyubiquitin chains upstream of IKK activation.[7][8] Additionally, this compound can inhibit ubiquitin-specific proteases like USP7 and USP21.[4] This interference with the ubiquitination machinery highlights a more complex mechanism of action than initially understood.
Quantitative Data on this compound Activity
The inhibitory potency of this compound varies across different cell types and against its various targets. The following tables summarize key quantitative data from published literature.
Table 1: IC50 Values of this compound for NF-κB Pathway Inhibition
| Cell Line/System | Assay | IC50 Value | Reference |
| Tumor cells | TNFα-induced IκBα phosphorylation | 10 µM | [7] |
| Human Endothelial Cells | TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-Selectin | 5-10 µM | [5][9] |
| HGC27 (Gastric Cancer) | Cell Proliferation (24h) | 24.88 nM | [10] |
| HGC27 (Gastric Cancer) | Cell Proliferation (48h) | 6.72 nM | [10] |
| HGC27 (Gastric Cancer) | Cell Proliferation (72h) | 4.23 nM | [10] |
| MKN45 (Gastric Cancer) | Cell Proliferation (24h) | 29.11 nM | [10] |
| MKN45 (Gastric Cancer) | Cell Proliferation (48h) | 11.22 nM | [10] |
| MKN45 (Gastric Cancer) | Cell Proliferation (72h) | 5.88 nM | [10] |
| SH-SY5Y (Neuroblastoma) | Cell Viability | 0.85 µM | [10] |
| SK-N-AS (Neuroblastoma) | Cell Viability | 1.35 µM | [10] |
Table 2: IC50 Values of this compound for Other Targets
| Target | Assay | IC50 Value | Reference |
| USP7 | Ubiquitin-specific protease activity | 0.19 µM | [7][11] |
| USP21 | Ubiquitin-specific protease activity | 0.96 µM | [7][11] |
Table 3: Effects of this compound on Gene Expression
| Gene(s) | Effect | Fold Change/Observation | Cell/System | Reference |
| IL-6, IL-1β, TNF-α | Downregulation | Significant decrease in mRNA and protein | Murine fibroid xenografts, IMQ-induced psoriasis model | [12][13] |
| ICAM-1, VCAM-1, E-selectin | Downregulation | Reduced mRNA and surface expression | Human Endothelial Cells | [5][10] |
| BCL2A1A, BCL2L1, BIRC3 | Downregulation | >4.5-fold, >11-fold, >3-fold decrease | Murine Hypopharyngeal Mucosa | [6] |
| EGFR, ELK1, FOS, JUN | Downregulation | >8-fold, >3-fold, >2.5-fold, >3.5-fold decrease | Murine Hypopharyngeal Mucosa | [6] |
| IL-10 | Upregulation | 2-fold increase | Murine Hypopharyngeal Mucosa | [6] |
| Gli1 | Downregulation | Significant decrease in mRNA and protein | HGC27 and MKN45 cells | [10] |
| TF, PAI-1 | Downregulation | Significant decrease in mRNA and protein | Rat Type-II Alveolar Epithelial Cells | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying the effects of this compound. Below are representative methodologies for key experiments.
General Cell Culture and Treatment with this compound
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2. For example, RLE-6TN cells are cultured in M199 medium with 10% FBS.[1]
-
Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For a 20 mM stock, reconstitute 5 mg of powder in 1.2 ml of DMSO.[9] Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[11]
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth and response to treatment. For a 96-well plate, a density of 3,000-5,000 cells per well is common.[1][14]
-
Treatment: After allowing the cells to adhere and reach the desired confluency (typically 24 hours), replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) depending on the experimental endpoint.[1][14]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., cell lysis for protein or RNA extraction).
Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer or a specific lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4; 150 mM NaCl; 0.1% NP-40) containing protease and phosphatase inhibitors.[14][15]
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 13,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[14][16]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[14][15]
-
Sample Preparation: Mix equal amounts of protein (e.g., 10-20 µg) with 5x SDS loading buffer and boil for 5-10 minutes.[14][15]
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14][15]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.[14][16]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
-
Detection and Analysis:
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction:
-
Isolate total RNA from cells using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.[14]
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.[14]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, 18S rRNA), and a SYBR Green qPCR master mix.[14][15]
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermocycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension (e.g., 95°C for 15 sec, 60°C for 30 sec, 72°C for 30 sec).[1]
-
-
Data Analysis:
RNA-Seq Experimental and Data Analysis Workflow
-
Sample Preparation: Perform cell culture and treatment with this compound as described above. Isolate high-quality total RNA.
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) beads or deplete ribosomal RNA.
-
Fragment the RNA and synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment using packages like DESeq2. Genes are often considered differentially expressed with a p-value < 0.05 and a fold change ≥ 1.5.[14]
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use databases like KEGG to identify biological pathways that are significantly altered by the treatment.[14]
-
Conclusion
This compound is a powerful research tool for investigating inflammatory and oncogenic signaling pathways. Its well-characterized inhibitory effects on the NF-κB pathway, coupled with its broader impact on the NLRP3 inflammasome and the ubiquitin system, make it a valuable compound for dissecting complex cellular processes. By understanding its multifaceted mechanisms of action and employing rigorous experimental protocols, researchers can effectively leverage this compound to advance our knowledge of gene expression regulation in health and disease.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In Vivo Short-Term Topical Application of this compound Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In Vivo Effects of this compound on Fibroid Growth and Gene Expression: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijbs.com [ijbs.com]
- 16. Bay11-7082 attenuates neuropathic pain via inhibition of nuclear factor-kappa B and nucleotide-binding domain-like receptor protein 3 inflammasome activation in dorsal root ganglions in a rat model of lumbar disc herniation - PMC [pmc.ncbi.nlm.nih.gov]
BAY 11-7082: From Discovery to a Prototypical NF-κB Inhibitor
An in-depth technical guide on the initial studies and discovery of BAY 11-7082 for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic anti-inflammatory compound that was first identified as a selective and irreversible inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] It emerged from early drug discovery efforts targeting the inflammatory response, which is heavily mediated by the activation of NF-κB. Initially, its mechanism was characterized by its ability to block the cytokine-induced phosphorylation of IκBα (inhibitor of NF-κB alpha), a critical step for the activation of NF-κB.[3][4] This guide provides a technical overview of the foundational studies that led to the discovery and initial characterization of this compound, detailing its mechanism of action, key experimental data, and the protocols used in these seminal studies. While subsequent research has revealed a broader spectrum of activity and multiple cellular targets, its initial discovery as an IκBα phosphorylation inhibitor established it as a crucial tool for studying inflammatory and cancer-related signaling pathways.[5][6][7]
Discovery and Initial Characterization
The discovery of this compound was driven by the need for small molecules that could suppress the inflammatory cascade. The transcription factor NF-κB was identified as a pivotal mediator of inflammatory responses, making it a prime therapeutic target.[4] Early research focused on its role in regulating the expression of various pro-inflammatory genes, including those for cytokines and cell adhesion molecules.[1]
This compound was first described as an inhibitor that selectively and irreversibly blocks the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα.[1][2] This action prevents the subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm in an inactive state.[4][8] This inhibitory effect was shown to prevent the downstream expression of NF-κB-regulated genes, such as those encoding the adhesion molecules ICAM-1, VCAM-1, and E-selectin in human endothelial cells.[1][3]
Mechanism of Action: Inhibition of the NF-κB Pathway
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli like TNF-α or lipopolysaccharide (LPS).[3][5] This activation leads to the recruitment of signaling proteins to the receptor complex, ultimately activating the IκB kinase (IKK) complex. The IKK complex then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes.
This compound was found to intervene at the level of IκBα phosphorylation.[3][9] Although initially described as an IKK inhibitor, some later studies have suggested that it may not directly inhibit the IKKs but rather prevents their activation by targeting components of the upstream ubiquitin system.[8][10] Regardless of the precise proximal target, the definitive result of this compound action in initial studies was the suppression of signal-induced IκBα phosphorylation.[7]
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Caption: this compound inhibits IKK-mediated IκBα phosphorylation.
Quantitative Data from Initial Studies
The inhibitory effects of this compound were quantified in various cellular assays. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its potency in cell-based models of inflammation.
| Parameter | Cell Type | Stimulus | IC₅₀ Value | Reference |
| IκBα Phosphorylation | Tumor Cells | TNF-α | 10 µM | [9] |
| Surface Expression of ICAM-1, VCAM-1, and E-Selectin | Human Endothelial Cells | TNF-α | 5-10 µM | [1][3] |
| NF-κB Luciferase Activity | NCI-H1703 cells | TNF-α | < 8 µM | [9] |
| Release of IL-6 and IL-8 | Human Adipose Tissue | Basal | 10-100 µM | [9] |
| Release of TNF-α, IL-6, and IL-8 | Human Skeletal Muscle | Basal | 50 µM | [9] |
Note: Later studies identified other targets with different sensitivities. For instance, this compound was found to inhibit ubiquitin-specific proteases USP7 and USP21 with IC₅₀ values of 0.19 µM and 0.96 µM, respectively.[2]
Key Experimental Protocols
The characterization of this compound relied on a set of standard cell and molecular biology techniques to probe the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Human endothelial cells, HeLa cells, and murine macrophage RAW264.7 cells were commonly used.[1][3][5]
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Inhibitor Pre-treatment: Cells were typically pre-incubated with varying concentrations of this compound (dissolved in DMSO) for a specified period (e.g., 1 hour) before stimulation.[3]
-
Stimulation: After pre-treatment, cells were stimulated with an inflammatory agent such as human TNF-α (e.g., 20 ng/ml) or LPS to activate the NF-κB pathway.[3][5]
Western Blot Analysis for IκBα Phosphorylation
-
Objective: To directly measure the inhibitory effect of this compound on the phosphorylation of IκBα.
-
Protocol:
-
After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein (e.g., 20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane was often stripped and re-probed for total IκBα or a loading control like GAPDH to ensure equal protein loading.
-
NF-κB Reporter Gene Assay
-
Objective: To quantify NF-κB transcriptional activity.
-
Protocol:
-
Cells were transiently transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple NF-κB binding sites.
-
Post-transfection, cells were treated with this compound followed by stimulation with TNF-α.
-
Cells were lysed, and luciferase activity was measured using a luminometer.
-
Results were often normalized to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
-
Objective: To measure the secretion of NF-κB-dependent pro-inflammatory cytokines like TNF-α and IL-6.[9][10]
-
Protocol:
-
Cell culture supernatants were collected after treatment and stimulation.
-
The concentration of the cytokine of interest was measured using a commercially available sandwich ELISA kit according to the manufacturer's instructions.
-
The absorbance was read on a microplate reader at 450 nm, and concentrations were calculated based on a standard curve.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. invivogen.com [invivogen.com]
- 5. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 7. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for BAY 11-7082 In Vitro
Introduction
BAY 11-7082 is a widely utilized anti-inflammatory compound and a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It functions primarily by selectively and irreversibly inhibiting the tumor necrosis factor-α (TNF-α)-induced phosphorylation of IκBα (Inhibitor of NF-κB alpha).[3][4][5] This action prevents the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking its translocation to the nucleus, which in turn downregulates the expression of various pro-inflammatory genes and adhesion molecules.[5][6][7]
Beyond its primary role as an NF-κB inhibitor, research has revealed that this compound has multiple cellular targets. It has been shown to inhibit the NLRP3 inflammasome, ubiquitin-specific proteases (USP7 and USP21), and protein tyrosine phosphatases (PTPs).[1][3][6][8] These multi-target effects contribute to its broad pharmacological profile, which includes inducing apoptosis and cell cycle arrest in various cancer cell lines.[3][9][10] These application notes provide a comprehensive guide for the in vitro use of this compound, including its mechanism of action, effective concentrations, and detailed experimental protocols.
Mechanism of Action: NF-κB Pathway Inhibition
The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In an unstimulated state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by pro-inflammatory cytokines like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees the NF-κB dimer to translocate into the nucleus, bind to κB sites on DNA, and initiate the transcription of target genes, including those for inflammatory cytokines (e.g., IL-6, TNF-α) and adhesion molecules.[7][8] this compound exerts its inhibitory effect by preventing the phosphorylation of IκBα by the IKK complex.[4][6]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell type, stimulus, and the specific biological endpoint being measured. The following tables summarize key quantitative data from published literature.
Table 1: IC₅₀ Values for this compound
| Target/Process | Cell Type/System | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| TNFα-induced IκBα Phosphorylation | Tumor Cells | 10 µM | [3][11] |
| Ubiquitin-Specific Protease (USP7) | In vitro assay | 0.19 µM | [3][4] |
| Ubiquitin-Specific Protease (USP21) | In vitro assay | 0.96 µM | [3][4] |
| TNF-α-induced Adhesion Molecule Expression (ICAM-1, VCAM-1, E-Selectin) | Human Endothelial Cells | 5 - 10 µM |[5] |
Table 2: Effective Concentrations of this compound for Various In Vitro Effects
| Effect | Cell Type | Concentration | Incubation Time | Reference(s) |
|---|---|---|---|---|
| Inhibition of NF-κB Luciferase Activity | Various | < 8 µM | Not Specified | [3] |
| Reduction of IL-1β Production | Bone Marrow-Derived Macrophages | 1 - 2.5 µM | Not Specified | [1] |
| Induction of Apoptosis | HTLV-I-infected T-cells | 5 µM | Not Specified | [3] |
| Reduced Cell Viability | Multiple Myeloma (U266) | 2 - 8 µM | 4 hours | [9] |
| Inhibition of NF-κB Activation | RAW 264.7 Macrophages | 10 µM | 30 min pre-incubation | [8] |
| Cytotoxicity | Not observed up to 20 µM | RAW 264.7 Cells | 24 hours | [12] |
| Reduced Cell Viability | Oral Squamous Carcinoma Cells | 5 - 30 µM | Not Specified | [10] |
| Inhibition of NF-κB Pathway | Colon Carcinoma (HT29) | 30 - 100 µM | 1 hour |[13] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO (up to 25 mg/mL) and ethanol (up to 15 mg/mL).[6]
-
Procedure:
-
To prepare a 10 mM stock solution in DMSO, add 4.83 mL of DMSO to 10 mg of this compound powder (Molecular Weight: 207.25).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Note: When preparing working solutions for cell culture, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%). Always include a vehicle control (DMSO alone) in your experiments.
General Cell Culture and Treatment Protocol
-
Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
For inhibition studies, pre-incubate the cells with this compound for a specified time (e.g., 30 minutes to 2 hours) before adding the stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α).[12][14]
-
Incubate the cells for the desired experimental duration.
Cytotoxicity Assessment (CCK-8/MTT Assay)
This protocol is essential to determine the non-toxic working concentration range of this compound for your specific cell line.
-
Seed cells (e.g., 5x10³ RLE-6TN cells/well) in a 96-well plate and incubate for 24 hours.[7]
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 2, 4, 8, 15, 30 µM) and a vehicle control for the desired duration (e.g., 24 hours).[7][9][15]
-
Add 10 µL of CCK-8 or MTT solution (5 mg/mL) to each well.[7][12]
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100-150 µL of solubilization solution (e.g., 15% SDS) to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for IκBα Phosphorylation
This assay directly measures the inhibition of the upstream event in NF-κB activation.
-
Seed cells and treat with this compound followed by a short stimulation with TNF-α or LPS (e.g., 10-30 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the phospho-IκBα/total IκBα ratio indicates successful inhibition by this compound.[4]
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the primary consequence of IκBα stabilization.
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat cells with this compound, followed by stimulation with TNF-α or LPS for approximately 1 hour.[7]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.[7]
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. In untreated, stimulated cells, p65 will be concentrated in the nucleus. In this compound-treated cells, p65 should remain predominantly in the cytoplasm.[7]
Cytokine Release Measurement (ELISA)
This assay measures the downstream functional outcome of NF-κB inhibition.
-
Seed cells in a 24- or 48-well plate.
-
Pre-treat with this compound, then stimulate with LPS or TNF-α for a longer duration (e.g., 6-24 hours) to allow for cytokine production and secretion.[9][12]
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's protocol.
-
Measure the absorbance on a plate reader and calculate the cytokine concentration based on a standard curve. A reduction in cytokine levels in the supernatant of this compound-treated cells indicates successful inhibition of the inflammatory response.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment designed to test the efficacy of this compound.
Figure 2: General experimental workflow for in vitro studies using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. invivogen.com [invivogen.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 12. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 14. karger.com [karger.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
BAY 11-7082: Detailed Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 11-7082 is a widely utilized anti-inflammatory and anti-cancer agent that primarily functions as an irreversible inhibitor of the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] It exerts its inhibitory effect by preventing the phosphorylation of IκB-α (inhibitor of κB alpha), a critical step for the activation and nuclear translocation of NF-κB.[1] Beyond its well-documented role in NF-κB inhibition, this compound has also been shown to directly inhibit the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome, suppress the activity of ubiquitin-specific proteases (USPs) like USP7 and USP21, and inhibit protein tyrosine phosphatases (PTPs).[2][4][5][6] These multifaceted activities make this compound a valuable tool for studying a variety of cellular processes, including inflammation, apoptosis, cell cycle progression, and immune responses. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of IκB-α.[7] This maintains NF-κB in an inactive state in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes. Additionally, this compound has been shown to directly inhibit the ATPase activity of the NLRP3 inflammasome, thereby blocking the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[4][5]
Data Presentation
Table 1: Working Concentrations of this compound for Various Cell Culture Applications
| Application | Cell Line(s) | Concentration Range | Incubation Time | Outcome |
| NF-κB Inhibition | Uveal Melanoma Cells | 5 µM | 24 h | Decreased nuclear translocation of p65.[1] |
| Glioma (U87, U251) | 10 µM | Not Specified | Downregulation of p-IκBα and p-p65.[2] | |
| Rat Alveolar Epithelial (RLE-6TN) | 5 µM | 24 h | Inhibition of TNF-α-induced NF-κB activation.[7] | |
| Apoptosis Induction | Uveal Melanoma Cells | 5 µM | 24 h | Increased Annexin V positive cells.[1] |
| Multiple Myeloma (U266) | 2-4 µM | 4 h | Increased apoptosis.[8] | |
| Gastric Cancer (HGC-27) | 10-30 µM | 6 h | Dose-dependent increase in late apoptotic cells. | |
| Cell Cycle Arrest | Gastric Cancer (HGC-27) | 10-30 µM | Not Specified | S phase arrest.[9] |
| Multiple Myeloma (U266) | 2-4 µM | 4 h | G0/G1 phase arrest.[8] | |
| NLRP3 Inflammasome Inhibition | Glioma (U87, U251) | 10 µM | Not Specified | Downregulation of NLRP3.[2] |
| Oral Squamous Carcinoma (CAL27) | 10-30 µM | Not Specified | Reduced expression of NLRP3, ASC, and caspase-1.[5] |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay |
| HGC-27 | Gastric Cancer | 24.88 nM | 24 h | MTT Assay[10] |
| HGC-27 | Gastric Cancer | 6.72 nM | 48 h | MTT Assay[10] |
| HGC-27 | Gastric Cancer | 4.23 nM | 72 h | MTT Assay[10] |
| MKN45 | Gastric Cancer | 29.11 nM | 24 h | MTT Assay[10] |
| MKN45 | Gastric Cancer | 11.22 nM | 48 h | MTT Assay[10] |
| MKN45 | Gastric Cancer | 5.88 nM | 72 h | MTT Assay[10] |
| Uveal Melanoma (SP 6.5, VUP, OCM1, OM431) | Uveal Melanoma | ~5 µM | 24 h | CCK-8 Assay[1] |
| Tumor Cells (general) | Not Specified | 10 µM | Not Specified | Inhibition of TNFα-induced IκBα phosphorylation[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at concentrations up to 25 mg/mL.
-
To prepare a 20 mM stock solution, reconstitute 5 mg of this compound powder in 1.2 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.
Protocol 2: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
Materials:
-
Cells of interest (e.g., Uveal Melanoma cells)
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) for 24 hours. Include a vehicle control (DMSO) at a volume equivalent to the highest volume of this compound used (typically <0.1% v/v).[1]
-
Harvest the cells by trypsinization and collect them in microcentrifuge tubes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the Annexin V kit.
-
Add 4 µL of FITC-conjugated Annexin V and incubate in the dark for 15 minutes at room temperature.[1]
-
Add propidium iodide (PI) solution just before analysis.
-
Analyze the samples immediately by flow cytometry.
Protocol 3: Analysis of NF-κB Nuclear Translocation by Immunofluorescence
Materials:
-
Cells of interest (e.g., Uveal Melanoma cells)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with or without 5 µM this compound.[1]
-
After the desired treatment time, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.[1]
-
Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.[1]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
Protocol 4: Western Blot Analysis of NF-κB and Apoptosis-Related Proteins
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Concluding Remarks
This compound is a potent and versatile inhibitor for studying cellular signaling pathways, particularly those involving NF-κB and the NLRP3 inflammasome. The effective working concentration can vary significantly depending on the cell type, treatment duration, and the specific biological endpoint being measured. Therefore, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each experimental system. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their cell culture studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of NF-κB activation by BAY 11-7821 suppresses the proliferation and inflammation of glioma cells through inducing autophagy - Xie - Translational Cancer Research [tcr.amegroups.org]
- 3. This compound | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 4. Anti-inflammatory Compounds Parthenolide and this compound Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY 11-7082 In Vivo Dosage and Administration
Introduction
BAY 11-7082 is a widely utilized small molecule inhibitor known for its anti-inflammatory, anticancer, and neuroprotective properties.[1] Initially identified as an irreversible inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, its mechanism involves preventing the phosphorylation of IκB-α (inhibitor of κB alpha), which is a critical step for the activation and nuclear translocation of NF-κB.[2][3][4] Subsequent research has revealed that this compound possesses a broader mechanism of action, with multiple cellular targets. It does not directly inhibit the IκB kinases (IKKs) but rather suppresses their activation through upstream components of the signaling network.[3][5] Additionally, this compound has been shown to directly inhibit the ATPase activity of the NLRP3 inflammasome, suppress the ubiquitin system, and inhibit several protein tyrosine phosphatases.[1][2][6] This multi-targeted activity makes it a potent compound for investigating inflammatory and proliferative disease models.
These application notes provide a summary of reported in vivo dosages, administration protocols, and the primary signaling pathways affected by this compound.
Signaling Pathway Inhibition by this compound
This compound exerts its biological effects primarily through the inhibition of two key inflammatory pathways: the NF-κB pathway and the NLRP3 inflammasome pathway.
In Vivo Dosage and Administration Summary
The effective in vivo dose and administration route of this compound are highly dependent on the animal model, the disease being studied, and the target tissue. The following tables summarize dosages and administration methods reported in various preclinical studies.
Table 1: Systemic Administration of this compound
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| SCID Mice | Human Fibroid Xenograft | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 8 weeks | Led to a 50% reduction in tumor weight. | [7][8] |
| Rats | Endothelin-1 Induced Oxidative Stress | 10 mg/kg | Intraperitoneal (i.p.) | Single dose, 1 hr before ET-1 | Reduced oxidative stress markers and TNF-α levels in kidney tissue. | [9] |
| Mice | Imiquimod-Induced Psoriasis | Not specified in abstract | Intraperitoneal (i.p.) | Not specified in abstract | Reduced skin expression of pNF-κB, pSTAT3, and NLRP3. | [10] |
Table 2: Local Administration of this compound
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| BALB/c Nude Mice | Human Gastric Carcinoma Xenograft | 2.5 mg/kg & 5 mg/kg | Intratumoral (i.t.) | Twice weekly for 21 days | Suppressed tumor growth in a dose-dependent manner. | [11][12][13] |
| C57Bl/6j Mice | Acidic Bile-Exposed Hypopharyngeal Mucosa | Not specified in abstract | Topical | Three times daily for 7 days | Prevented NF-κB activation and associated oncogenic molecular changes. | [14][15] |
Experimental Protocols
A generalized workflow for in vivo studies using this compound is presented below, followed by detailed protocols for drug preparation and administration.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides methods for preparing this compound for injection, which is crucial for ensuring solubility and bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O or 0.9% Saline
-
Corn oil, sterile
Method A: Formulation with PEG300 and Tween 80[13]
This formulation is suitable for intraperitoneal or intravenous injections where some aqueous compatibility is desired.
-
Prepare Stock Solution: Prepare a clear stock solution of this compound in DMSO (e.g., 40 mg/mL). Ensure the powder is completely dissolved.
-
Prepare Working Solution (Example for a 4 mg/mL final concentration): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 40 mg/mL this compound DMSO stock solution and mix until clear. c. Add 50 µL of Tween 80 and mix until the solution is clear. d. Add 450 µL of sterile ddH₂O or saline to bring the final volume to 1 mL. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% aqueous solution.
-
Administration: Use the working solution immediately after preparation for optimal results.
Method B: Formulation with Corn Oil[11]
This formulation is often used for subcutaneous or intraperitoneal injections to create a drug depot for slower release.
-
Prepare Stock Solution: Prepare a clear stock solution of this compound in DMSO (e.g., 160 mg/mL).
-
Prepare Working Solution (Example for an 8 mg/mL final concentration): a. In a sterile tube, add 950 µL of sterile corn oil. b. Add 50 µL of the 160 mg/mL this compound DMSO stock solution. c. Vortex thoroughly to create a uniform suspension or solution.
-
Administration: Use the mixed solution immediately.
Note: Always prepare a vehicle control solution containing the same solvent concentrations used for the drug-treated group.
Protocol 2: Administration of this compound
The choice of administration route should be guided by the experimental model and therapeutic goal.
Method A: Intraperitoneal (i.p.) Injection
-
Prepare the this compound working solution as described in Protocol 1.
-
Properly restrain the mouse or rat, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn, confirming correct placement.
-
Inject the calculated volume of the this compound solution slowly.
-
Return the animal to its cage and monitor for any adverse reactions.
Method B: Intratumoral (i.t.) Injection[11][12]
-
Prepare the this compound working solution.
-
Measure the tumor dimensions with calipers to calculate the volume.
-
Using a small gauge needle (e.g., 27-30 gauge), carefully insert the needle into the center of the subcutaneous tumor mass.
-
Slowly inject the desired volume of the solution directly into the tumor. The volume should be appropriate for the tumor size to avoid rupture.
-
Withdraw the needle and monitor the animal.
Method C: Topical Administration[14][15]
-
Prepare the this compound in a vehicle suitable for mucosal or skin application (the specific vehicle will depend on the experimental model and may require formulation development).
-
Lightly anesthetize the animal if necessary to ensure accurate application and prevent ingestion.
-
Using a micropipette or a fine brush, apply a small, defined volume of the solution directly to the target area (e.g., hypopharyngeal mucosa).
-
Allow the solution to be absorbed before returning the animal to its cage. Repeat as required by the experimental design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. invivogen.com [invivogen.com]
- 3. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. portlandpress.com [portlandpress.com]
- 6. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Effects of this compound on Fibroid Growth and Gene Expression: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inhibitor this compound: Topics by Science.gov [science.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. In Vivo Short-Term Topical Application of this compound Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Short-Term Topical Application of this compound Prevents the Acidic Bile-Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY 11-7082 solubility in DMSO and other solvents
Application Notes and Protocols for BAY 11-7082
Introduction
This compound is a well-characterized inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It functions by irreversibly inhibiting the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκB-α, the inhibitory subunit of NF-κB.[3][4][5][6] This action prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and cell survival genes.[7][8] Beyond its primary target, this compound has also been shown to inhibit ubiquitin-specific proteases like USP7 and USP21.[3][6] These application notes provide detailed information on the solubility, storage, and use of this compound in common research applications.
Chemical Properties
A summary of the key chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂S | [4][9] |
| Molecular Weight | 207.25 g/mol | [3][9] |
| Appearance | White to off-white crystalline solid | [4][9] |
| CAS Number | 19542-67-7 | [4] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and experimental media. The data is summarized in the table below. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[3]
| Solvent | Solubility | Reference(s) |
| DMSO (Dimethyl sulfoxide) | ≥100 mg/mL (~482.5 mM) | [6] |
| ~41 mg/mL (~197.8 mM) | [1][3] | |
| 25 mg/mL (~120.6 mM) | [4][9] | |
| DMF (Dimethylformamide) | 25 mg/mL (~120.6 mM) | [4][9] |
| Ethanol | ~10 mg/mL (~48.3 mM) | [1] |
| ≥10.64 mg/mL (with warming) | [10] | |
| ~0.2 mg/mL | [4][9] | |
| Water | Insoluble (<1 mg/mL) | [1][10] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [9] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [9] |
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability | Reference(s) |
| Solid Powder | -20°C | ≥ 3 years | [3][9] |
| In Solvent | -80°C | Up to 1 year | [3] |
| -20°C | Up to 1 month | [3] |
Note: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[4][9] For optimal results, use freshly prepared solutions for all experiments.[1]
Experimental Protocols
Preparation of Stock Solutions
-
High Concentration Stock (DMSO):
-
To prepare a 100 mM stock solution, dissolve 20.73 mg of this compound powder in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Working Solutions:
-
Prepare fresh working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer immediately before use.
-
For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice to a final concentration of approximately 0.25 mg/ml in a 1:3 DMF:PBS solution.[9]
-
In Vitro Protocol: Inhibition of NF-κB Activation in Macrophages
This protocol is based on the treatment of RAW264.7 macrophage-like cells to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced inflammation.
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
Plating: Seed the cells at a density of 1 x 10⁶ cells/mL in appropriate culture plates and allow them to adhere overnight.[7]
-
Treatment:
-
Prepare working solutions of this compound in the cell culture medium at various concentrations (e.g., 0-15 µM).
-
Pre-treat the cells with the this compound working solutions for 30 minutes.[7]
-
-
Stimulation:
-
After pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response.[7]
-
-
Incubation: Incubate the cells for the desired time period. For example, 6 hours for TNF-α measurement or 24 hours for nitric oxide (NO) and prostaglandin E₂ (PGE₂) analysis.[7]
-
Analysis:
-
Collect the culture supernatants to measure the levels of inflammatory mediators like NO, PGE₂, and TNF-α using Griess reagent and ELISA kits, respectively.[7]
-
Cell viability can be assessed using a conventional MTT assay.[7]
-
To analyze the effect on the NF-κB pathway, cell lysates can be prepared for Western blotting to detect the phosphorylation status of IκBα, IKK, and p65.[7]
-
In Vivo Formulation and Administration Protocol
This section provides examples of formulations for in vivo studies. The optimal formulation and dosage must be determined empirically for each animal model and experimental design.
-
Formulation 1 (PEG300/Tween80/Saline):
-
To prepare a 1 mL working solution at a concentration of ≥ 2.5 mg/mL:[1]
-
Dissolve the required amount of this compound in 100 µL of DMSO to create a clear stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Finally, add 450 µL of saline and mix thoroughly.[1]
-
-
This formulation should be prepared fresh and used immediately.[1]
-
-
Formulation 2 (Corn Oil):
-
Administration (Example):
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on the NF-κB pathway.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. This compound | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of BAY 11-7082, a potent inhibitor of the NF-κB signaling pathway. The information is intended to guide researchers in utilizing this compound for in vitro studies.
Introduction
This compound is a well-characterized anti-inflammatory compound that functions as an irreversible inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] It exerts its inhibitory effect by preventing the phosphorylation of IκB-α (inhibitor of kappa B alpha), a crucial step for the activation and nuclear translocation of NF-κB.[1][2] Beyond its primary role in NF-κB inhibition, this compound has also been shown to target the NLRP3 inflammasome and ubiquitin-specific proteases.[1][3] This multifaceted activity makes it a valuable tool for investigating inflammatory responses, immune function, and apoptosis in various cellular contexts.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for experimental success and reproducibility. The following table summarizes its key physicochemical properties and solubility in common laboratory solvents.
| Property | Value |
| Chemical Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
| CAS Number | 19542-67-7 |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% (HPLC) |
| Solubility in DMSO | ≥25 mg/mL |
| Solubility in Ethanol | ~15 mg/mL |
| Storage (Powder) | -20°C, protected from light |
| Storage (Stock Solution) | -20°C or -80°C for long-term stability |
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, typically in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 20 mM stock solution, weigh out 5 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube. To continue the example of a 20 mM stock from 5 mg of powder, add 1.2 mL of DMSO.[4]
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]
Safety Precautions: this compound is a bioactive compound. Handle with care, using appropriate PPE. Avoid inhalation of the powder and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
NF-κB Signaling Pathway Inhibition by this compound
The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound. In response to stimuli such as TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. This compound prevents the phosphorylation of IκBα, thereby trapping NF-κB in the cytoplasm in its inactive state.
Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
Protocol 2: In Vitro Inhibition of TNF-α-Induced NF-κB Activation
This protocol provides a general workflow for treating cultured cells with this compound to inhibit TNF-α-induced NF-κB activation, followed by analysis using Western blotting.
Materials:
-
Cultured cells (e.g., HeLa, RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (a typical working concentration range is 1-10 µM).[1] Prepare a vehicle control using the same final concentration of DMSO.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for a specified pre-treatment time (e.g., 1-2 hours).[4][5]
-
Stimulation: Add TNF-α to the culture medium to a final concentration that elicits a robust NF-κB response (e.g., 10-20 ng/mL).[4][6] Incubate for the desired stimulation time (e.g., 5-30 minutes for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the protein of interest (e.g., phospho-NF-κB p65).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total NF-κB p65 and a loading control like β-actin to ensure equal protein loading.
-
Experimental Workflow for Assessing NF-κB Inhibition
The following diagram outlines a typical experimental workflow for investigating the inhibitory effect of this compound on NF-κB activation in a cell-based assay.
Figure 2. Experimental workflow for analyzing NF-κB inhibition by this compound.
Conclusion
This compound is a versatile and potent inhibitor of the NF-κB pathway, making it an indispensable tool for research in inflammation, immunology, and cancer biology. The protocols and information provided herein are intended to facilitate the effective use of this compound in a laboratory setting. Adherence to proper preparation, storage, and experimental procedures will ensure reliable and reproducible results.
References
BAY 11-7082: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY 11-7082, a potent anti-inflammatory compound, in Western blot applications. This document details its mechanism of action, provides structured protocols for experimental use, and summarizes key quantitative data for easy reference.
Introduction
This compound is a widely used synthetic compound that functions as an irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Its primary mechanism of action involves the inhibition of IκB-α (inhibitor of kappa B alpha) phosphorylation, which is a critical step for the activation and nuclear translocation of NF-κB.[1][2] By preventing the degradation of IκB-α, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby blocking the transcription of pro-inflammatory and other target genes. Additionally, this compound has been shown to inhibit the NLRP3 inflammasome, another key player in the inflammatory response.[1][3] Western blotting is a crucial technique to elucidate the effects of this compound on the NF-κB pathway by monitoring the phosphorylation status and total protein levels of key signaling molecules.
Mechanism of Action
This compound primarily targets the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα.[4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by IκB proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers, allowing them to translocate to the nucleus and activate gene transcription. This compound's inhibition of IκBα phosphorylation effectively halts this cascade.[1][5]
Quantitative Data Summary
The following table summarizes typical experimental conditions and observed effects of this compound in Western blot analyses, compiled from various research studies.
| Cell Line/System | This compound Concentration | Incubation Time | Stimulant (if any) | Key Proteins Analyzed (Western Blot) | Observed Effect | Reference |
| Multiple Myeloma (U266) | 2 µM, 4 µM | 4 hours | None | p-p65, p-IKKβ, Bcl-2, Bax | Decreased p-p65 and p-IKKβ, decreased Bcl-2, increased Bax | [6] |
| Human Endothelial Cells | 5-10 µM (IC50) | Not specified | TNF-α | ICAM-1, VCAM-1, E-Selectin | Inhibition of TNF-α-induced surface expression | [5] |
| HeLa Cells | 5 µM | 1 hour (pretreatment) | hTNF-α (20 ng/ml, 5 min) | Phospho-NF-κB p65 (Ser468), NF-κB p65 | Inhibition of TNF-α-induced p65 phosphorylation | [5] |
| Type-II Alveolar Epithelial Cells (AECII) | Not specified | 1 hour (pretreatment) | TNF-α | p-p65, p65, IκBα | Decreased p-p65/p65 ratio, increased IκBα levels | [7] |
| Multiple Myeloma (MM) cell lines | 30 µM | 1 hour (pretreatment) | TNF (50 ng/ml) | Phospho-IκBα, IκBα | Blockade of TNF-induced IκBα phosphorylation and degradation | [8][9] |
| Glioblastoma (GBM) cell lines | 4, 8, 12 µM | Time-dependent | None | BCL-2, BAX | Downregulation of BCL-2, upregulation of BAX | [10] |
| Murine Hypopharyngeal Mucosa | Not specified | 7 days (topical) | Acidic bile | p-NF-κB (p65 S536), p-IκB-α | Reduction in nuclear p-NF-κB and cytoplasmic p-IκB-α | [11] |
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO to a stock concentration, e.g., 20 mM)[5]
-
Stimulant (e.g., TNF-α), if applicable
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the final desired concentration (e.g., 1-10 µM). It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Pre-treatment (if applicable): If investigating the inhibitory effect of this compound on a specific stimulus, aspirate the old medium and replace it with the medium containing this compound or the vehicle control. Incubate for a predetermined time (e.g., 1 hour) at 37°C and 5% CO₂.[5]
-
Stimulation (if applicable): After the pre-treatment period, add the stimulant (e.g., TNF-α) directly to the medium at the desired final concentration and for the specified duration (e.g., 5-30 minutes for IκBα phosphorylation).
-
Treatment (without pre-stimulation): If assessing the direct effects of this compound, replace the medium with the one containing the inhibitor or vehicle and incubate for the desired time (e.g., 4-24 hours).[6][12]
-
Cell Harvesting: Following treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Proceed immediately to cell lysis.
II. Western Blot Protocol for Analyzing NF-κB Pathway Proteins
This protocol outlines the steps for protein extraction, quantification, separation, and immunodetection.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Add ice-cold lysis buffer to the washed cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-30 µg) into the wells of an SDS-PAGE gel.[7][12] Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 9.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, it is often informative to present the data as a ratio of the phosphorylated form to the total protein.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use in Western blotting.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. europeanreview.org [europeanreview.org]
- 7. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Short-Term Topical Application of this compound Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Application Notes and Protocols for BAY 11-7082 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BAY 11-7082, a potent anti-inflammatory and anti-cancer agent, in various preclinical animal models. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a well-characterized inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] It acts by irreversibly inhibiting the phosphorylation of IκB-α (inhibitor of NF-κB alpha), which is a critical step for the activation of NF-κB.[1][2] By preventing IκB-α phosphorylation, this compound blocks the release and nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[1][3]
Furthermore, this compound has been identified as a direct inhibitor of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[1][3][6] It is understood to block the ATPase activity of the NLRP3 sensor, a key step in inflammasome assembly and activation.[1] This dual inhibition of both the NF-κB and NLRP3 inflammasome pathways makes this compound a powerful tool for studying and potentially treating a range of inflammatory and malignant conditions.
Signaling Pathway Diagrams
To visually represent the mechanisms of action of this compound, the following diagrams illustrate its inhibitory effects on the NF-κB and NLRP3 inflammasome signaling pathways.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Inhibition of the NLRP3 Inflammasome Pathway by this compound.
Quantitative Data Summary
The following tables summarize the dosages, routes of administration, animal models, and key findings from various preclinical studies using this compound.
Table 1: this compound in Inflammatory Disease Models
| Disease Model | Animal Model | Dosage | Route of Administration | Key Findings |
| Psoriasis-like dermatitis | C57BL/6 Mice | 20 mg/kg/day | Intraperitoneal (i.p.) | Reduced skin inflammation, epidermal thickness, and expression of pNF-κB, NLRP3, TNF-α, IL-6, and IL-1β.[3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | 5 and 20 mg/kg (every 2 days) | Intraperitoneal (i.p.) | Delayed disease progression and reduced clinical scores in a dose-dependent manner; decreased NLRP3 inflammasome and NF-κB activity.[6] |
| Carrageenan-induced paw edema | Rat | Dose-dependent | Not specified | Reduced edema formation.[2] |
| Adjuvant-induced arthritis | Rat | Not specified | Not specified | Reduced paw swelling.[2] |
| Lipopolysaccharide (LPS)-induced inflammation | Neonatal and Adult Mice | 10 mg/kg | Intraperitoneal (i.p.) | Reduced NF-κB DNA binding and expression of iNOS and IP-10 in adult mice.[7] |
| Cecal ligation and puncture-induced sepsis | Male Swiss albino mice | 5, 10, and 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependently inhibited H₂S-induced lung inflammation.[8] |
Table 2: this compound in Cancer Models
| Cancer Type | Animal Model | Dosage | Route of Administration | Key Findings |
| Gastric Cancer | BALB/c nude mice (HGC-27 xenograft) | 2.5 and 5 mg/kg (twice weekly) | Intratumoral injection | Suppressed tumor growth in a dose-dependent manner; induced apoptosis and S phase arrest.[5][9][10][11] |
| Oral Squamous Cell Carcinoma (OSCC) | Nude mice (CAL27 xenograft) | 2.5 and 5 mg/kg | Not specified | Significantly reduced subcutaneous tumor mass and tumor weight in a dose-dependent manner.[12] |
| Uterine Fibroids | SCID mice (human fibroid xenograft) | 20 mg/kg/day | Intraperitoneal (i.p.) | Led to a 50% reduction in tumor weight after two months; decreased expression of genes related to cell proliferation, inflammation, and ECM.[13] |
| RAS-driven Cancers | Mouse model | Not specified | Not specified | Attenuated the growth of NRAS, KRAS, and HRAS mutant cancer cells.[14] |
Table 3: this compound in Other Disease Models
| Disease Model | Animal Model | Dosage | Route of Administration | Key Findings |
| Cardiac Ischemia-Reperfusion (I/R) Injury | Sprague-Dawley Rats | 130 µg/kg | Not specified | Reduced infarct size, preserved myocardial function, and reduced fibrosis and apoptosis.[15] |
| Endothelin-1 (ET-1) induced oxidative stress | Rat | 10 mg/kg | Not specified | Protected against ET-1 induced oxidative stress in kidney tissue.[16] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols should be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: Induction of Psoriasis-like Dermatitis and Treatment in Mice
Objective: To evaluate the efficacy of this compound in a mouse model of imiquimod (IMQ)-induced psoriasis.
Animal Model: C57BL/6 mice.[3]
Materials:
-
This compound
-
Vehicle (e.g., 0.9% NaCl or 1% DMSO in PBS)
-
Imiquimod cream (5%)
-
Vaseline cream (control)
Procedure:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
On day 0, shave the dorsal skin of the mice.
-
Randomly divide the mice into four groups: Sham + Vehicle, Sham + this compound, IMQ + Vehicle, and IMQ + this compound.
-
For the IMQ groups, apply 62.5 mg of imiquimod cream daily to the shaved back skin for 7 consecutive days.[3]
-
For the Sham groups, apply a similar amount of Vaseline cream.
-
Administer this compound (20 mg/kg) or vehicle intraperitoneally (i.p.) daily to the respective groups.[3]
-
Monitor the mice daily for signs of skin inflammation, including erythema, scaling, and thickening.
-
At the end of the treatment period (day 7), euthanize the mice and collect skin samples for histological analysis, Western blot, and real-time PCR to assess inflammatory markers (e.g., pNF-κB, NLRP3, TNF-α, IL-6, IL-1β) and epidermal thickness.[3]
Protocol 2: Evaluation of this compound in a Xenograft Model of Gastric Cancer
Objective: To assess the anti-tumor effects of this compound on human gastric cancer xenografts in nude mice.
Animal Model: Four-week-old male BALB/c nude mice.[5]
Materials:
-
Human gastric carcinoma cell line (e.g., HGC-27)
-
Matrigel
-
This compound
-
Vehicle (e.g., 1% DMSO)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of HGC-27 cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment groups: Vehicle, this compound (low-dose, e.g., 2.5 mg/kg), and this compound (high-dose, e.g., 5 mg/kg).[5]
-
Administer this compound or vehicle via intratumoral injection twice weekly for a specified period (e.g., 21 days).[5][9]
-
Measure tumor volume with calipers every few days using the formula: (length × width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Analyze the tumors for weight, and perform immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) and Western blot analysis.[10][11]
Experimental Workflow Diagram
The following diagram outlines a general workflow for in vivo studies using this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
Concluding Remarks
This compound has demonstrated significant therapeutic potential in a wide range of preclinical animal models of inflammatory diseases and cancer. Its dual inhibitory action on the NF-κB and NLRP3 inflammasome pathways provides a strong rationale for its continued investigation. The data and protocols presented in these application notes are intended to serve as a valuable resource for researchers aiming to further explore the in vivo efficacy and mechanisms of action of this promising compound. It is crucial to note that while this compound has shown efficacy in these models, further studies are required to establish its safety and pharmacokinetic profiles for potential clinical translation.
References
- 1. invivogen.com [invivogen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portlandpress.com [portlandpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Factor-κB Activation in Neonatal Mouse Lung Protects against Lipopolysaccharide-induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. IκBα kinase inhibitor this compound promotes anti-tumor effect in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. inhibitor this compound: Topics by Science.gov [science.gov]
Application Notes and Protocols for BAY 11-7082 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 11-7082 is a widely utilized anti-inflammatory compound that primarily functions as an inhibitor of the nuclear factor-κB (NF-κB) signaling pathway.[1][2] It exerts its inhibitory effects by irreversibly suppressing the phosphorylation of IκBα (inhibitor of NF-κB alpha), which is a critical step for the activation and nuclear translocation of NF-κB.[2][3][4] The transcription factor NF-κB is a key regulator of various cellular processes, including inflammation, immunity, cell survival, and apoptosis.[3] Consequently, this compound has been extensively employed in cell culture experiments to investigate the roles of the NF-κB pathway in diverse biological phenomena.
Recent studies have revealed that this compound possesses a broader spectrum of activity than initially understood. It has been shown to directly inhibit the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome by blocking its ATPase activity.[2][5] Furthermore, it may also impact other signaling cascades, including the activation of activator protein-1 (AP-1), interferon regulatory factor-3 (IRF-3), and signal transducer and activator of transcription-1 (STAT-1).[5] This multifaceted inhibitory profile makes this compound a potent tool for studying inflammatory and cancerous processes.
These application notes provide a comprehensive overview of the use of this compound in cell culture, including typical treatment durations and concentrations, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation: this compound Treatment Parameters in Cell Culture
The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific biological question being addressed. The following table summarizes various treatment conditions reported in the literature.
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | Not Specified | Inhibition of IκBα phosphorylation | [6] |
| HeLa | 10 µM | 1.5 hours | Abolished BPA-induced upregulation of FN and MMP-9 | [7] |
| SiHa | 10 µM | 1.5 hours | Abolished BPA-induced upregulation of FN and MMP-9 | [7] |
| ARPE-19 | 1 µM | Not Specified | Not Specified | [7] |
| HTLV-I–infected T-cell lines | 5 µM | Not Specified | Selective induction of apoptosis | [7] |
| RAW 264.7 Macrophages | 0-15 µM | 30 minutes (pretreatment) then 6-24 hours with LPS | Suppression of nitric oxide, prostaglandin E2, and tumor necrosis factor-α production | [5] |
| Multiple Myeloma (MM) cell lines | 30 µM | 4-18 hours | High toxicity and cell death | [8][9] |
| HT29 | 30-100 µM | 1 hour (pretreatment) then 1-8 hours with stimulant | Blockade of classical and alternative NF-κB pathways | [8] |
| A549 Lung Cancer Cells | 0-5 µM | 48-72 hours | Inhibition of cell viability | [10] |
| H1299 Lung Cancer Cells | 0-2.5 µM | 48-72 hours | Inhibition of cell viability | [10] |
| U266 Multiple Myeloma Cells | 1-8 µmol/L | 4 hours | Reduced cell viability and induced apoptosis at ≥2 µmol/L | [11] |
| RLE-6TN Rat Alveolar Epithelial Cells | 5 µM | 24 hours | Inhibition of TNF-α-induced TF and PAI-1 expression | [4] |
| Oral Squamous Carcinoma Cells (CAL27, HSC-2, SCC-4) | 0.1-30 µM | 24 hours | Reduced cell viability at ≥5 µM | [12] |
| Uveal Melanoma Cells (SP 6.5, VUP, OCM1, OM431) | 0-10 µM | 24 hours | Dose-dependent inhibition of cell proliferation (~50% at 5 µM) | [13] |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common stock concentration is 20 mM.[14] For a 20 mM stock, reconstitute 5 mg of this compound powder in 1.2 mL of DMSO.[14]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C for up to 3 months.[14]
-
-
Cell Seeding:
-
Seed the cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and recover for 18-24 hours before treatment.
-
-
Treatment Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentration in fresh, pre-warmed complete cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
For experiments involving stimulation (e.g., with TNF-α or LPS), this compound is often added as a pretreatment for a specific duration (e.g., 30 minutes to 2 hours) before the addition of the stimulus.[5][8]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (ranging from minutes to several days, as indicated in the table above) in a humidified incubator at 37°C with 5% CO₂.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analyses such as cell viability assays (MTT, CCK-8), Western blotting, quantitative PCR, or immunofluorescence staining.
-
Protocol 2: Western Blot Analysis for NF-κB Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the NF-κB pathway by measuring the phosphorylation of IκBα and p65.
Materials:
-
Cells treated with this compound and appropriate controls
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-NF-κB p65, anti-NF-κB p65, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[15]
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total IκBα, phospho-p65, total p65, and a loading control to ensure equal protein loading.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells seeded in a 96-well plate and treated with a range of this compound concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 15% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
At the end of the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 450-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualization of Signaling Pathways and Workflows
// Nodes Stimulus [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa_p65_p50 [label="IκBα-p65-p50\n(Inactive NF-κB Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_IkBa [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; p65_p50 [label="p65-p50\n(Active NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; BAY117082 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimulus -> Receptor; Receptor -> IKK_complex; IKK_complex -> IkBa_p65_p50 [label="Phosphorylation", fontsize=8]; IkBa_p65_p50 -> p_IkBa; p_IkBa -> Proteasome; IkBa_p65_p50 -> p65_p50 [style=dashed]; p65_p50 -> Nucleus [label="Nuclear\nTranslocation", fontsize=8]; Nucleus -> Gene_Expression; BAY117082 -> IKK_complex [arrowhead=tee, color="#EA4335"]; } Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
// Nodes PAMPs_DAMPs [label="PAMPs/DAMPs", fillcolor="#FBBC05", fontcolor="#202124"]; Priming [label="Priming Signal (e.g., LPS via TLR4)\nUpregulates NLRP3 and pro-IL-1β", fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3_inactive [label="Inactive NLRP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation_Signal [label="Activation Signal\n(e.g., ATP, Nigericin)", fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3_active [label="Active NLRP3 Inflammasome\n(NLRP3, ASC, pro-Caspase-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase1 [label="Active Caspase-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; pro_IL1b [label="pro-IL-1β", fillcolor="#F1F3F4", fontcolor="#202124"]; IL1b [label="Mature IL-1β\n(Secretion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BAY117082 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PAMPs_DAMPs -> Priming; Priming -> NLRP3_inactive; Priming -> pro_IL1b; Activation_Signal -> NLRP3_active; NLRP3_inactive -> NLRP3_active; NLRP3_active -> Caspase1 [label="Activation", fontsize=8]; Caspase1 -> pro_IL1b [label="Cleavage", fontsize=8]; pro_IL1b -> IL1b; BAY117082 -> NLRP3_active [arrowhead=tee, color="#EA4335", label="Inhibits ATPase activity", fontsize=8]; BAY117082 -> Priming [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits NF-κB-mediated priming", fontsize=8]; } Caption: Dual inhibitory effect of this compound on the NLRP3 inflammasome pathway.
// Nodes start [label="Start: Hypothesis Formulation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cell Line Selection & Culture"]; treatment [label="this compound Treatment\n(Dose-response & Time-course)"]; viability [label="Cell Viability/Cytotoxicity Assay\n(e.g., MTT, CCK-8)"]; protein_analysis [label="Protein Analysis\n(Western Blot for p-IκBα, p-p65)"]; gene_expression [label="Gene Expression Analysis\n(qPCR for target genes)"]; functional_assays [label="Functional Assays\n(e.g., Cytokine ELISA, Migration Assay)"]; data_analysis [label="Data Analysis & Interpretation"]; conclusion [label="Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> treatment; treatment -> viability; treatment -> protein_analysis; treatment -> gene_expression; treatment -> functional_assays; viability -> data_analysis; protein_analysis -> data_analysis; gene_expression -> data_analysis; functional_assays -> data_analysis; data_analysis -> conclusion; } Caption: General experimental workflow for studying the effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. invivogen.com [invivogen.com]
- 3. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic inhibition of lung cancer cells by EGCG and NF-κB inhibitor BAY11-7082 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | Cell Signaling Technology [cellsignal.com]
- 15. ijbs.com [ijbs.com]
BAY 11-7082: Application Notes and Protocols for Kinase-Related Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 11-7082 is a widely utilized small molecule inhibitor historically characterized as a selective and irreversible inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway. It has been extensively employed in cellular studies to investigate the roles of NF-κB in inflammation, immunity, and cancer. Initial reports suggested that its mechanism of action involved the direct inhibition of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. However, more recent evidence indicates that this compound does not directly inhibit IKK activity in in vitro kinase assays. Instead, it appears to suppress the activation of IKKs within the cellular environment by targeting upstream components of the signaling cascade, particularly enzymes within the ubiquitin system.
Furthermore, it is now understood that this compound possesses significant off-target activities, most notably as a potent, irreversible inhibitor of protein tyrosine phosphatases (PTPs). This multifaceted activity profile makes a nuanced understanding of its application in experimental settings crucial for the accurate interpretation of results.
These application notes provide a comprehensive overview of the use of this compound in assays related to kinase signaling pathways, with a focus on cellular assays for NF-κB inhibition and its off-target effects on PTPs.
Mechanism of Action
This compound is an α,β-unsaturated electrophile that can react with nucleophilic cysteine residues in proteins, leading to covalent modification and irreversible inhibition.
Inhibition of the NF-κB Pathway: In cellular systems, this compound prevents the phosphorylation of IκBα, which is a critical step for the activation of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and prevents the transcription of its target genes. It is important to note that this effect is likely due to the inhibition of upstream signaling components, such as ubiquitin-conjugating enzymes, rather than direct inhibition of IKKs.[1][2]
Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound has been shown to be a potent, irreversible inhibitor of PTPs. It forms a covalent adduct with the active site cysteine residue of PTPs, leading to their inactivation. This off-target effect should be considered when interpreting data from experiments using this compound.
Data Presentation
The inhibitory concentrations of this compound vary depending on the cell type and the specific assay. The following tables summarize the reported IC50 values for this compound in various contexts.
| Cellular Assays | ||
| Target Pathway/Process | Cell Line/System | IC50 Value |
| TNFα-induced IκBα phosphorylation | Tumor cells | 10 µM[3] |
| Inhibition of NF-κB p65 | - | 8.6 µM[4] |
| Cytotoxic activity | MCF-7 cells | 7.5 µM[4] |
| Cell Proliferation | HGC27 gastric cancer cells (72h) | 4.23 nM[4] |
| Cell Proliferation | MKN45 gastric cancer cells (72h) | 5.88 nM[4] |
| TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-Selectin | Human endothelial cells | 5-10 µM[5][6] |
| Off-Target Activity | ||
| Target Enzyme Family | Specific Enzyme | IC50/Ki Value |
| Ubiquitin-Specific Protease | USP7 | 0.19 µM[7] |
| Ubiquitin-Specific Protease | USP21 | 0.96 µM[7] |
Experimental Protocols
Protocol 1: Cellular Assay for Inhibition of NF-κB Activation by Western Blotting for Phospho-IκBα
This protocol describes a method to assess the inhibitory effect of this compound on the NF-κB pathway by measuring the phosphorylation of IκBα in response to a stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). A typical concentration range to test is 1-20 µM. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add TNF-α to the wells to a final concentration of 10-20 ng/mL. A time course of stimulation (e.g., 5, 15, 30 minutes) is recommended to capture the peak of IκBα phosphorylation. Include an unstimulated control.
-
Cell Lysis: Following stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add SDS-PAGE sample buffer and boil for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control overnight at 4°C. f. Wash the membrane three times with TBST for 5-10 minutes each. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-IκBα and total IκBα. Normalize the phospho-IκBα signal to the total IκBα signal to determine the extent of inhibition by this compound.
Protocol 2: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol provides a general method for assessing the direct inhibitory activity of this compound on a purified PTP enzyme using a fluorogenic substrate.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, SHP-1)
-
PTP assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
This compound (reconstituted in DMSO)
-
Black, flat-bottom 96-well assay plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: a. Prepare a working solution of the PTP enzyme in PTP assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate within the desired assay time. b. Prepare a stock solution of DiFMUP in DMSO and then dilute to a working concentration in PTP assay buffer. The final substrate concentration should be at or below the Km for the specific PTP to accurately determine IC50 values for competitive inhibitors.[8] c. Prepare a serial dilution of this compound in DMSO.
-
Assay Setup: a. To the wells of the 96-well plate, add the PTP assay buffer. b. Add a small volume (e.g., 1 µL) of the this compound serial dilutions or DMSO (for the no-inhibitor control) to the appropriate wells. c. Add the diluted PTP enzyme to all wells except for the no-enzyme (blank) control. d. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the DiFMUP working solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~358 nm and an emission wavelength of ~450 nm. Alternatively, for an endpoint assay, stop the reaction after a defined period (e.g., 30 minutes) by adding a stop solution (e.g., a basic solution to raise the pH) and then read the fluorescence.
-
Data Analysis: a. Subtract the background fluorescence (from the no-enzyme control) from all readings. b. Calculate the initial reaction rates (slopes of the kinetic curves) for each inhibitor concentration. c. Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualization
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing NF-κB inhibition using Western blot.
Caption: Mechanism of irreversible inhibition of PTPs by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Small Molecule Inhibitors of PTPσ through an Integrative Virtual and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-treatment Strategies with BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 11-7082 is a well-characterized inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It irreversibly inhibits the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB.[1][2] The NF-κB pathway plays a critical role in inflammation, immune responses, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers and inflammatory diseases. Consequently, inhibiting this pathway with agents like this compound has emerged as a promising therapeutic strategy.
Recent research has increasingly focused on the co-administration of this compound with other therapeutic agents to enhance efficacy, overcome drug resistance, and reduce toxicity. These combination therapies have shown synergistic effects in various cancer models, including lung, gastric, and multiple myeloma. This document provides a detailed overview of key co-treatment strategies involving this compound, summarizing quantitative data, providing detailed experimental protocols, and visualizing the underlying signaling pathways.
Co-treatment Strategies and Synergistic Effects
Co-treatment with this compound has demonstrated significant therapeutic benefits when combined with conventional chemotherapeutics and other targeted agents. The primary mechanisms underlying these synergistic interactions often involve the dual blockade of pro-survival pathways, enhancement of apoptosis, and reversal of multidrug resistance.
Potentiation of Chemotherapy-Induced Apoptosis
This compound has been shown to sensitize cancer cells to the cytotoxic effects of various chemotherapeutic drugs.
-
With Paclitaxel: In non-small cell lung cancer (NSCLC) cells, co-treatment with this compound and paclitaxel resulted in a synergistic inhibition of cell growth.[3] this compound was found to block Taxol-induced NF-κB activation, thereby enhancing the pro-apoptotic effects of paclitaxel.[3]
-
With Doxorubicin and Vincristine: In multidrug-resistant leukemic T-cell lines, this compound increased apoptosis and reversed resistance to doxorubicin and vincristine by inhibiting the constitutive NF-κB activity that contributes to the chemoresistant phenotype.[4]
-
With Arsenic Trioxide (ATO): In glioblastoma cells, the combination of this compound and ATO synergistically inhibited cell proliferation and migration while inducing apoptosis through the downregulation of NF-κB target genes involved in metastasis and cell survival.[5]
-
With Cisplatin: Co-treatment with this compound and cisplatin has shown enhanced anti-proliferative activity in ovarian cancer cells.[5] In a study on cisplatin-induced nephrotoxicity, this compound was shown to antagonize the inflammatory response mediated by the MAPK/NF-κB signaling pathway.[6]
Synergy with Other Targeted Therapies
-
With UCN-01: In human multiple myeloma cells, the combination of this compound and the checkpoint abrogator UCN-01 resulted in a synergistic induction of apoptosis.[7][8] This was associated with the abrogation of NF-κB/DNA binding activity and involved mitochondrial dysfunction and caspase activation.[7][8]
-
With EGCG: In lung cancer cells, co-treatment with epigallocatechin-3-gallate (EGCG) and this compound showed a significant synergistic suppression of tumor growth both in vitro and in vivo.[9] This combination markedly inhibited NF-κB activity and its downstream targets.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound co-treatments.
| Cell Line | Co-treatment Agent | This compound Concentration | Co-agent Concentration | Effect | Reference |
| A549 (NSCLC) | Paclitaxel | 5 µM | 100 nM | Synergistic inhibition of cell growth | [3] |
| H1299 (NSCLC) | EGCG | 0.625, 1.25, 2.5 µM | 20 µM | Synergistic inhibition of cell viability (CI < 1) | [9] |
| A549 (NSCLC) | EGCG | 1.25, 2.5, 5 µM | 20 µM | Synergistic inhibition of cell viability (CI < 1) | [9] |
| U266 (Multiple Myeloma) | UCN-01 | 3-4.5 µM | 150-225 nM | Synergistic induction of apoptosis (CI < 1) | [8] |
| U87 (Glioblastoma) | Arsenic Trioxide | Not specified | Not specified | Synergistic inhibition of proliferation and survival | [5] |
| LBR-V160 (Vincristine-resistant Leukemia) | Vincristine | 3.5 µM | Not specified | Increased apoptosis, reversal of resistance | [4] |
| LBR-D160 (Doxorubicin-resistant Leukemia) | Doxorubicin | 3.5 µM | Not specified | Increased apoptosis, reversal of resistance | [4] |
| HGC27 (Gastric Cancer) | - | IC50: 24.88 nM (24h), 6.72 nM (48h), 4.23 nM (72h) | - | Inhibition of proliferation | [10] |
| MKN45 (Gastric Cancer) | - | IC50: 29.11 nM (24h), 11.22 nM (48h), 5.88 nM (72h) | - | Inhibition of proliferation | [10] |
| U266 (Multiple Myeloma) | - | 1, 2, 4, 8 µmol/L | - | Reduced cell viability, induced apoptosis | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies investigating the cytotoxic effects of this compound in combination with other drugs.[10][11]
Materials:
-
Cancer cell lines (e.g., A549, H1299, U266)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Co-treatment agent (e.g., Paclitaxel, EGCG)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the co-treatment agent in complete culture medium.
-
Treat the cells with varying concentrations of this compound alone, the co-treatment agent alone, or a combination of both for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol is based on methods used to quantify apoptosis in cells treated with this compound combinations.[9][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound and/or the co-treatment agent.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
This protocol allows for the assessment of key protein expression and phosphorylation status in the NF-κB pathway.[3][11]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this document.
Caption: this compound inhibits IKK, preventing NF-κB activation and promoting apoptosis.
Caption: Workflow for evaluating this compound co-treatment efficacy.
Conclusion
The co-administration of this compound with other anticancer agents represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The synergistic effects observed in numerous preclinical studies highlight the potential of targeting the NF-κB pathway in combination with conventional and targeted therapies. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals seeking to explore and validate novel co-treatment regimens involving this compound. Further investigation, particularly in clinical settings, is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of Nuclear Factor-Κb (NF-Κb) Pathway Using this compound Enhances Arsenic Trioxide-Induced Antiproliferative Activity in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1 promotes cisplatin-induced nephrotoxicity through inflammation mediated by the MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Synergistic inhibition of lung cancer cells by EGCG and NF-κB inhibitor BAY11-7082 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. europeanreview.org [europeanreview.org]
Application Notes and Protocols for BAY 11-7082
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
BAY 11-7082 is a widely utilized small molecule inhibitor primarily known for its anti-inflammatory properties. It was initially characterized as an irreversible inhibitor of IκB kinase (IKK), thereby blocking the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1] Due to its potent effects on this critical inflammatory pathway, this compound has been employed in numerous studies across various fields, including oncology, immunology, and neurobiology.[2][3] However, accumulating evidence reveals that this compound is not strictly selective for the IKK/NF-κB axis and exhibits significant off-target activities.[2][4][5] Therefore, rigorous experimental design with appropriate controls is paramount to accurately interpret data generated using this compound.
Mechanism of Action
Primary Target: NF-κB Pathway The canonical NF-κB pathway is a central regulator of immune and inflammatory responses.[1] In an unstimulated state, the NF-κB dimer (commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[6] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines.[6][7] this compound is reported to irreversibly inhibit the TNF-α-induced phosphorylation of IκBα, thus preventing NF-κB's nuclear translocation and subsequent activity.[1]
Secondary Target: NLRP3 Inflammasome In addition to its effects on NF-κB, this compound has been shown to be a direct inhibitor of the NLRP3 inflammasome.[1] It can block the ATPase activity of the NLRP3 sensor, thereby preventing inflammasome assembly and the subsequent activation of caspase-1 and maturation of pro-inflammatory cytokines like IL-1β.[1]
Known Off-Target Effects and Considerations
The utility of this compound is complicated by its broad-spectrum activity. Researchers must be aware of these off-target effects to avoid misinterpretation of experimental results.
-
NF-κB Independent Cell Death: this compound can induce apoptosis and necrosis through mechanisms independent of NF-κB inhibition.[4] Studies have shown that the compound's cytotoxicity can be more potent than other, more specific NF-κB inhibitors, suggesting that cell death may be a primary off-target effect.[4]
-
Inhibition of Other Transcription Factors: The compound can suppress the activation and translocation of other key signaling molecules, including activator protein-1 (AP-1), interferon regulatory factor-3 (IRF-3), and signal transducer and activator of transcription-1 (STAT-1).[2]
-
Protein Tyrosine Phosphatase (PTP) Inhibition: this compound is a potent, irreversible inhibitor of PTPs, such as PTP1B.[5] This is likely due to the vinyl sulfone moiety acting as a Michael acceptor, covalently modifying the active site cysteine of PTPs.[5]
-
Ubiquitination System Interference: The compound has been shown to inhibit E2-conjugating enzymes like Ubc13, which are critical for the formation of K63-linked polyubiquitin chains necessary for activating the IKK complex.[6] This indicates that this compound may act upstream of IKK, rather than directly inhibiting its kinase activity.[6]
Given these widespread effects, attributing an observed phenotype solely to NF-κB inhibition is often inaccurate.
Essential Experimental Controls
To generate robust and reliable data, a comprehensive set of controls is mandatory when using this compound.
-
Vehicle Control: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] An equivalent concentration of DMSO must be used in a parallel experiment to control for any effects of the solvent on the system.
-
Positive Control (Pathway Activator): To confirm that the NF-κB pathway is active and responsive in the experimental system, a known agonist such as TNF-α or LPS should be used.[2][4] This group (agonist alone) serves as the benchmark against which the inhibitor's effect is measured.
-
Cytotoxicity Control: It is critical to assess the viability of cells at the working concentration of this compound. Observed effects on protein expression or cytokine production are meaningless if the cells are dead or dying. A cell viability assay (e.g., MTT, LDH release, or Annexin V/PI staining) should be run in parallel.[3][4]
-
Specificity Controls (Crucial): To differentiate between NF-κB-dependent and off-target effects, at least one of the following is strongly recommended:
-
Alternative Inhibitors: Use a more specific inhibitor for the targeted pathway (e.g., TPCA-1 for IKK2) and compare the results with those from this compound.[4]
-
Data Presentation: Quantitative Summary
Table 1: Recommended Working Concentrations
| Application | Organism/Cell Type | Concentration Range | Notes | Reference(s) |
| In Vitro NF-κB Inhibition | Various cell lines (e.g., RAW264.7, HEK293, U266) | 1 - 10 µM | Effective for inhibiting NF-κB and NLRP3. Higher concentrations (up to 30 µM) may be needed but significantly increase cytotoxicity. | [1][3] |
| In Vitro Cytotoxicity | Multiple Myeloma, Glioma | 2 - 30 µM | Significant cell death is often observed in this range. A dose-response curve is essential. | [3][4][8] |
| In Vivo Anti-inflammatory | Mouse (Fibroid Xenograft) | 20 mg/kg (i.p.) daily | This dose led to a 50% reduction in tumor weight over two months. | [9] |
Table 2: Checklist of Essential Experimental Groups
| Group # | Treatment | Purpose |
| 1 | Untreated Cells (Media Only) | Baseline control for cell health and basal pathway activity. |
| 2 | Vehicle Control (e.g., DMSO) | To control for any effects of the solvent. |
| 3 | Positive Control (e.g., TNF-α or LPS) | To confirm pathway activation and establish a maximum response benchmark. |
| 4 | Experimental (Positive Control + this compound) | To measure the inhibitory effect of this compound on the activated pathway. |
| 5 | This compound Alone | To assess the effect of the inhibitor in the absence of an external agonist and to evaluate cytotoxicity. |
| 6 | Specificity Control (e.g., Positive Control + si-p65) | To confirm that the observed effect is specifically due to NF-κB pathway inhibition. |
Visualizations
Caption: Canonical NF-κB pathway showing the primary inhibitory target of this compound.
Caption: A typical workflow for in vitro experiments using this compound.
Caption: Logical relationships between key experimental and control groups.
Key Experimental Protocols
Western Blot for IκBα Phosphorylation
This protocol is designed to assess the primary inhibitory effect of this compound on the NF-κB pathway.
Materials:
-
Cells (e.g., RAW264.7 macrophages)
-
This compound (stock in DMSO)
-
Pathway agonist (e.g., LPS, 1 µg/mL)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment.
-
Pre-treatment: Aspirate media and replace with serum-free media. Add this compound (e.g., 10 µM) or Vehicle (DMSO) to the respective wells. Incubate for 1 hour at 37°C.
-
Stimulation: Add the agonist (e.g., LPS) to the designated wells. A time course is recommended (e.g., 0, 5, 15, 30 minutes) as IκBα phosphorylation is transient.
-
Cell Lysis: At each time point, immediately place the plate on ice, aspirate the media, and wash cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer. Boil for 5 minutes at 95°C. Load samples onto a polyacrylamide gel, run electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-IκBα, 1:1000 dilution) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess total protein degradation.
Cell Viability (MTT) Assay
This protocol is essential for assessing the cytotoxicity of this compound.
Materials:
-
Cells
-
96-well plate
-
This compound (stock in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 2, 5, 10, 20, 30 µM) and a vehicle control for the desired experimental duration (e.g., 24 hours). Include a "no cell" blank control and an "untreated cell" 100% viability control.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank reading:
-
Viability (%) = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Untreated - Absorbance of Blank)] x 100
-
Cytokine Production (ELISA) Assay
This protocol measures the functional downstream consequence of NF-κB inhibition.
Materials:
-
Conditioned media from experimental cells
-
ELISA kit for the cytokine of interest (e.g., human IL-6 or mouse TNF-α)
Procedure:
-
Sample Collection: Set up an experiment as described in 4.1, but use a longer stimulation time appropriate for cytokine production (e.g., 6-24 hours).
-
Collect Supernatant: At the end of the incubation, centrifuge the plates/tubes (300 x g for 5 minutes) to pellet cells and debris. Carefully collect the supernatant (conditioned media) and store it at -80°C until use.
-
Perform ELISA: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and experimental samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Compare the levels between the different control and experimental groups. Remember to run a parallel cell viability assay to ensure that reduced cytokine levels are not simply due to fewer viable cells.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 5. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NF-κB activation by BAY 11-7821 suppresses the proliferation and inflammation of glioma cells through inducing autophagy - Xie - Translational Cancer Research [tcr.amegroups.org]
- 9. mdpi.com [mdpi.com]
Long-Term Stability of BAY 11-7082 Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
BAY 11-7082 is a widely utilized anti-inflammatory agent and a key tool in cell biology research. It functions as a selective and irreversible inhibitor of cytokine-induced IκBα phosphorylation, which is a critical step in the activation of the NF-κB transcription factor.[1][2][3][4] Given its reactive nature as a Michael acceptor, which allows it to form covalent adducts with nucleophilic cysteine residues in target proteins, understanding and maintaining the stability of this compound solutions is paramount for reproducible and reliable experimental outcomes.[5] These notes provide a comprehensive guide to the storage, handling, and stability assessment of this compound.
Chemical Properties and Storage Recommendations
The long-term stability of this compound is highly dependent on its form (lyophilized powder vs. solution) and storage conditions. The compound is hygroscopic and light-sensitive.[6]
Table 1: Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Reported Stability | Key Recommendations |
| Lyophilized Powder | N/A | Room Temperature | 24 Months[1] | Store desiccated.[1][6] |
| N/A | -20°C | 3 Years[7][8] | Store desiccated.[6] | |
| Stock Solution | DMSO | -20°C | 1 to 6 Months[1][3][7][9] | Aliquot to avoid freeze-thaw cycles; protect from light.[1][3][10] |
| DMSO | -80°C | Up to 1 Year[7][8][10] | Preferred for long-term storage; aliquot to avoid freeze-thaw cycles.[7][9][10] | |
| Ethanol | -20°C | At least 3 Months[4] | Ensure use of high-purity ethanol. |
Best Practices for Handling:
-
Solvent Quality: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for reconstitution to minimize degradation from moisture.[7]
-
Aliquotting: To prevent potency loss, stock solutions should be divided into small, single-use aliquots.[1][7][9] This practice minimizes the detrimental effects of repeated freeze-thaw cycles.[10]
-
Protection from Light: Both solid and solution forms of this compound should be stored protected from light.[3][6]
-
In Vivo Solutions: Working solutions for in vivo experiments should be prepared fresh on the day of use.[9]
Signaling Pathway Inhibition
This compound primarily targets the NF-κB signaling pathway. In response to stimuli like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα.[5] This event targets IκBα for ubiquitination and subsequent degradation, releasing NF-κB to translocate to the nucleus and activate gene transcription. This compound irreversibly inhibits the phosphorylation of IκBα, thus locking NF-κB in the cytoplasm in its inactive state.[3][4][5]
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound [bio-gems.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. invivogen.com [invivogen.com]
- 5. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound InSolution, ≥95%, Selectively and irreversibly inhibits the TNFα-inducible phosphorylation of IκB-α | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BAY 11-7082 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of BAY 11-7082, a commonly used inhibitor of the NF-κB pathway. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It is designed to function by inhibiting the phosphorylation of IκB-α (inhibitor of NF-κB alpha), which is a critical step for the activation and nuclear translocation of NF-κB.[1][2] By preventing IκB-α phosphorylation, this compound effectively blocks the downstream inflammatory and survival signals mediated by NF-κB.
Q2: I am observing significant cell death in my experiments that doesn't seem to correlate with NF-κB inhibition. What could be the cause?
This is a frequently observed phenomenon. Studies have shown that this compound can induce apoptosis and cell cycle arrest, particularly in cancer cells.[3] This cytotoxic effect may be independent of its NF-κB inhibitory activity.[4][5] One study noted that the cell death induced by this compound could not be fully rescued by blocking caspases or reactive oxygen species (ROS), suggesting a complex, multifactorial mechanism.[4] It is crucial to consider these NF-κB-independent cytotoxic effects when interpreting your results.
Q3: My results suggest an effect on protein ubiquitination. Is this a known off-target effect of this compound?
Yes, this compound has been reported to have significant off-target effects on the ubiquitin system. Research indicates that it does not directly inhibit the IκB kinases (IKKs) as initially thought, but rather suppresses their activation.[6] It achieves this by inactivating E2 ubiquitin-conjugating enzymes like Ubc13 and UbcH7, and the E3 ligase LUBAC.[6] This can disrupt the formation of specific polyubiquitin chains. Furthermore, this compound has been shown to inhibit ubiquitin-specific proteases USP7 and USP21.[7]
Q4: I am seeing changes in inflammasome activity. Does this compound affect the inflammasome?
This compound is a known inhibitor of the NLRP3 inflammasome.[1][8] This inhibition can occur through two main mechanisms: indirectly by preventing the NF-κB-mediated priming step of inflammasome activation, and directly by blocking the ATPase activity of the NLRP3 sensor protein.[1] Therefore, if your experimental system involves NLRP3 inflammasome activation, the observed effects could be a direct off-target activity of this compound.
Q5: Are there any other known off-target effects I should be aware of?
Beyond the effects on the ubiquitin system and the NLRP3 inflammasome, this compound has been proposed to act on mammalian protein tyrosine phosphatases (PTPs).[9] Additionally, it has demonstrated antibacterial properties, particularly against Gram-positive bacteria such as MRSA.[9] At sub-inhibitory concentrations, it can also stimulate biofilm formation in Pseudomonas aeruginosa.[9]
Troubleshooting Guide
Issue: Unexpected levels of apoptosis or cytotoxicity.
Possible Cause: Off-target cytotoxic effects of this compound, independent of NF-κB inhibition.[4][5]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the lowest effective concentration for NF-κB inhibition in your specific cell type, while minimizing cytotoxicity.
-
Time-Course Analysis: Assess cell viability at multiple time points to distinguish between early NF-κB-related effects and later-onset cytotoxicity.
-
Alternative Inhibitors: As a control, use a more specific IKK inhibitor, such as TPCA-1, to confirm that the observed phenotype is directly related to NF-κB pathway inhibition.[4]
-
Knockdown/Knockout Controls: If possible, use genetic approaches (e.g., siRNA or CRISPR) to knockdown or knockout components of the NF-κB pathway (e.g., p65/RelA) to validate the specificity of the observed effects.
Issue: Discrepancies in results compared to other NF-κB inhibitors.
Possible Cause: Off-target effects on the ubiquitin-proteasome system or the NLRP3 inflammasome are influencing the experimental outcome.[1][6]
Troubleshooting Steps:
-
Assess Ubiquitination Status: If your experimental system allows, investigate the global ubiquitination status of cellular proteins or the specific ubiquitination of proteins of interest.
-
Monitor Inflammasome Activation: Measure key markers of inflammasome activation, such as caspase-1 cleavage and IL-1β secretion, to determine if this compound is affecting this pathway in your model.
-
Use Specific Inhibitors for Off-Targets: Employ more specific inhibitors for the ubiquitin system or the NLRP3 inflammasome as controls to dissect the contribution of these off-target effects.
Quantitative Data on this compound Activity
| Target | Effect | IC50 / Ki | Cell Type / System |
| Primary Target | |||
| IκBα Phosphorylation | Inhibition | 10 µM | Tumor cells |
| Off-Targets | |||
| USP7 | Inhibition | 0.19 µM | In vitro |
| USP21 | Inhibition | 0.96 µM | In vitro |
| NLRP3 Inflammasome | Inhibition | Not specified | Various |
| Protein Tyrosine Phosphatases | Inhibition | Not specified | Mammalian cells |
| Ubc13 & UbcH7 | Inactivation | Not specified | In vitro / Macrophages |
Key Experimental Protocols
Protocol 1: Assessing NF-κB Inhibition via Western Blot for Phospho-IκBα
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7 macrophages) and allow them to adhere overnight. Pre-treat cells with desired concentrations of this compound (e.g., 1-20 µM) for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for the appropriate time (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-IκBα (Ser32). Subsequently, incubate with a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent (e.g., ECL).
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the phospho-IκBα signal in this compound-treated cells indicates inhibition.
Protocol 2: Measuring NLRP3 Inflammasome Activation via IL-1β ELISA
-
Cell Culture and Priming: Plate primary macrophages (e.g., bone marrow-derived macrophages) and prime them with LPS (1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: During the last hour of priming, add various concentrations of this compound.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for mature IL-1β according to the manufacturer's instructions.
-
Analysis: A reduction in the concentration of secreted IL-1β in the supernatant of this compound-treated cells indicates inhibition of the NLRP3 inflammasome.
Visualizing Signaling Pathways and Workflows
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 5. The IKK inhibitor this compound induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. pubs.acs.org [pubs.acs.org]
BAY 11-7082 cellular toxicity and viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of BAY 11-7082 in cellular toxicity and viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an irreversible inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2] It functions by inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha), which is a crucial step for the activation of NF-κB.[1][3] By preventing IκBα phosphorylation, this compound blocks the release and nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes which are involved in inflammation, cell survival, and proliferation.[1][4] Additionally, this compound has been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune response, by blocking its ATPase activity.[1][4][5]
Q2: What are the known off-target effects of this compound?
While potent against the NF-κB pathway, this compound is known to have off-target effects. Some studies suggest that its cytotoxic effects can be independent of NF-κB inhibition.[6][7] It has been reported to act on other cellular targets, including protein tyrosine phosphatases (PTPs) and ubiquitin-specific proteases (USPs) like USP7 and USP21.[8][9] Researchers should be aware of these potential off-target effects when interpreting experimental results.
Q3: At what concentrations does this compound typically induce cytotoxicity?
The cytotoxic concentration of this compound can vary significantly depending on the cell type and the duration of exposure. Generally, concentrations in the range of 1-10 µM are used for cell culture assays.[1] For example, in multiple myeloma (MM) cell lines, this compound was found to be highly toxic, inducing rapid cell death.[6][7] In gastric cancer cells, it has been shown to induce apoptosis and S phase arrest.[9][10] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q4: What type of cell death is induced by this compound?
This compound has been shown to induce apoptosis in various cancer cell lines.[9][10][11] This is often associated with the activation of the mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax.[10] In some cases, at higher concentrations, it can induce necrotic cell death, characterized by cell swelling.[6]
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cell Viability
Possible Cause 1: Suboptimal Concentration
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line. Test a wide range of concentrations (e.g., 0.1 µM to 50 µM).
Possible Cause 2: Cell Line Resistance
-
Solution: Some cell lines may be inherently resistant to this compound. Consider using a positive control (a cell line known to be sensitive) to ensure the compound is active. Investigate the status of the NF-κB pathway in your cell line; cells with constitutively active NF-κB may be more sensitive.
Possible Cause 3: Compound Instability
-
Solution: this compound is typically dissolved in DMSO for stock solutions. Ensure the stock solution is stored properly at -20°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
Possible Cause 4: Incorrect Assay for Viability
-
Solution: The choice of viability assay can influence the results. Consider using multiple assays to confirm your findings. For example, combine a metabolic assay like MTT or AlamarBlue with a dye exclusion assay like Trypan Blue or a cytotoxicity assay like LDH release.
Problem 2: High Background Toxicity in Control (DMSO-treated) Cells
Possible Cause 1: High DMSO Concentration
-
Solution: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Run a DMSO-only control at the same concentration used for your this compound dilutions to assess its effect on cell viability.
Possible Cause 2: Poor Cell Health
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or nutrient depletion can lead to increased cell death.
Problem 3: Difficulty in Interpreting the Mechanism of Cell Death
Possible Cause 1: Overlapping Apoptotic and Necrotic Pathways
-
Solution: Use a combination of assays to distinguish between apoptosis and necrosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Possible Cause 2: NF-κB Independent Effects
-
Solution: To confirm if the observed cytotoxicity is NF-κB dependent, consider using another NF-κB inhibitor with a different mechanism of action or using genetic approaches like siRNA or CRISPR to knockdown components of the NF-κB pathway (e.g., p65/RelA).[6]
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of this compound in Various Cell Lines
| Cell Line/Type | Assay | Effective Concentration / IC50 | Observed Effect | Reference |
| Tumor Cells | IκBα phosphorylation | IC50: 10 µM | Inhibition of TNFα-induced IκBα phosphorylation | [9] |
| Multiple Myeloma (MM.1S, KMS-12-BM) | MTT Assay | 30 µM (2h) | Induction of cell death | [6] |
| Multiple Myeloma (U266) | MTT Assay | Significant reduction at 2, 4, 8 µmol/L | Reduced cell viability | [12] |
| Gastric Cancer (HGC-27) | CCK-8 Assay | Not specified | Anti-tumor effects | [10] |
| Non-small cell lung cancer (NCI-H1703) | Proliferation Assay | 8 µM | Inhibition of proliferation | [9] |
| HTLV-I-infected T-cell lines | Apoptosis Assay | 5 µM | Induction of apoptosis | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: Workflow for assessing this compound cellular toxicity and viability.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 7. The IKK inhibitor this compound induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. europeanreview.org [europeanreview.org]
Technical Support Center: Optimizing BAY 11-7082 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of BAY 11-7082.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely recognized as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] It functions by irreversibly inhibiting the phosphorylation of IκB-α (inhibitor of kappa B alpha), which is a crucial step for the activation and nuclear translocation of NF-κB.[2][4] By preventing IκB-α phosphorylation, this compound effectively blocks the activity of the IκB kinase (IKK) complex.[5][6]
However, it is important to note that this compound is a broad-spectrum inhibitor with multiple cellular targets.[2][5] Besides the NF-κB pathway, it has been shown to directly inhibit the NLRP3 inflammasome, protein tyrosine phosphatases (PTPs), and components of the ubiquitin system.[2][7][8]
Q2: What are the common applications of this compound in research?
Given its diverse mechanisms of action, this compound is utilized in a variety of research areas:
-
Anti-inflammatory studies: Due to its potent inhibition of the pro-inflammatory NF-κB pathway, it is widely used to study inflammation in various disease models.[9]
-
Cancer research: this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable tool for oncology research.[9][10][11]
-
Neuroprotective studies: Its anti-inflammatory properties are also explored in the context of neurodegenerative diseases.[1]
-
Immunology: It is used to investigate the role of NF-κB and the NLRP3 inflammasome in immune responses.[2]
Q3: What is a typical working concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. A general working concentration for in vitro cell culture assays ranges from 1 to 10 µM.[2] However, for significant inhibition of both classical and alternative NF-κB pathways in some cell lines, concentrations between 30 to 100 µM may be required.[12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in my experiments.
High cytotoxicity is a common issue, particularly at higher concentrations of this compound.[12]
-
Recommendation: Perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and assess cell viability using an MTT or similar assay after 24, 48, and 72 hours of treatment.[10] This will help you identify a concentration that effectively inhibits your target pathway with minimal impact on cell viability. In some cell types, this compound can induce necrosis, a form of cell death characterized by rapid cell swelling.[12]
Issue 2: Inconsistent or unexpected results.
Inconsistent results can arise from the compound's off-target effects or issues with its preparation and storage.
-
Recommendation 1: Consider Off-Target Effects. Be aware that this compound is not a highly specific inhibitor.[5][12] It can affect multiple signaling pathways beyond NF-κB.[5] To confirm that your observed phenotype is due to NF-κB inhibition, consider using more specific inhibitors or complementary techniques like siRNA-mediated knockdown of NF-κB subunits.
-
Recommendation 2: Proper Stock Solution Preparation and Storage. this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2][13] Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution. For a 20 mM stock, you can reconstitute 5 mg of powder in 1.2 ml of DMSO.[4] Store the stock solution at -20°C.[2] Avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Issue 3: Difficulty dissolving this compound.
Solubility issues can lead to inaccurate dosing and unreliable results.
-
Recommendation: this compound is soluble in DMSO at approximately 25 mg/mL and in ethanol at about 15 mg/mL.[2][4] If you encounter solubility problems, ensure you are using a fresh, high-quality solvent. Gentle warming and vortexing can aid in dissolution. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 may be necessary.[14]
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Effective Concentration | Reference |
| Multiple Myeloma (MM) cell lines | Inhibition of NF-κB pathways | 30-100 µM | [12] |
| Multiple Myeloma (MM) cell lines | Induction of cell death | 30 µM | [12] |
| Gastric Cancer (HGC27, MKN45) | Inhibition of proliferation (IC50) | 4.23-11.22 nM (48-72h) | [10] |
| RAW264.7 Macrophages | Inhibition of NO, TNF-α, PGE2 production | 0-15 µM | [5] |
| Human Plasmacytoid Dendritic Cells | Inhibition of IFN-α production | 10⁻⁹ to 10⁻⁸ M | [15] |
| Human Endothelial Cells | Inhibition of ICAM-1, VCAM-1, E-Selectin | 5-10 µM (IC50) | [4] |
| Fibroid Explants | Gene expression modulation | 5 µM | [9] |
| Multiple Myeloma U266 cells | Induction of apoptosis | 2-4 µmol/L | [11] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | [2][4] |
| Ethanol | ~15 mg/mL | [2][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is 0.1, 1, 5, 10, 25, and 50 µM. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Visualizations
Caption: Mechanism of this compound inhibition of the NF-κB signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. In Vivo Effects of this compound on Fibroid Growth and Gene Expression: A Preclinical Study | MDPI [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. europeanreview.org [europeanreview.org]
- 12. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 15. Inhibitor of IκB kinase activity, this compound, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
BAY 11-7082 Technical Support Center: Troubleshooting Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BAY 11-7082. The information is tailored for scientists and professionals in drug development to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to irreversibly inhibit the phosphorylation of IκBα (inhibitor of κB alpha), which is a critical step for the activation of NF-κB.[2][3] By preventing IκBα phosphorylation, this compound blocks the release and nuclear translocation of the NF-κB complex, thereby downregulating the expression of NF-κB target genes involved in inflammation, cell survival, and immunity.[1][2] Additionally, this compound has been identified as an inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response.[4] It is thought to directly inhibit the ATPase activity of the NLRP3 sensor protein.[2]
Q2: I am observing high levels of cytotoxicity in my cell culture experiments. Is this a known effect of this compound?
Yes, cytotoxicity is a well-documented effect of this compound, particularly at higher concentrations and with longer incubation times.[5][6][7] The cytotoxic effects can be independent of its NF-κB inhibitory activity and may be attributed to off-target effects.[5][6][7] It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits the target pathway with minimal toxicity in your specific cell type.
Q3: My this compound is not dissolving properly. What is the recommended solvent and storage procedure?
This compound has limited solubility in aqueous buffers.[8] It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[3][8][9][10] Stock solutions should be stored at -20°C.[2][3][8] For cell culture experiments, the final concentration of the organic solvent should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: I am seeing inconsistent results between experiments. What are the potential causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Stability: Once in solution, the stability of this compound can decrease. It is recommended to use freshly prepared dilutions and avoid repeated freeze-thaw cycles of the stock solution.[3] Aqueous solutions are not recommended for storage for more than one day.[8][9]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the media can influence the cellular response to this compound.
-
Off-Target Effects: this compound is known to have off-target effects, including inhibition of protein tyrosine phosphatases.[11][12] These off-target activities can contribute to variability in experimental outcomes.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of NF-κB Activation
Question: I am not observing the expected decrease in NF-κB activity after treating my cells with this compound. What could be the problem?
Possible Causes and Solutions:
-
Inadequate Concentration: The effective concentration of this compound can vary significantly between cell types. Refer to the table below for reported IC50 values and effective concentrations. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: The inhibitory effect of this compound is time-dependent. A typical pre-incubation time of 1 hour before stimulation is often used, but this may need to be optimized.[3]
-
Compound Inactivity: Ensure that the compound has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The method used to assess NF-κB activation (e.g., Western blot for phospho-IκBα, NF-κB reporter assay, or electrophoretic mobility shift assay (EMSA)) may not be sensitive enough to detect subtle changes.
Issue 2: Unexpected Off-Target Effects
Question: My experimental results suggest that this compound is affecting pathways other than NF-κB. How can I confirm and mitigate this?
Possible Causes and Solutions:
-
Known Off-Target Activities: this compound has been reported to inhibit other cellular targets, including protein tyrosine phosphatases and the ubiquitin system.[11][12][13]
-
Control Experiments: To confirm that the observed effect is due to NF-κB inhibition, consider using a more specific IKK inhibitor or genetic approaches like siRNA-mediated knockdown of NF-κB subunits as controls.
-
Concentration Optimization: Off-target effects are often more pronounced at higher concentrations. Use the lowest effective concentration of this compound that inhibits NF-κB signaling to minimize off-target effects.
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound
| Cell Line/System | Assay | IC50 / Effective Concentration | Reference |
| Tumor cells | TNFα-induced IκBα phosphorylation | 10 µM (IC50) | [1] |
| Human Endothelial Cells | TNFα-induced adhesion molecule expression | 5-10 µM (IC50) | [9] |
| HGC27 (Gastric Cancer) | Cell Proliferation (24h) | 24.88 nM (IC50) | [14] |
| HGC27 (Gastric Cancer) | Cell Proliferation (48h) | 6.72 nM (IC50) | [14] |
| HGC27 (Gastric Cancer) | Cell Proliferation (72h) | 4.23 nM (IC50) | [14] |
| MKN45 (Gastric Cancer) | Cell Proliferation (24h) | 29.11 nM (IC50) | [14] |
| MKN45 (Gastric Cancer) | Cell Proliferation (48h) | 11.22 nM (IC50) | [14] |
| MKN45 (Gastric Cancer) | Cell Proliferation (72h) | 5.88 nM (IC50) | [14] |
| SH-SY5Y (Neuroblastoma) | Cell Inhibition | 0.85 µM (IC50) | [15] |
| SK-N-AS (Neuroblastoma) | Cell Inhibition | 1.35 µM (IC50) | [15] |
| Naegleria fowleri | Growth Inhibition | 1.6 µM (EC50) | [16][17] |
| Multiple Myeloma cells | Cell Death Induction | 30 µM | [6] |
| Oral Squamous Carcinoma Cells | Cell Viability Reduction | 5, 10, and 30 µM | [18] |
Experimental Protocols
Western Blot for Phospho-IκBα
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.[3]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α, LPS) for the recommended time to induce IκBα phosphorylation (typically 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-IκBα and total IκBα. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[14][18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[18][19][20]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Mechanism of this compound in the NF-κB signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 7. The IKK inhibitor this compound induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In Vitro Efficacy of Ebselen and this compound Against Naegleria fowleri [frontiersin.org]
- 17. In Vitro Efficacy of Ebselen and this compound Against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
BAY 11-7082 degradation and stability issues
Welcome to the technical support center for BAY 11-7082. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound, with a focus on addressing common challenges related to its degradation and stability.
Troubleshooting Guide
Unexpected results or a lack of efficacy can often be traced back to issues with the compound's stability and handling. This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected inhibition of NF-κB activity. | 1. Degradation of this compound stock solution: Stock solutions, especially when stored at -20°C for extended periods (over 1-3 months), can lose potency.[1][2][3] Repeated freeze-thaw cycles can also contribute to degradation. 2. Instability in aqueous media: this compound is sparingly soluble and unstable in aqueous solutions; it is not recommended to store aqueous solutions for more than a day.[4][5] 3. Incorrect dosage: The IC50 for TNFα-induced IκBα phosphorylation is approximately 10 μM in tumor cells, but the effective concentration can vary between cell lines and experimental conditions.[1][6] | 1. Prepare fresh stock solutions in anhydrous DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year).[1] For shorter-term storage (up to 3 months), -20°C is acceptable.[2][3] 2. Always prepare working dilutions in cell culture media or aqueous buffers immediately before use from a fresh stock solution. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup. |
| High levels of cell toxicity or apoptosis unrelated to NF-κB inhibition. | 1. Off-target effects: this compound is known to have multiple targets beyond the IKK complex. It can inhibit the NLRP3 inflammasome, protein tyrosine phosphatases (PTPs), and ubiquitin-specific proteases, which can contribute to cell death.[3][7][8][9] 2. Oxidative stress: The compound's chemical structure (an α,β-unsaturated electrophilic center) makes it a Michael acceptor, which can react with nucleophilic residues like cysteine in proteins, potentially leading to oxidative stress and off-target toxicity.[8][10] 3. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Use the lowest effective concentration of this compound determined by your dose-response curve. Consider using a more specific IKK inhibitor if off-target effects are a concern. 2. Include appropriate controls, such as untreated cells and vehicle-treated (DMSO) cells, to distinguish between compound-specific effects and solvent-induced toxicity. 3. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all experimental groups. |
| Precipitation of the compound in cell culture media. | 1. Poor aqueous solubility: this compound is insoluble in water.[1] When a concentrated DMSO stock is diluted into aqueous media, the compound can precipitate if the final concentration exceeds its solubility limit. | 1. First, dissolve this compound in an organic solvent like DMSO or DMF to make a concentrated stock.[5] To prepare a working solution, dilute the stock solution with the aqueous buffer of choice, ensuring vigorous mixing.[5] It is recommended not to store the aqueous solution for more than one day.[4][5] 2. Visually inspect the media after adding the compound to ensure there is no precipitate. If precipitation occurs, you may need to lower the final concentration or use a different formulation method, such as with PEG300 and Tween80 for in vivo studies.[1] |
| Variability between experimental replicates. | 1. Inconsistent stock solution handling: Differences in storage time, temperature, or the number of freeze-thaw cycles between aliquots can lead to variability in the compound's potency. 2. Light and air sensitivity: The compound is sensitive to light and air, and impurities can form due to air oxidation. | 1. Strictly adhere to standardized protocols for preparing, aliquoting, and storing stock solutions. Use a fresh aliquot for each experiment. 2. Store the solid compound and stock solutions protected from light. When preparing working solutions, minimize exposure to ambient light and air. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: The storage recommendations for this compound depend on its form:
-
Solid/Lyophilized Powder: Store desiccated at -20°C for long-term stability of up to 4 years, or at room temperature for up to 24 months.[2][5] It is also noted to be air and light sensitive.
-
Stock Solutions (in DMSO or Ethanol): For maximum stability, aliquot stock solutions into single-use vials to prevent repeated freeze-thaw cycles and store at -80°C for up to one year.[1] For shorter durations, storage at -20°C is viable for 1 to 3 months.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO and ethanol.[2][4]
-
For a 20 mM stock in DMSO: Reconstitute 5 mg of this compound powder in 1.2 mL of fresh, anhydrous DMSO.[2]
-
Solubility in DMSO is reported to be as high as 41 mg/mL (~197 mM) and in ethanol up to 10-15 mg/mL.[1][3]
-
It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1] After dissolving, the vial should be purged with an inert gas.[4][5]
Q3: Can I store this compound in an aqueous solution?
A3: No, it is not recommended. This compound is sparingly soluble in aqueous buffers and is not stable in them.[5] Aqueous solutions should be prepared fresh immediately before each experiment and should not be stored for more than one day.[4][5]
Q4: My results suggest that this compound is affecting pathways other than NF-κB. Is this possible?
A4: Yes, this is a known characteristic of this compound. While it is widely used as an inhibitor of TNFα-induced IκBα phosphorylation, it is not entirely specific.[1][11] It has been shown to inhibit other cellular targets, including:
-
NLRP3 Inflammasome: It can directly inhibit the ATPase activity of the NLRP3 sensor.[3][9]
-
Ubiquitin-Specific Proteases (USPs): It inhibits USP7 and USP21.[1][6]
-
Protein Tyrosine Phosphatases (PTPs): It can act as an irreversible inhibitor of PTPs by covalently modifying the active site cysteine.[8] These off-target activities can contribute to the compound's overall biological effects and should be considered when interpreting experimental data.
Q5: Why is this compound an irreversible inhibitor?
A5: this compound is an irreversible inhibitor because its chemical structure contains an α,β-unsaturated electrophilic center. This allows it to act as a Michael acceptor, forming a covalent adduct with nucleophilic cysteine residues in its target proteins, such as IKKs and PTPs.[8][12] This covalent modification permanently inactivates the protein.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ~25-41 mg/mL | ~120-198 mM | [1][2][3][4] |
| Ethanol | ~10-15 mg/mL | ~48-72 mM | [1][2][3] |
| Water | Insoluble | Insoluble | [1] |
| DMF:PBS (1:3, pH 7.2) | ~0.25 mg/mL | ~1.2 mM | [5] |
Table 2: Stability of this compound
| Form | Storage Condition | Duration | Source(s) |
| Crystalline Solid / Lyophilized Powder | -20°C, desiccated | ≥ 4 years | [5] |
| Crystalline Solid / Lyophilized Powder | Room Temperature, desiccated | 24 months | [2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1-3 months | [1][2][3] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., for a 20 mM stock, add 1.2 mL of DMSO to 5 mg of this compound).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the solid is completely dissolved.
-
Purge the headspace of the vial with an inert gas to displace air and minimize oxidation.
-
Aliquot the stock solution into single-use, light-protected vials. This is critical to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Protocol 2: Assessment of this compound Activity via Western Blot for IκBα Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, A549) in appropriate culture plates and allow them to adhere overnight.
-
The next day, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours. The working solution should be prepared fresh by diluting the stock solution in culture media.
-
Stimulate the cells with a known NF-κB activator, such as TNFα (e.g., 10 ng/mL), for 15-30 minutes. Include a non-stimulated control group.
-
-
Protein Extraction:
-
After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα (e.g., Ser32) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like β-actin.
-
-
Analysis:
-
A dose-dependent decrease in the phospho-IκBα signal in the this compound-treated groups compared to the TNFα-only treated group indicates effective inhibition.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. invivogen.com [invivogen.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound mitigates oxidative stress and mitochondrial dysfunction via NLRP3 inhibition in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Compounds Parthenolide and this compound Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound [bio-gems.com]
- 12. researchgate.net [researchgate.net]
Navigating Inconsistent Results with BAY 11-7082: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
BAY 11-7082 is a widely utilized compound in cell biology and pharmacology research, primarily known for its role as an inhibitor of the NF-κB signaling pathway. However, its use can be associated with inconsistent results, often stemming from its complex mechanism of action and potential for off-target effects. This guide provides troubleshooting advice and detailed information to help researchers obtain more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered when using this compound.
Q1: Why am I not observing the expected inhibition of NF-κB signaling?
Possible Causes & Solutions:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell types. An IC₅₀ value between 5-10 μM has been reported for the inhibition of TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-Selectin in human endothelial cells[1]. However, for direct inhibition of TNFα-induced IκBα phosphorylation in tumor cells, the IC₅₀ is approximately 10 μM[2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incorrect Timing of Treatment: this compound is an irreversible inhibitor[3][4]. Pre-incubation with the compound before stimulation (e.g., with TNF-α) is often necessary. A typical pre-treatment time is 1 hour before the addition of the stimulus[1].
-
Compound Instability: Improper storage can lead to the degradation of this compound. The lyophilized powder is stable for at least four years when stored at -20°C[5]. Once dissolved, it is recommended to store stock solutions at -20°C or -80°C and use them within 1 to 3 months[1][2]. Avoid repeated freeze-thaw cycles by preparing aliquots[1][3]. Aqueous solutions should not be stored for more than a day[4].
-
Solubility Issues: this compound is soluble in DMSO and ethanol[3][4]. Ensure the compound is fully dissolved before adding it to your cell culture medium. Inadequate dissolution can lead to a lower effective concentration. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility[2].
Q2: I'm observing high levels of cytotoxicity or unexpected cell death. What could be the cause?
Possible Causes & Solutions:
-
Off-Target Effects: this compound is known to have off-target effects that can induce cytotoxicity independent of NF-κB inhibition[6][7][8]. Studies have shown that it can induce apoptosis and cell cycle arrest in various cancer cell lines[2][9]. It can also induce necrosis-related cell death[7][8].
-
Inhibition of the Ubiquitin System: Research has revealed that this compound does not directly inhibit IKKs but rather targets the ubiquitin system by inactivating E2-conjugating enzymes like Ubc13 and UbcH7[10][11]. This can lead to widespread cellular effects and toxicity.
-
Concentration is Too High: The cytotoxic effects of this compound are often dose-dependent[9][12]. If you are observing excessive cell death, consider reducing the concentration or the duration of treatment. It's important to establish a therapeutic window where you see inhibition of your target pathway with minimal toxicity. For example, in some cell lines, cytotoxicity is low at concentrations up to 20 μM[13].
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is essential to perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the toxicity profile in your specific cell model.
Q3: My results are not reproducible across experiments. What are the key parameters to control?
Possible Causes & Solutions:
-
Inconsistent Compound Handling: As mentioned, proper storage and handling of this compound are critical for its stability and activity. Ensure consistent procedures for reconstitution, aliquoting, and storage.
-
Variations in Cell Culture Conditions: Factors such as cell passage number, confluence, and serum concentration in the media can influence cellular responses to treatment. Maintain consistent cell culture practices to minimize variability.
-
Off-Target Effects Dominating: The observed phenotype may be a result of one of this compound's off-target activities rather than its effect on NF-κB. Consider using a more specific IKK inhibitor, such as TPCA-1, as a control to dissect NF-κB-dependent effects from off-target effects[6][7][8].
-
Multiple Modes of Action: this compound has been shown to inhibit the NLRP3 inflammasome directly by blocking its ATPase activity[3]. This is another potential source of variability if your experimental system involves inflammatory responses.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (IκBα Phosphorylation) | 10 μM | Tumor cells (TNFα-induced) | [2] |
| IC₅₀ (Adhesion Molecule Expression) | 5-10 μM | Human endothelial cells | [1][4] |
| IC₅₀ (USP7) | 0.19 μM | In vitro | [2] |
| IC₅₀ (USP21) | 0.96 μM | In vitro | [2] |
| Working Concentration (Cell Culture) | 1-10 μM | General cell culture assays | [3] |
| Working Concentration (Glioma Cells) | 2.5, 5, 10 µM | U87 and U251 cells | [9] |
| Working Concentration (In Vivo) | 2.5-5 mg/kg | Mouse model (gastric carcinoma) | [14] |
Key Experimental Protocols
Protocol 1: Inhibition of TNF-α-Induced IκBα Phosphorylation
Objective: To assess the inhibitory effect of this compound on the canonical NF-κB pathway.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., HeLa or RAW 264.7 macrophages) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 μM) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes)[1][11].
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours[15].
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50 μM) for the desired experimental duration (e.g., 24 hours)[12][15].
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 15% SDS) to each well to dissolve the formazan crystals[13].
-
Absorbance Measurement: Measure the absorbance at 450-570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway and Workflow Diagrams
Caption: Canonical NF-κB signaling pathway and targets of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 9. Inhibition of NF-κB activation by BAY 11-7821 suppresses the proliferation and inflammation of glioma cells through inducing autophagy - Xie - Translational Cancer Research [tcr.amegroups.org]
- 10. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors [mdpi.com]
- 11. portlandpress.com [portlandpress.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BAY 11-7082 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY 11-7082 in vitro, with a focus on minimizing cytotoxicity to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is best known as a selective and irreversible inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It specifically inhibits the phosphorylation of IκBα (inhibitor of kappa B alpha), which is a critical step for the activation of NF-κB. By preventing IκBα phosphorylation, this compound blocks the release and nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, immunity, and cell survival.[1][2]
Q2: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Off-Target Effects: this compound is known to have off-target effects, including the inhibition of the NLRP3 inflammasome and some protein tyrosine phosphatases (PTPs), which can contribute to cytotoxicity.[1] The cytotoxic effects may not be solely due to NF-κB inhibition.[3][4]
-
Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) in your cell culture medium is at a non-toxic level (usually ≤ 0.1%). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Compound Purity: Impurities in the compound can lead to unexpected toxicity. It is recommended to use a high-purity grade of this compound.[1]
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. This compound has been reported to induce both forms of cell death.[5][6] You can use the following methods:
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a standard method to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[3]
-
Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3) can indicate the induction of apoptosis.[5]
-
Morphological Analysis: Observing cell morphology under a microscope can provide clues. Apoptotic cells often show membrane blebbing and cell shrinkage, while necrotic cells tend to swell and rupture.[3][6]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For optimal stability, this compound should be stored as a lyophilized powder at room temperature, desiccated.[2] Once reconstituted in a solvent like DMSO, it should be stored at -20°C.[2] To prevent loss of potency, it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2] Reconstituted solutions are typically stable for at least 3 months at -20°C.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in vehicle control | Solvent concentration is too high. | Ensure the final concentration of DMSO or other solvent in the culture medium is at a non-toxic level (typically ≤ 0.1%). |
| Poor cell health prior to treatment. | Use healthy, sub-confluent cells for your experiments. Ensure proper cell culture maintenance. | |
| Inconsistent results between experiments | Inconsistent cell density at the time of treatment. | Standardize the cell seeding density and allow cells to adhere and stabilize before adding this compound. |
| Variation in incubation time. | Use a precise and consistent incubation time for all experiments. | |
| Degradation of this compound stock solution. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[2] | |
| No inhibition of NF-κB activity at expected concentrations | Insufficient incubation time. | Ensure the pre-incubation time with this compound is sufficient for the inhibitor to exert its effect before adding the stimulus. |
| The NF-κB pathway in your cell line is not activated by the chosen stimulus. | Confirm that your stimulus (e.g., TNF-α, LPS) effectively activates the NF-κB pathway in your cell model. | |
| This compound concentration is too low. | Perform a dose-response curve to determine the effective concentration for your specific cell line and experimental conditions. | |
| Observed cytotoxicity appears to be independent of NF-κB inhibition | Off-target effects of this compound. | Be aware that this compound can have off-target effects.[3][4] Consider using a more specific IKK inhibitor or an alternative method like siRNA to confirm that the observed phenotype is due to NF-κB inhibition. |
| The cell death is due to necrosis rather than apoptosis. | Investigate markers of necrosis, such as LDH release or morphological changes like cell swelling.[3][6] |
Quantitative Data Summary
Table 1: Recommended Working Concentrations and Observed Cytotoxic Effects of this compound in Various Cell Lines
| Cell Line | Application | Recommended Concentration Range (µM) | Observed Cytotoxic Effects (Concentration & Time) | Reference(s) |
| Multiple Myeloma (MM) cells | Inhibition of NF-κB, Induction of apoptosis | 1 - 10 | Significant toxicity at 30 µM within 2-4 hours. | [3] |
| Human Aortic Endothelial Cells (HAECs) | Inhibition of VCAM-1 expression | 1 | No cytotoxicity observed at 1 µM for 24 hours. | |
| Gastric Cancer Cells (HGC-27, MKN45) | Anti-tumor effects | 5 - 10 | IC50 values ranged from 4.23 to 29.11 nM after 24-72 hours. | |
| Oral Squamous Carcinoma Cells (CAL27, HSC-2, SCC-4) | Reduction of cell viability | 5 - 30 | Significant reduction in viability at ≥ 5 µM after 24 hours. | |
| Uveal Melanoma Cells | Inhibition of cell growth | ~5 | ~50% inhibition of cell proliferation at 5 µM after 24 hours. | |
| Plasmacytoid Dendritic Cells (pDCs) | Inhibition of IFN-α production | 0.001 - 0.3 | Cytotoxic impact observed at concentrations over 1 µM. | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Dose-Response Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Distinguishing Between Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentration of this compound for the chosen duration. Include untreated and positive controls for apoptosis and necrosis.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.[5]
Visualizations
Figure 1. Mechanism of action of this compound on the canonical NF-κB signaling pathway and its potential off-target effects leading to cytotoxicity.
Figure 2. Experimental workflow for troubleshooting and minimizing this compound induced cytotoxicity in vitro.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijbs.com [ijbs.com]
- 3. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 4. The IKK inhibitor this compound induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor of IκB kinase activity, this compound, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
BAY 11-7082 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving BAY 11-7082.
Frequently Asked Questions (FAQs)
Q1: What is the primary, intended mechanism of action for this compound?
A1: this compound was initially described as a selective and irreversible inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] Its primary intended mechanism is the inhibition of TNFα-induced phosphorylation of IκBα (inhibitor of kappa B alpha).[2] This phosphorylation is a critical step for the activation of NF-κB. By preventing IκBα phosphorylation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[1][3] The reported IC50 for TNFα-induced IκBα phosphorylation in tumor cells is 10 μM.[2]
Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. Is this expected?
A2: High toxicity is a known issue and may not be related to NF-κB inhibition. Several studies have shown that this compound can induce cell death through mechanisms independent of its effects on the NF-κB pathway.[4][5] For instance, in multiple myeloma cells, the cytotoxic effects of this compound were not replicated by other NF-κB inhibitors and were attributed to off-target effects.[4][5] The compound can induce rapid cell swelling and necrosis, and its effects can sometimes be mitigated by antioxidants or inhibitors of necroptosis, like necrostatin-1.[4][5] Therefore, it is crucial to include appropriate controls to distinguish between NF-κB-specific effects and off-target toxicity.
Q3: What are the known non-specific targets of this compound?
A3: this compound is known to have a broad off-target profile. Due to its chemical structure, specifically an α,β-unsaturated electrophilic center, it can react with nucleophilic cysteine residues in various proteins.[6] Known off-targets include:
-
NLRP3 Inflammasome: It directly inhibits the NLRP3 inflammasome's ATPase activity.[1]
-
Protein Tyrosine Phosphatases (PTPs): It acts as a potent, irreversible pan-inhibitor of PTPs by forming a covalent adduct with the active-site cysteine.[6]
-
Ubiquitin-Specific Proteases (USPs): It inhibits USP7 and USP21 with IC50 values of 0.19 μM and 0.96 μM, respectively.[2][7]
-
Other Signaling Pathways: It has been shown to suppress the activation of AP-1, IRF-3, and STAT-1 by inhibiting kinases such as ERK, p38, TANK-binding protein, and JAK-2.[3][8]
Q4: I am not observing the expected inhibition of NF-κB activity. What could be the reason?
A4: There could be several reasons for this:
-
Suboptimal Concentration: The effective concentration can vary significantly between cell types. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Compound Stability: Ensure that the compound is properly stored and that the stock solutions are not subjected to repeated freeze-thaw cycles.
-
Cellular Context: The activation state of the NF-κB pathway in your cells might be mediated by components that are not sensitive to this compound's mechanism of action.
-
Off-Target Effects Masking the Intended Effect: At higher concentrations, cytotoxic off-target effects might interfere with the cellular machinery, making it difficult to assess the specific inhibition of NF-κB.
Troubleshooting Guides
Guide 1: Unexpected or Excessive Cell Toxicity
If you observe higher than expected cell death in your experiments, follow these steps to troubleshoot the issue:
-
Confirm Viability with a Dose-Response Curve:
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a wide range of this compound concentrations to determine the EC50 for toxicity in your specific cell line.
-
-
Include NF-κB Independent Controls:
-
Use another, structurally different NF-κB inhibitor to see if it replicates the observed toxicity. If it doesn't, the toxicity is likely due to off-target effects of this compound.
-
Consider using a negative control compound with a similar chemical scaffold but lacking the reactive α,β-unsaturated moiety.
-
-
Investigate the Mechanism of Cell Death:
-
Use markers for apoptosis (e.g., cleaved caspase-3) and necrosis (e.g., LDH release) to determine the mode of cell death.
-
Test if the toxicity can be rescued by co-treatment with an antioxidant like N-acetylcysteine, as this compound has been shown to induce oxidative stress.[9]
-
-
Assess Off-Target Pathway Modulation:
-
If you suspect inhibition of PTPs, check the global tyrosine phosphorylation status of your cells via Western blot. An increase in phosphorylation would suggest PTP inhibition.
-
Guide 2: Inconsistent or No Inhibition of NF-κB Activity
If you are not observing the expected inhibition of NF-κB, consider the following troubleshooting steps:
-
Verify NF-κB Pathway Activation:
-
Ensure that your stimulus (e.g., TNFα, LPS) is potently activating the NF-κB pathway in your control cells. Check for IκBα degradation or p65 nuclear translocation via Western blot or immunofluorescence.
-
-
Optimize this compound Treatment Conditions:
-
Pre-incubation Time: The time required for this compound to enter the cells and inhibit its target can vary. Try pre-incubating the cells with the compound for different durations (e.g., 30 minutes to 2 hours) before adding the stimulus.
-
Concentration: As mentioned, a dose-response is crucial. The widely cited IC50 of 10 μM for IκBα phosphorylation inhibition is a starting point.[2]
-
-
Check for Compound Integrity:
-
Prepare fresh dilutions from a new stock solution to rule out degradation of the compound.
-
-
Use a More Direct Readout for NF-κB Activity:
-
Instead of relying solely on downstream gene expression, which can be influenced by other pathways, directly measure IκBα phosphorylation, IκBα degradation, or the nuclear translocation of p65.
-
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound against its intended target and several off-targets.
| Target | Assay | IC50 | Reference |
| On-Target | |||
| IκBα Phosphorylation | Inhibition in tumor cells | 10 μM | [2] |
| Off-Targets | |||
| USP7 | Enzyme inhibition | 0.19 μM | [2][7] |
| USP21 | Enzyme inhibition | 0.96 μM | [2][7] |
Experimental Protocols
Protocol 1: Western Blot for IκBα Phosphorylation and Degradation
This protocol provides a general workflow to assess the effect of this compound on the NF-κB pathway.
-
Cell Culture and Treatment:
-
Plate your cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 μM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control. A decrease in phospho-IκBα and stabilization of total IκBα in the presence of this compound indicates successful inhibition.
-
Visualizations
Caption: Intended mechanism of this compound on the NF-κB pathway.
Caption: Troubleshooting flowchart for unexpected experimental results.
Caption: Experimental workflow to assess non-specific binding.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NFĸB pathway inhibitors this compound and parthenolide induce programmed cell death in anucleated Erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of BAY 11-7082 on cell morphology
Welcome to the Technical Support Center for BAY 11-7082. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the effects of this compound on cell morphology.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving this compound, with a focus on its impact on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to changes in cell morphology?
A1: this compound is primarily known as an irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] It specifically inhibits the phosphorylation of IκBα (inhibitor of kappa B), which is a crucial step for the activation of NF-κB.[1][3][4] By preventing IκBα phosphorylation, this compound blocks the translocation of the NF-κB p65 subunit into the nucleus.[5] This inhibition of NF-κB activity leads to downstream effects on gene expression, often resulting in the induction of apoptosis (programmed cell death) and inhibition of cell proliferation, which are the primary drivers of the observed morphological changes.[5][6]
Q2: What are the typical morphological changes observed in cells treated with this compound?
A2: The most commonly reported morphological changes are characteristic of apoptosis. These include:
-
Cell Shrinkage: Cells may appear smaller and more condensed.
-
Membrane Blebbing: The cell membrane may show irregular bulges or protrusions.
-
Nuclear Condensation and Fragmentation: The chromatin within the nucleus condenses, and the nucleus may break into fragments.
-
Formation of Apoptotic Bodies: The cell breaks apart into smaller, membrane-bound vesicles.
-
Detachment from Culture Surface: Adherent cells may round up and detach from the plate.
In some contexts, changes in cell shape related to inhibited migration or cytoskeletal rearrangements may also be observed.[5]
Q3: At what concentration does this compound typically induce these morphological changes?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the duration of treatment. However, a general working concentration for cell culture assays is between 1-10 µM.[1] For example, in uveal melanoma cells, concentrations of 2.5 µM and 5 µM were sufficient to inhibit colony formation and induce apoptosis.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Problem 1: I am not observing any changes in cell morphology after treating my cells with this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response study, testing a range of concentrations (e.g., 1 µM to 20 µM) to determine the IC50 value for your cells.
-
-
Possible Cause 2: Insufficient Treatment Duration. The incubation time may be too short to induce observable morphological changes.
-
Solution: Conduct a time-course experiment, observing cells at multiple time points (e.g., 6, 12, 24, 48 hours) after treatment.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may be resistant to the effects of this compound. The status of the NF-κB pathway in your cells (constitutively active versus inducible) can influence sensitivity.
-
Solution: Confirm the activity of the NF-κB pathway in your cell line. You can also try a different NF-κB inhibitor or a combination treatment.
-
-
Possible Cause 4: Reagent Instability. this compound, especially when in solution, can degrade over time.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C and avoid repeated freeze-thaw cycles.[1]
-
Problem 2: I am observing widespread, rapid cell death that does not appear to be apoptotic (e.g., cells are lysing).
-
Possible Cause 1: High Concentration Leading to Necrosis. At high concentrations, this compound can induce non-specific cytotoxicity and necrosis rather than apoptosis.[7]
-
Solution: Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that induces apoptosis without causing excessive necrosis.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.
-
Problem 3: The morphological changes I see are inconsistent across different experiments.
-
Possible Cause 1: Variation in Cell Confluency. The density of the cell culture can affect the cellular response to treatment.
-
Solution: Standardize your cell seeding density for all experiments.
-
-
Possible Cause 2: Inconsistent Reagent Preparation.
-
Solution: Prepare a large batch of this compound stock solution to be used across a series of experiments to minimize variability.
-
-
Possible Cause 3: Off-Target Effects. this compound is known to have multiple targets beyond the IKK/NF-κB pathway, which could lead to complex cellular responses.[8][9]
-
Solution: Be aware of the potential for off-target effects. To confirm that the observed effects are due to NF-κB inhibition, consider using other NF-κB inhibitors or genetic approaches (e.g., siRNA against NF-κB subunits) to validate your findings.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the effects of this compound from various studies.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Effect | Concentration | Reference |
| Uveal Melanoma Cells | Inhibition of colony formation | 2.5 µM, 5 µM | [5] |
| Uveal Melanoma Cells | Apoptosis induction | 5 µM | [5] |
| Gastric Cancer Cells | Apoptosis and S phase arrest | Not specified | [6] |
| HTLV-I-infected T-cells | Apoptosis | 5 µM | [2] |
| Myeloma U266 cells | Inhibition of proliferation, apoptosis | Not specified | [10] |
| Human Endothelial Cells | Inhibition of ICAM-1, VCAM-1, E-Selectin | IC50: 5-10 µM | [3] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis-Induced Morphological Changes by Microscopy
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of observation.
-
Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Microscopic Observation: Using an inverted phase-contrast microscope, observe the cells for morphological changes characteristic of apoptosis, such as cell shrinkage, rounding, and detachment.
-
Documentation: Capture images of the cells in different treatment groups.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Immunofluorescence for NF-κB p65 Subunit Nuclear Translocation
This method visualizes the location of the NF-κB p65 subunit within the cell.
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish.
-
Treatment: Treat the cells with this compound for the desired time. You may include a positive control where cells are stimulated with an NF-κB activator (e.g., TNF-α).
-
Fixation: Fix the cells with 4% paraformaldehyde.[5]
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).[5]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA).[5]
-
Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit.[5]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye like DAPI.[5]
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In untreated or stimulated cells, p65 will be in the nucleus, while in this compound-treated cells, it should remain in the cytoplasm.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the NF-κB signaling pathway.
Experimental Workflow Diagram
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound InSolution, ≥95%, Selectively and irreversibly inhibits the TNFα-inducible phosphorylation of IκB-α [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: BAY 11-7082 Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with BAY 11-7082 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor widely used in research to study inflammatory and cancer-related signaling pathways. Its primary and most well-known mechanism of action is the irreversible inhibition of the phosphorylation of IκBα (inhibitor of kappa B alpha). This prevents the activation and nuclear translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of inflammatory responses, cell survival, and proliferation.[1] More recent studies have revealed that this compound has multiple targets, including the NLRP3 inflammasome.[1]
Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What is the likely cause?
A2: Precipitation of this compound in cell culture media is a common issue stemming from its low aqueous solubility. The most frequent causes are:
-
High Final Concentration: The concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium.
-
Improper Dilution Technique: Adding a highly concentrated DMSO stock solution directly to the media without proper mixing can cause the compound to crash out of solution.
-
Low Temperature of Media: Adding the DMSO stock to cold media can cause "shock" precipitation.
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations in the media can be toxic to cells and can also contribute to precipitation issues upon dilution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to minimize solvent-induced toxicity and off-target effects.[4][5] However, the tolerance to DMSO can be cell line-specific. It is always recommended to include a vehicle control (media with the same final concentration of DMSO as the experimental wells) in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to minimize and prevent the precipitation of this compound in your cell culture media.
| Problem | Potential Cause | Troubleshooting Steps |
| Visible precipitate immediately after adding this compound to media. | 1. High final concentration. 2. Improper mixing. 3. Cold media. | 1. Optimize Working Concentration: If possible, lower the final concentration of this compound. Consult literature for effective concentrations in your cell line. 2. Use a Serial Dilution Method: Instead of adding the concentrated DMSO stock directly to your final volume of media, first, create an intermediate dilution in warm media. Then, add this intermediate dilution to the rest of your media. 3. Pre-warm Media: Always use media that has been pre-warmed to 37°C before adding the this compound solution. |
| Precipitate forms over time in the incubator. | 1. Compound instability in aqueous solution. 2. Interaction with media components. | 1. Prepare Fresh Working Solutions: Prepare the this compound-containing media immediately before use. Do not store media with the compound for extended periods. 2. Consider Serum-Free Media for Dilution: If your experiment allows, prepare the initial dilution of this compound in serum-free media before adding it to your complete media. Serum proteins can sometimes contribute to precipitation. |
| Inconsistent experimental results. | 1. Inaccurate final concentration due to precipitation. 2. DMSO toxicity. | 1. Visually Inspect Media: Before adding the media to your cells, hold it up to a light source to ensure there is no visible precipitate. If precipitation is observed, discard the solution and prepare it again. 2. Run a DMSO Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO as your experimental group to account for any effects of the solvent. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 41 mg/mL (~197.8 mM) |
| Ethanol | ~10 mg/mL (~48.3 mM) |
| Water | < 1 mg/mL |
Data compiled from multiple sources.
Table 2: General DMSO Tolerance for Various Cell Lines
| Cell Line | Generally Tolerated Final DMSO Concentration (v/v) | Notes |
| HeLa | ≤ 0.5% | Some studies show minimal effects up to 1%. |
| HEK293 | ≤ 0.5% | Generally robust to lower concentrations. |
| A549 | ≤ 0.2% | Can be more sensitive to higher concentrations. |
| MCF-7 | ≤ 0.1% | Can be sensitive to DMSO.[6] |
| PC-3 | ≤ 0.5% | |
| Jurkat | ≤ 1% | Relatively tolerant. |
| RAW 264.7 | ≤ 0.5% | |
| Primary Cells | ≤ 0.1% | Generally more sensitive than immortalized cell lines. |
Note: This table provides general guidelines. It is crucial to determine the optimal DMSO concentration for your specific cell line and experimental conditions by running a dose-response curve for DMSO alone.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 20 mM stock solution, add 1.2 mL of anhydrous DMSO to 5 mg of this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Media
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 20 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Crucial Step): a. In a sterile conical tube, add 1 µL of the 20 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium. This creates a 20 µM intermediate solution. b. Mix well by gentle inversion or pipetting. Do not vortex, as this can cause foaming and protein denaturation in the media.
-
Final Dilution: a. Add the desired volume of the 20 µM intermediate solution to a larger volume of pre-warmed complete cell culture medium to achieve the final 10 µM concentration. For example, add 5 mL of the 20 µM intermediate solution to 5 mL of pre-warmed media. b. Mix thoroughly by gentle inversion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
The final DMSO concentration in this example will be 0.05%.
Visualizations
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: A typical experimental workflow for using this compound in cell culture.
References
- 1. invivogen.com [invivogen.com]
- 2. lifetein.com [lifetein.com]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Experiments with BAY 11-7082
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability and challenges researchers may encounter when using the inhibitor BAY 11-7082. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It has been proposed to act by irreversibly inhibiting the phosphorylation of IκB-α (Inhibitor of NF-κB alpha), which is a critical step for the activation and nuclear translocation of NF-κB.[3][4] By preventing IκB-α phosphorylation, this compound effectively keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of its target genes, many of which are involved in inflammation and cell survival.[5] Additionally, this compound has been shown to inhibit the NLRP3 inflammasome.[1][2][3]
Q2: I am observing high levels of cell death in my experiments. Is this a known effect of this compound?
A2: Yes, cytotoxicity is a potential side effect of this compound, particularly at higher concentrations.[6] Several studies have reported that this compound can induce apoptosis in various cell types.[7] The concentration at which cytotoxicity is observed can vary significantly between different cell lines. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type. For example, while concentrations up to 10 μM may be well-tolerated in some cells, others might show significant cell death at concentrations as low as 8 μM.[8]
Q3: My results are inconsistent across experiments. What are the common sources of variability when using this compound?
A3: Variability in experiments with this compound can arise from several factors:
-
Solubility and Stability: this compound has poor solubility in aqueous solutions.[9] It is typically dissolved in organic solvents like DMSO or ethanol.[3][9] Improper dissolution or precipitation of the compound upon dilution in aqueous media can lead to inconsistent effective concentrations. Reconstituted solutions should be stored properly, and repeated freeze-thaw cycles should be avoided to maintain stability.[3]
-
Off-Target Effects: this compound is known to have off-target effects, including the inhibition of protein tyrosine phosphatases (PTPs).[1][5] This can lead to changes in cellular signaling pathways that are independent of NF-κB inhibition, contributing to variability in results.
-
Cell-Type Specific Responses: The cellular response to this compound can be highly dependent on the cell type and its specific signaling network. The effective concentration and the observed phenotype can differ significantly between cell lines.
-
Experimental Conditions: Factors such as cell density, passage number, and stimulation conditions (e.g., type and concentration of agonist) can all influence the outcome of experiments with this compound.
Q4: How should I prepare and store this compound solutions?
A4: For optimal results, follow these guidelines for preparing and storing this compound:
-
Reconstitution: Dissolve this compound in an appropriate organic solvent such as DMSO or ethanol to create a concentrated stock solution.[3][9] For instance, a stock solution can be made at 25 mg/mL in DMSO.[3][9]
-
Working Dilution: For cell culture experiments, the stock solution should be diluted in the culture medium to the final desired working concentration. To avoid precipitation, it is recommended to first dilute the stock in a small volume of medium and then add it to the final volume.
-
Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[9] The reconstituted stock solution in DMSO can be stored at -20°C for at least 3 months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of NF-κB activity | 1. Compound Inactivity: The compound may have degraded due to improper storage or handling. 2. Insufficient Concentration: The concentration of this compound used may be too low for the specific cell type or experimental conditions. 3. Suboptimal Stimulation: The stimulus used to activate the NF-κB pathway may be too strong, overcoming the inhibitory effect. | 1. Use a fresh stock of this compound. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration (typically in the range of 1-10 μM).[3] 3. Optimize the concentration and duration of the NF-κB stimulus (e.g., TNF-α, LPS). |
| High background or off-target effects | 1. Non-specific Inhibition: this compound is known to inhibit other cellular targets, such as protein tyrosine phosphatases.[5] 2. Solvent Effects: The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress. | 1. Use the lowest effective concentration of this compound. Consider using a more specific IKK inhibitor as a control if available. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Inconsistent results between replicates | 1. Compound Precipitation: this compound may precipitate out of the aqueous culture medium, leading to variable effective concentrations. 2. Cellular Heterogeneity: Variations in cell density, passage number, or cell cycle stage can lead to different responses. | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions for each experiment. 2. Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Unexpected phenotypic changes | 1. NF-κB Independent Effects: The observed phenotype may be due to the inhibition of other signaling pathways.[5][10] 2. Induction of Apoptosis: At higher concentrations, this compound can induce cell death, which may confound the interpretation of results.[7] | 1. Corroborate your findings using another NF-κB inhibitor with a different mechanism of action or by using genetic approaches (e.g., siRNA knockdown of NF-κB subunits). 2. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment to monitor for cytotoxicity. |
Quantitative Data Summary
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂S | [3][11] |
| Molecular Weight | 207.25 g/mol | [3][11] |
| Purity | ≥95% - ≥98% | [3][9] |
| Appearance | White to off-white crystalline solid | [9][11] |
| Solubility in DMSO | ~25-41 mg/mL | [3][8][9] |
| Solubility in Ethanol | ~0.2-15 mg/mL | [3][9] |
| Storage (Solid) | -20°C (≥4 years) | [9] |
| Storage (in DMSO) | -20°C (at least 3 months) | [3] |
Table 2: Experimentally Determined Concentrations and IC₅₀ Values of this compound
| Application | Cell Type/Model | Effective Concentration / IC₅₀ | Reference |
| Inhibition of IκB-α Phosphorylation | Tumor Cells | IC₅₀: 10 μM | [11] |
| Inhibition of NF-κB Luciferase Activity | NCI-H1703 cells | < 8 μM | [8] |
| Reduction of IL-1β Production | Macrophages | 1 and 2.5 μM | [1] |
| Inhibition of IFN-α Production | Human pDCs | 10⁻⁹ M to 3 x 10⁻⁷ M | [6] |
| Inhibition of Cell Proliferation | SHH-MB cell lines | ≥ 8 μM | [12] |
| In vivo Tumor Reduction | Fibroid xenografts in mice | 20 mg/kg daily | [7] |
| Anti-inflammatory effect in vivo | Psoriasis mouse model | 20 mg/kg i.p. | [2] |
Experimental Protocols
Protocol 1: Assessment of NF-κB Activation by Western Blot for Phospho-IκB-α
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 μM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκB-α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IκB-α and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 μM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: NF-κB pathway inhibition by this compound.
Caption: Workflow for this compound experiments.
Caption: Troubleshooting decision tree for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. portlandpress.com [portlandpress.com]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor of IκB kinase activity, this compound, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Effects of this compound on Fibroid Growth and Gene Expression: A Preclinical Study [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 11. This compound | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Effects of BAY 11-7082 on Housekeeping Genes
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of BAY 11-7082 and its potential effects on housekeeping gene expression. Accurate data normalization is critical for reliable experimental outcomes, and this guide addresses common challenges encountered when using this well-known NF-κB inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a widely used pharmacological inhibitor of the NF-κB signaling pathway.[1][2] Its primary mechanism involves the irreversible inhibition of IκBα (inhibitor of kappa B alpha) phosphorylation.[2][3] This action prevents the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate the transcription of target genes.[3]
Q2: Does this compound have off-target effects?
Yes, numerous studies have reported that this compound exhibits off-target effects and can influence cellular processes independently of NF-κB inhibition.[1][4][5] These effects can include the induction of apoptosis (programmed cell death), modulation of other signaling pathways, and general cellular toxicity at higher concentrations.[5][6][7] These off-target effects are a critical consideration when designing experiments and interpreting data.
Q3: Can this compound affect the expression of common housekeeping genes like GAPDH, β-actin, or tubulin?
While widely used for normalization, the expression of common housekeeping genes can be variable and may be affected by experimental conditions, including treatment with pharmacological inhibitors like this compound.[8] Some research has indicated that GAPDH, for instance, can be a "quite variable reference gene".[8] The cytotoxic and apoptotic effects of this compound can lead to changes in overall cellular metabolism and protein synthesis, which may indirectly alter the expression levels of housekeeping genes.[6] Therefore, it is crucial to validate the stability of your chosen housekeeping gene under your specific experimental conditions.
Q4: Which housekeeping genes are recommended for use with this compound treatment?
There is no universal "best" housekeeping gene for experiments involving this compound, as stability can be cell-type and context-dependent. Commonly used reference genes in studies involving this compound include GAPDH, β-actin, and 18S rRNA.[3][9][10][11] However, due to the potential for expression variability, it is strongly recommended to test a panel of candidate housekeeping genes and select the most stable one(s) for your specific experimental system.
Q5: How do I validate the stability of my housekeeping gene?
To validate the stability of a housekeeping gene, you should measure the expression of several candidate genes across your different experimental conditions (e.g., untreated control vs. various concentrations of this compound). For qPCR, you can then use algorithms like geNorm or NormFinder to determine which gene shows the least variation. For Western blotting, you should confirm that the protein levels of your chosen loading control do not change with treatment.
Troubleshooting Guide
Issue 1: Inconsistent housekeeping gene expression in qPCR results after this compound treatment.
-
Possible Cause 1: Cytotoxicity or Apoptosis. At higher concentrations or with prolonged exposure, this compound can induce cell death, which can lead to RNA degradation and overall changes in gene expression, including that of housekeeping genes.[5][6]
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and duration of this compound treatment for your cell type.
-
Assess cell viability using methods like MTT or trypan blue exclusion assays.
-
Consider using a lower concentration of this compound or a shorter treatment time if significant cell death is observed.
-
-
-
Possible Cause 2: Off-Target Effects. this compound is known to have NF-κB-independent effects that could alter cellular metabolism and gene expression.[1][4]
-
Troubleshooting Steps:
-
Validate a panel of at least 3-5 candidate housekeeping genes to identify the one least affected by your experimental conditions.
-
Consult the literature for housekeeping genes that have been shown to be stable in similar experimental systems.
-
-
Issue 2: Variable loading control bands in Western blots after this compound treatment.
-
Possible Cause 1: Protein Degradation. Apoptosis induced by this compound can lead to the activation of caspases and other proteases that can degrade cellular proteins, including housekeeping proteins.[12]
-
Troubleshooting Steps:
-
Ensure that you are using fresh cell lysates and that protease inhibitors are included in your lysis buffer.
-
Check for signs of apoptosis in your treated cells (e.g., cell morphology changes, caspase activation).
-
As with qPCR, perform a dose-response experiment to find a concentration of this compound that achieves the desired effect without causing widespread protein degradation.
-
-
-
Possible Cause 2: Altered Protein Synthesis. this compound's broad effects on cellular signaling can impact overall protein synthesis rates.
-
Troubleshooting Steps:
-
Validate your loading control by running a dilution series of your lysate to ensure a linear signal response.
-
Consider using a total protein stain (e.g., Ponceau S, Coomassie Blue) on the membrane before antibody incubation as an alternative normalization method.
-
-
Quantitative Data Summary
It is imperative for researchers to empirically determine the stability of housekeeping genes in their specific experimental setup. The following table is a template illustrating how to present such validation data.
| Housekeeping Gene | Treatment Group | Mean Ct Value (qPCR) | Standard Deviation |
| GAPDH | Control (DMSO) | 18.2 | 0.15 |
| This compound (5 µM) | 19.5 | 0.45 | |
| This compound (10 µM) | 20.8 | 0.60 | |
| β-actin | Control (DMSO) | 17.5 | 0.20 |
| This compound (5 µM) | 17.6 | 0.22 | |
| This compound (10 µM) | 17.8 | 0.25 | |
| 18S rRNA | Control (DMSO) | 12.1 | 0.10 |
| This compound (5 µM) | 12.2 | 0.12 | |
| This compound (10 µM) | 12.3 | 0.15 |
Note: The data in this table is illustrative and intended to serve as an example of how to present validation results. Actual results will vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Validation of Housekeeping Genes for qPCR Analysis of this compound Treated Cells
-
Cell Culture and Treatment: Plate your cells at an appropriate density and allow them to adhere overnight. Treat the cells with your desired concentrations of this compound and a vehicle control (e.g., DMSO) for the intended duration of your experiment.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a column-based kit. Ensure high-quality RNA with an A260/280 ratio of ~2.0.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix with primers for your target gene and a panel of candidate housekeeping genes (e.g., GAPDH, β-actin, 18S rRNA, TBP, HPRT1).
-
Primer Sequences (Example for Human):
-
GAPDH: Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-GAAGATGGTGATGGGATTTC-3'
-
β-actin: Fwd: 5'-CCTGGCACCCAGCACAAT-3', Rev: 5'-GGGCCGGACTCGTCATACT-3'
-
18S rRNA: Fwd: 5'-GTAACCCGTTGAACCCCATT-3', Rev: 5'-CCATCCAATCGGTAGTAGCG-3'
-
-
-
Data Analysis: Analyze the Ct values of the housekeeping genes across the different treatment groups. Use software tools like geNorm or NormFinder to rank the genes based on their expression stability. Select the gene(s) with the lowest stability value for normalization of your target gene data.
Protocol 2: Western Blot Analysis with Housekeeping Protein Normalization for this compound Treated Cells
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody for your protein of interest overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing for Loading Control: If necessary, strip the membrane and re-probe with a primary antibody against your validated housekeeping protein (e.g., β-actin, GAPDH).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of your target protein band to the intensity of the corresponding housekeeping protein band.
Visualizations
Caption: Signaling pathway of NF-κB activation and its inhibition by this compound.
References
- 1. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IKK inhibitor this compound induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Short-Term Topical Application of this compound Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. portlandpress.com [portlandpress.com]
unexpected phenotypes with BAY 11-7082 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes with BAY 11-7082 treatment.
Troubleshooting Guides
Issue 1: Unexpectedly High or Rapid Cell Death
You've treated your cells with this compound to inhibit the NF-κB pathway, but you're observing a higher or faster rate of cell death than anticipated.
Possible Cause: The observed cytotoxicity may be independent of NF-κB inhibition. This compound is known to induce cell death through off-target effects, including the induction of necrosis and the generation of reactive oxygen species (ROS).[1][2] Furthermore, research has revealed that this compound is not a direct inhibitor of IκB kinase (IKK) but rather targets the ubiquitin system, which can lead to widespread cellular effects.[3]
Troubleshooting Steps:
-
Validate the Mechanism of Cell Death:
-
Co-treat cells with inhibitors of apoptosis (e.g., a pan-caspase inhibitor like Z-VAD-FMK) and necroptosis (e.g., necrostatin-1) to determine the nature of the cell death.[1]
-
Measure ROS levels using a fluorescent probe (e.g., DCFDA) to assess the involvement of oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help confirm if ROS is a key mediator.[1][4]
-
-
Control for Off-Target Effects:
-
Optimize Experimental Conditions:
-
Perform a dose-response and time-course experiment to identify the lowest effective concentration and shortest incubation time that inhibits NF-κB without causing excessive cytotoxicity.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is not contributing to cell death.
-
Experimental Protocol: Assessing Cell Death Mechanisms
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound at the desired concentration.
-
Group 3: this compound + pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK).
-
Group 4: this compound + necroptosis inhibitor (e.g., 30 µM necrostatin-1).
-
Group 5: Pan-caspase inhibitor alone.
-
Group 6: Necroptosis inhibitor alone.
-
-
Incubation: Incubate for the desired time period.
-
Analysis: Assess cell viability using methods like MTT assay or Annexin V/Propidium Iodide staining followed by flow cytometry.
Issue 2: Lack of Expected Apoptotic Phenotype
Contrary to published literature on cancer cells, you are not observing apoptosis in your cell type (e.g., primary cells, non-transformed cells) following this compound treatment.
Possible Cause: The cellular response to this compound is cell-type dependent. For instance, in a preclinical in vivo study using fibroid xenografts, this compound treatment did not induce apoptosis, as measured by cleaved caspase-3 levels.[5] The observed reduction in tumor weight in that study was attributed to decreased cell proliferation and extracellular matrix accumulation.[5]
Troubleshooting Steps:
-
Assess Alternative Cellular Responses:
-
Investigate other potential effects of this compound, such as inhibition of cell proliferation (e.g., via Ki67 staining or cell cycle analysis) or changes in the expression of extracellular matrix components.[5][6]
-
Analyze for cell cycle arrest by flow cytometry after propidium iodide staining. This compound has been reported to cause S-phase or G0/G1 arrest in different cell lines.[7][8][9]
-
-
Confirm Target Engagement:
-
Verify that this compound is inhibiting the NF-κB pathway in your specific cell type by measuring the phosphorylation of IκBα or the nuclear translocation of p65 via Western blot or immunofluorescence.[10]
-
-
Consider the In Vivo vs. In Vitro Context:
-
If working in vivo, consider that drug dosage, bioavailability, and the tumor microenvironment can influence the cellular response and may not be sufficient to trigger apoptosis.[5]
-
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of IKK and the NF-κB pathway?
A1: No, while initially described as an IKK inhibitor, subsequent research has shown that this compound is not a direct inhibitor of the IKK complex.[3] Its primary mechanism of action is the inhibition of the ubiquitin system by targeting E2 conjugating enzymes like Ubc13 and UbcH7.[3] It has also been shown to inhibit the ubiquitin-activating enzyme E1 (UBE1).[11] This leads to the suppression of IKK activation, which is a downstream event.[3] Due to its broad activity, it can affect multiple signaling pathways beyond NF-κB, including AP-1, IRF-3, and STAT-1.[12][13]
Q2: What are the known off-target effects of this compound?
A2: this compound has several well-documented off-target effects:
-
Inhibition of the Ubiquitin System: As mentioned above, it inhibits E1 and E2 ubiquitin enzymes.[3][11]
-
Induction of ROS: It can lead to the generation of reactive oxygen species.[1][14]
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): It has been shown to be a potent inhibitor of PTPs.[15]
-
Inhibition of the NLRP3 Inflammasome: It can directly inhibit the ATPase activity of the NLRP3 inflammasome sensor.[10][16]
-
Antibacterial Activity: Unexpectedly, it has been found to have antibacterial properties against various pathogens, including MRSA.[17]
Q3: Why am I seeing cell cycle arrest instead of or in addition to apoptosis?
A3: this compound can induce cell cycle arrest, and the specific phase of arrest appears to be cell-type dependent. For example, it has been shown to induce S-phase arrest in gastric cancer cells by suppressing Cyclin A and CDK-2 expression.[7][9] In multiple myeloma cells, it has been observed to cause an increase in the proportion of cells in the G0/G1 phase. This effect on the cell cycle contributes to its anti-proliferative properties.[6]
Q4: Can this compound induce cell death in an NF-κB independent manner?
A4: Yes, several studies have demonstrated that this compound can induce cell death independently of NF-κB inhibition.[1][2] In multiple myeloma cells, the cytotoxic effects were not replicated by more specific inhibitors of the NF-κB pathway, suggesting off-target mechanisms are at play.[1] This NF-κB-independent cell death is often associated with necrosis-like mechanisms and ROS production.[1]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | IC50 | Duration | Reference |
| HGC27 (Gastric Cancer) | MTT Assay | 6.72 nM | 48 h | [18] |
| MKN45 (Gastric Cancer) | MTT Assay | 11.22 nM | 48 h | [18] |
| Human Endothelial Cells | Adhesion Molecule Expression | 5-10 µM | Not Specified | [19] |
| Erythrocytes | Annexin V Binding | ~10 µM | Not Specified | [4] |
| U266 (Multiple Myeloma) | MTT Assay | ~4 µM | 4 h | [8] |
Visualizations
Caption: Mechanism of action of this compound, highlighting its actual targets and downstream effects.
Caption: Troubleshooting workflow for unexpected phenotypes observed with this compound treatment.
References
- 1. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 2. The IKK inhibitor this compound induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory drug this compound suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NFĸB pathway inhibitors this compound and parthenolide induce programmed cell death in anucleated Erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Effects of this compound on Fibroid Growth and Gene Expression: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound mitigates oxidative stress and mitochondrial dysfunction via NLRP3 inhibition in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. bpsbioscience.com [bpsbioscience.com]
BAY 11-7082 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY 11-7082. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on mitigating potential batch-to-batch variation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of the NF-κB signaling pathway. It has been shown to irreversibly inhibit the phosphorylation of IκBα, which is a critical step for the activation of NF-κB.[1][2] By preventing IκBα phosphorylation, this compound blocks the release and nuclear translocation of the NF-κB transcription factor, thereby downregulating the expression of NF-κB target genes involved in inflammation, immunity, and cell survival.[1][3]
However, it is important to note that this compound is not entirely specific to the NF-κB pathway and has been reported to have other targets.
Q2: What are the known off-target effects of this compound?
Researchers should be aware of several off-target effects of this compound, which could contribute to experimental variability. These include:
-
Inhibition of the NLRP3 Inflammasome: this compound can directly inhibit the ATPase activity of the NLRP3 sensor, a key component of the inflammasome complex involved in innate immunity.[1]
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): The compound has been shown to inhibit various PTPs, which could affect multiple signaling pathways regulated by tyrosine phosphorylation.[4][5]
-
Inhibition of Ubiquitin-Specific Proteases (USPs): this compound has been found to inhibit USP7 and USP21.[3][6]
-
Induction of Apoptosis and Cell Cycle Arrest: At certain concentrations, this compound can induce apoptosis and S phase arrest in various cell types, which may be independent of its NF-κB inhibitory activity.[3][7]
The presence of these off-target effects highlights the importance of careful dose-response studies and the use of appropriate controls.
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound and to minimize variability between experiments.
-
Solid Form: Store the lyophilized powder at -20°C, desiccated. In this form, it is stable for at least 4 years.[2][8]
-
In Solution: Once dissolved, store stock solutions at -80°C for up to one year or at -20°C for up to 3 months.[2][3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage for more than one day.[8]
Q4: What are the typical working concentrations for this compound in cell culture experiments?
The optimal working concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. However, a general range for cell culture assays is between 1-10 µM.[1] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. High concentrations (e.g., >10 µM) may lead to cytotoxicity and off-target effects.[9]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results between different batches of this compound.
Potential Cause: Batch-to-batch variation in purity, composition of minor impurities, or physical properties of the compound. While vendors typically provide a purity specification (e.g., ≥98%), even small differences can impact biological activity.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA) for each batch: The CoA provides batch-specific information on purity (often determined by HPLC), appearance, and solubility. Compare the CoAs of different batches to identify any notable differences.
-
Perform an in-house quality control (QC) check: Before using a new batch in a large-scale experiment, it is advisable to perform a simple validation experiment. This could involve a dose-response curve in a well-established cellular assay where the expected outcome is known.
-
Standardize solution preparation: Ensure that the solvent and preparation method for the stock solution are consistent across all experiments. This compound is soluble in DMSO and ethanol.[1][2][8] Use fresh, high-quality DMSO, as it can absorb moisture, which may affect the solubility and stability of the compound.[3]
Problem 2: Higher than expected cytotoxicity or cell death in my experiments.
Potential Cause: The concentration of this compound may be too high for the specific cell line being used. Cytotoxicity can be an off-target effect and may vary between cell types.[9]
Troubleshooting Steps:
-
Perform a cell viability assay: Use a range of this compound concentrations to determine the cytotoxic threshold for your specific cell line. Assays such as MTT, XTT, or trypan blue exclusion can be used.
-
Lower the concentration: Based on the viability data, reduce the working concentration to a non-toxic range that still achieves the desired biological effect.
-
Include a positive control for cytotoxicity: This will help to ensure that the observed cell death is due to the compound and not other experimental factors.
Problem 3: Lack of expected inhibitory effect on the NF-κB pathway.
Potential Cause:
-
Sub-optimal concentration: The concentration of this compound may be too low to effectively inhibit the NF-κB pathway in your experimental system.
-
Compound degradation: Improper storage or handling may have led to the degradation of the compound.
-
Cell-specific differences: The cellular context, including the expression levels of pathway components, can influence the efficacy of the inhibitor.
Troubleshooting Steps:
-
Perform a dose-response experiment: Test a range of this compound concentrations to determine the IC50 for NF-κB inhibition in your specific cell line and with your chosen stimulus.
-
Verify NF-κB activation: Ensure that your stimulus (e.g., TNF-α, LPS) is effectively activating the NF-κB pathway in your control cells. This can be assessed by Western blotting for phosphorylated IκBα or p65, or by using an NF-κB reporter assay.
-
Use a fresh stock solution: If there is any doubt about the integrity of the current stock solution, prepare a fresh one from the lyophilized powder.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| Molecular Weight | 207.25 g/mol | [1] |
| Purity (Typical) | ≥95% - >98% | [1][2][8] |
| IC50 for TNFα-induced IκBα phosphorylation | ~10 µM | [3] |
| IC50 for USP7 | 0.19 µM | [3][6] |
| IC50 for USP21 | 0.96 µM | [3][6] |
| Solubility in DMSO | 25 mg/mL | [1][2][8] |
| Solubility in Ethanol | 15 mg/mL | [1][2] |
| Working Concentration (in vitro) | 1 - 10 µM | [1] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
To prepare a 20 mM stock solution, reconstitute 5 mg of the powder in 1.2 mL of DMSO.[2]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Validation of a New Batch of this compound using Western Blot for Phospho-IκBα
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of the new batch of this compound in cell culture medium (e.g., 0, 1, 5, 10, 20 µM).
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated control.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
As a loading control, probe the membrane with an antibody for total IκBα or a housekeeping protein (e.g., β-actin, GAPDH).
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
-
Analysis:
-
Quantify the band intensities for p-IκBα and normalize to the loading control.
-
Compare the level of p-IκBα inhibition across the different concentrations of this compound. The results should show a dose-dependent decrease in p-IκBα levels, which can be compared to previous batches or expected outcomes.
-
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vivo Effects of this compound on Fibroid Growth and Gene Expression: A Preclinical Study [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Inhibitor of IκB kinase activity, this compound, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BAY 11-7082
Welcome to the technical support center for BAY 11-7082. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and overcoming potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is best known as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It acts by irreversibly inhibiting the phosphorylation of IκBα (inhibitor of NF-κB alpha), which is a crucial step for the activation of NF-κB.[2][3] By preventing IκBα phosphorylation, this compound ensures that IκBα remains bound to NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[2][3]
Q2: Does this compound have other known targets or off-target effects?
Yes, beyond its effects on the NF-κB pathway, this compound has been reported to have multiple other targets. It can directly inhibit the NLRP3 inflammasome by blocking its ATPase activity.[2] Additionally, it has been shown to inhibit certain protein tyrosine phosphatases (PTPs) and ubiquitin-specific proteases like USP7 and USP21.[4] These off-target effects should be considered when interpreting experimental results.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability (up to 24 months).[3] Once reconstituted, for example in DMSO, it is recommended to store the stock solution at -20°C and use it within three months to maintain potency.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][5] For cell culture experiments, a stock solution is typically prepared in DMSO. For in vivo studies, formulations may involve co-solvents like PEG300, Tween 80, and corn oil in addition to DMSO.[6]
Troubleshooting Guide
Problem 1: No or weak inhibition of NF-κB activity observed.
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations typically range from 1 to 10 µM for in vitro assays.[2]
Possible Cause 2: Incorrect timing of treatment.
-
Solution: For inhibiting stimulus-induced NF-κB activation (e.g., by TNF-α or LPS), pre-incubation with this compound is crucial. A pre-incubation time of 1-2 hours before adding the stimulus is generally recommended.[7]
Possible Cause 3: Issues with compound stability.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3] Prepare fresh dilutions in culture medium for each experiment.
Possible Cause 4: Cell line-specific resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to this compound. Consider verifying the expression and activation status of the NF-κB pathway components in your cell line. If resistance is suspected, you may need to consider alternative NF-κB inhibitors.
Problem 2: Significant cytotoxicity or cell death observed at expected effective concentrations.
Possible Cause 1: Off-target effects.
-
Solution: this compound can induce apoptosis and necrosis through NF-κB-independent mechanisms, especially at higher concentrations.[8][9] Try to use the lowest effective concentration determined from your dose-response studies. Consider using inhibitors of apoptosis (e.g., z-VAD-fmk) or necroptosis (e.g., necrostatin-1) to investigate the mechanism of cell death.[8]
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level, typically below 0.1-0.5%. Run a vehicle control (medium with the same concentration of solvent) to assess its effect on cell viability.
Problem 3: Inconsistent or unexpected results.
Possible Cause 1: Cell culture conditions.
-
Solution: Ensure consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses to inhibitors.
Possible Cause 2: Purity of this compound.
-
Solution: Verify the purity of your this compound compound. Impurities can lead to unexpected biological effects.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| HGC-27 (Gastric Cancer) | MTT Assay | Cell Viability | 4.23 nM (72h) | [10] |
| MKN45 (Gastric Cancer) | MTT Assay | Cell Viability | 5.88 nM (72h) | [10] |
| NCI-H1703 (NSCLC) | Proliferation Assay | Proliferation | ~8 µM (12h) | [11][12] |
| HTLV-I-infected T-cells | Apoptosis Assay | Apoptosis Induction | 5 µM | [13] |
| Human Endothelial Cells | Adhesion Molecule Expression | ICAM-1, VCAM-1, E-Selectin | 5-10 µM | [3][5] |
| RAW264.7 (Macrophages) | Griess Assay, ELISA | NO, PGE2, TNF-α Production | Inhibition at 0-15 µM | [14] |
| CAL27, HSC-2, SCC-4 (OSCC) | MTT Assay | Cell Viability | Significant reduction at 5, 10, 30 µM | [15] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease Model | Dosage | Administration Route | Outcome | Reference |
| Nude Mice | Human Gastric Cancer Xenograft (HGC-27) | 2.5 & 5 mg/kg | Intratumoral | Suppressed tumor growth | [11][16] |
| Nude Mice | Oral Squamous Cell Carcinoma Xenograft (CAL27) | 2.5 & 5 mg/kg | Intraperitoneal | Decreased tumor mass | [15] |
| C57BL/6 Mice | Imiquimod-induced Psoriasis | 20 mg/kg/day | Intraperitoneal | Reduced inflammation | [17] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 30 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[10][15]
-
Assay:
-
For MTT assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C. Remove the medium and dissolve the formazan crystals in DMSO.[15]
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for NF-κB Pathway Activation
-
Cell Treatment: Plate cells and treat with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α for 5-15 minutes) if required.[3][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in experiments with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. invivogen.com [invivogen.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NLRP3 Inflammasome Inhibitor BAY-117082 Reduces Oral Squamous Cell Carcinoma Progression [mdpi.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. portlandpress.com [portlandpress.com]
Validation & Comparative
A Researcher's Guide to NF-κB Inhibition: A Comparative Analysis of BAY 11-7082 and Other Common Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of NF-κB signaling, the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the widely used NF-κB inhibitor, BAY 11-7082, with other common alternatives, supported by experimental data and detailed protocols to aid in your research endeavors.
Introduction to NF-κB Inhibition
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor family that plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases, making it an attractive therapeutic target. A variety of small molecule inhibitors have been developed to target different nodes within the NF-κB signaling cascade, each with its own mechanism of action, potency, and specificity.
This compound is a well-characterized inhibitor that has been widely used in preclinical research. It is known to irreversibly inhibit the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] This action prevents the subsequent degradation of IκBα and the nuclear translocation of NF-κB, thereby blocking its transcriptional activity. However, as with many kinase inhibitors, the specificity of this compound is a subject of ongoing investigation, with evidence of off-target effects that researchers must consider.
This guide will compare this compound with other commonly used NF-κB inhibitors, including IKKβ inhibitors (TPCA-1, SC75741), a natural product with pleiotropic effects (Parthenolide), and a proteasome inhibitor (MG-132). We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for key assays used to evaluate their efficacy.
Comparative Analysis of NF-κB Inhibitors
The following tables summarize the key characteristics and quantitative data for this compound and a selection of other NF-κB inhibitors. This information is crucial for selecting the most appropriate inhibitor for a specific experimental context, considering factors such as desired potency, specificity, and potential off-target effects.
Table 1: Overview of Common NF-κB Inhibitors
| Inhibitor | Primary Target | Mechanism of Action | Reported Off-Target Effects |
| This compound | IκBα Phosphorylation | Irreversibly inhibits TNFα-induced IκBα phosphorylation.[1] | NLRP3 inflammasome, Protein Tyrosine Phosphatases (PTPs), Ubiquitin-Specific Proteases (USP7, USP21).[1][3][4] |
| TPCA-1 | IKKβ | Potent and selective inhibitor of IκB kinase β (IKKβ).[5] | Can inhibit STAT3 signaling.[6] |
| SC75741 | p65 (RelA) | Blocks the DNA binding of the p65 subunit of NF-κB.[5] | May have other off-target effects, but less characterized in comparison to others. |
| Parthenolide | IKK, p65 (RelA) | Sesquiterpene lactone that can directly inhibit IKK activity and the p65 subunit of NF-κB.[7][8][9][10] | Can inhibit multiple inflammasomes and has pleiotropic effects.[9][11] |
| MG-132 | 26S Proteasome | Inhibits the proteasome, thereby preventing the degradation of IκBα. | Broadly affects cellular protein degradation, leading to numerous off-target effects.[3][11] |
Table 2: Comparative Potency of NF-κB Inhibitors (HEK293 Cells)
| Inhibitor | EC50 for NF-κB Inhibition (nM)[12] | EC50 for Cell Viability (nM)[12] | Therapeutic Index (Viability EC50 / NF-κB EC50) |
| This compound | 3,162 | 5,623 | 1.78 |
| TPCA-1 | <1 | >100,000 | >100,000 |
| SC75741 | Not Reported | Not Reported | Not Reported |
| Parthenolide | 1,778 | 4,467 | 2.51 |
| MG-132 | 100 | 178 | 1.78 |
Data from a benchmarking study using a luciferase reporter assay in HEK293 cells.[12] A higher therapeutic index indicates greater specificity for NF-κB inhibition over general cytotoxicity.
Signaling Pathways and Points of Inhibition
The canonical NF-κB signaling pathway is a well-defined cascade of events that leads to the activation of NF-κB. The diagram below illustrates this pathway and the points at which the compared inhibitors exert their effects.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the efficacy and mechanism of action of NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify NF-κB transcriptional activity.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, and the resulting luminescence is measured as a readout of NF-κB activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment and Stimulation: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the NF-κB inhibitor (e.g., this compound). After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator (e.g., TNFα at 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated control.
Western Blot for IκBα Phosphorylation
This assay directly assesses the effect of inhibitors on the phosphorylation of IκBα, a key upstream event in the canonical NF-κB pathway.
Principle: Following cell treatment and stimulation, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
Protocol:
-
Cell Treatment: Plate cells and treat with the NF-κB inhibitor for the desired time and concentration, followed by stimulation with an NF-κB activator (e.g., TNFα) for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα signal.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a classic technique used to detect the DNA-binding activity of transcription factors, including NF-κB.
Principle: Nuclear extracts containing activated NF-κB are incubated with a labeled DNA probe containing an NF-κB binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
Protocol:
-
Nuclear Extract Preparation: Treat cells with inhibitors and stimulants as described for the Western blot protocol. Isolate nuclear extracts using a nuclear extraction kit or a standard protocol.
-
Probe Labeling: Label a double-stranded oligonucleotide containing a consensus NF-κB binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection:
-
For radioactive probes, expose the dried gel to an X-ray film or a phosphorimager screen.
-
For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Supershift Assay (Optional): To confirm the identity of the NF-κB subunits in the complex, pre-incubate the nuclear extracts with antibodies specific for p65 or p50 before adding the probe. A "supershift" (a further retarded band) indicates the presence of that subunit in the complex.
Conclusion
The choice of an NF-κB inhibitor is a critical step in designing experiments to probe the intricacies of this vital signaling pathway. This compound, while a potent inhibitor of IκBα phosphorylation, exhibits known off-target effects and a relatively low therapeutic index in some systems, which necessitates careful interpretation of experimental results. In contrast, inhibitors like TPCA-1 offer higher specificity for IKKβ with less cytotoxicity. Natural products such as Parthenolide and broad-spectrum inhibitors like MG-132 can be useful tools but come with the caveat of pleiotropic effects.
Researchers must carefully consider the specific research question, the experimental system, and the potential for off-target effects when selecting an NF-κB inhibitor. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to make informed decisions and to perform robust and reproducible experiments in their investigation of NF-κB signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. The NFĸB pathway inhibitors this compound and parthenolide induce programmed cell death in anucleated Erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Compounds Parthenolide and this compound Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating BAY 11-7082 Results: A Comparative Guide to siRNA/shRNA Approaches
For researchers, scientists, and drug development professionals investigating the NF-κB signaling pathway, the small molecule inhibitor BAY 11-7082 is a widely utilized tool. However, to ensure the specificity of its effects and to rigorously validate experimental findings, orthogonal approaches such as RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA) are indispensable. This guide provides a comprehensive comparison of these methodologies, complete with experimental protocols and data presentation formats, to empower researchers in designing robust validation studies.
This compound is recognized as an inhibitor of the NF-κB signaling pathway.[1][2][3] It functions primarily by irreversibly inhibiting the phosphorylation of IκBα (inhibitor of nuclear factor kappa B alpha), a critical step that precedes the nuclear translocation of the NF-κB transcription factor.[2][4] While some studies suggest this compound directly targets IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB pathway, others indicate it may act on upstream components of the ubiquitin-proteasome system that are necessary for IKK activation.[4][5] Given the potential for off-target effects, validating observations made with this compound using a gene-specific method like siRNA or shRNA is crucial for attributing the observed phenotype specifically to the inhibition of the intended target within the NF-κB pathway.
Comparative Analysis: this compound vs. siRNA/shRNA
| Feature | This compound | siRNA/shRNA |
| Mechanism of Action | Small molecule inhibitor; primarily inhibits IκBα phosphorylation, potentially by targeting IKKβ or upstream ubiquitinating enzymes.[2][4][5] | Post-transcriptional gene silencing; sequence-specific degradation of target mRNA (e.g., IKKβ mRNA), leading to reduced protein expression. |
| Specificity | Can have off-target effects and inhibit other cellular processes.[1] | Highly specific to the target gene sequence, minimizing off-target effects with proper design and controls. |
| Mode of Delivery | Added directly to cell culture media or administered in vivo. | Transfected (siRNA) or transduced (shRNA) into cells. |
| Duration of Effect | Typically transient, dependent on the compound's stability and cellular metabolism. | siRNA effects are transient (days); shRNA can be stably integrated for long-term or permanent knockdown. |
| Ease of Use | Relatively simple to apply and test a range of concentrations. | Requires expertise in transfection/transduction techniques and optimization of delivery conditions. |
| Validation Role | Pharmacological tool for initial pathway investigation and dose-response studies. | Genetic tool for validating the specific role of a target protein in the observed phenotype. |
Experimental Protocols
I. Inhibition of NF-κB Activation using this compound
Objective: To determine the effective concentration of this compound for inhibiting cytokine-induced NF-κB activation.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, HEK293, or a relevant cell line for the research question) at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) for 30 minutes.
-
Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-IκBα levels to total IκBα and the loading control.
II. Validation of this compound Effects using IKKβ siRNA
Objective: To confirm that the inhibition of NF-κB activation observed with this compound is specifically due to the downregulation of IKKβ.
Methodology:
-
siRNA Transfection:
-
Transfect cells with a validated siRNA targeting IKKβ or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of the transfected cells and perform Western blot analysis for IKKβ protein levels to confirm successful knockdown.
-
-
Stimulation and Analysis:
-
Following the knockdown period, treat the IKKβ-depleted and control cells with a pro-inflammatory stimulus (e.g., TNF-α) as described in the this compound protocol.
-
Perform Western blot analysis for p-IκBα and total IκBα.
-
-
Comparative Analysis: Compare the level of p-IκBα inhibition in IKKβ siRNA-treated cells to that observed in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for validating this compound results.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: Experimental workflow for validating this compound.
By employing a combination of pharmacological inhibition with this compound and genetic knockdown with siRNA or shRNA, researchers can confidently elucidate the role of the NF-κB pathway in their specific experimental system, leading to more robust and publishable findings.
References
BAY 11-7082: A Critical Comparison of its Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
BAY 11-7082 is a widely utilized compound in cell biology and pharmacology, initially identified as an irreversible inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It was proposed to exert its effects by inhibiting the phosphorylation of IκBα, a critical step in the activation of NF-κB. However, accumulating evidence from numerous specificity and selectivity studies has revealed a more complex and promiscuous pharmacological profile. This guide provides an objective comparison of this compound's performance against its intended target and other cellular proteins, supported by experimental data, to aid researchers in the critical evaluation of their experimental outcomes.
Executive Summary
While this compound effectively inhibits TNFα-induced IκBα phosphorylation in cellular assays with an IC50 of approximately 10 μM, it is crucial to note that it does not directly inhibit the IκB kinases (IKKs) themselves. In fact, in vitro kinase assays have shown that this compound does not inhibit IKKα, IKKβ, TBK1, or IKKε at concentrations of 10 μM.[1] Its mode of action in the NF-κB pathway is now thought to be upstream of the IKK complex.
Furthermore, this compound exhibits potent off-target activity against a range of other enzymes, often at concentrations significantly lower than that required to inhibit NF-κB signaling in cells. This broad-spectrum activity complicates the interpretation of data from studies using this compound as a specific IKK or NF-κB inhibitor. The cytotoxic effects of this compound are now largely considered to be independent of its NF-κB inhibitory action and are likely due to these off-target effects.[2][3]
Quantitative Performance Data
The following tables summarize the inhibitory activity of this compound against its intended cellular effect and various off-targets, and compares its on-target potency with more selective inhibitors.
Table 1: Inhibitory Activity of this compound
| Target/Process | IC50 Value | Notes |
| TNFα-induced IκBα phosphorylation (cellular) | 10 µM | This represents the cellular effect, not direct enzyme inhibition.[4] |
| Ubiquitin-Specific Protease 7 (USP7) | 0.19 µM | Potent off-target inhibition. |
| Ubiquitin-Specific Protease 21 (USP21) | 0.96 µM | Potent off-target inhibition. |
| Ubiquitin-activating enzyme (E1) Ube1 | < 1 µM | Significant inhibition of the ubiquitin pathway. |
| Ubiquitin-conjugating enzyme (E2) Ube2L3 | 7.5 µM | Inhibition of the ubiquitin pathway. |
| Protein Tyrosine Phosphatases (PTPs) | Potent, irreversible inhibitor | Broad-spectrum inhibition of PTPs.[5][6] |
| IKKα, IKKβ, TBK1, IKKε (in vitro) | No inhibition at 10 µM | Demonstrates lack of direct IKK inhibition.[1] |
Table 2: Comparison with Alternative IKK and Pathway Inhibitors
| Inhibitor | Target | IC50 Value | Selectivity |
| This compound | IKKα/β (in vitro) | > 10 µM | Poorly selective, numerous off-targets [1][2][3] |
| TPCA-1 | IKKβ (IKK-2) | 17.9 nM | ~22-fold selective over IKKα |
| MLN4924 (Pevonedistat) | NEDD8-activating enzyme (NAE) | 4.7 nM | Highly selective over other ubiquitin-like pathway enzymes |
Signaling Pathways and Experimental Workflows
To visually represent the context of this compound's activity, the following diagrams illustrate the canonical NF-κB signaling pathway, a typical experimental workflow for assessing inhibitor specificity, and the logical relationship of this compound to its various targets.
Caption: Canonical NF-κB signaling pathway.
Caption: Workflow for inhibitor profiling.
Caption: this compound target relationships.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
IKKβ Kinase Assay (In vitro)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of IKKβ.
-
Reagents and Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide corresponding to IκBα residues)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate. c. Add 2.5 µL of IKKβ enzyme and 2.5 µL of substrate to each well. d. Pre-incubate for 10 minutes at room temperature. e. Initiate the kinase reaction by adding 5 µL of ATP solution. f. Incubate for 60 minutes at 30°C. g. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. h. Measure luminescence using a plate reader. i. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Western Blot for Phospho-IκBα (Cellular Assay)
This method assesses the ability of a compound to inhibit the phosphorylation of IκBα in a cellular context, typically in response to a pro-inflammatory stimulus.
-
Reagents and Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
TNFα or other NF-κB stimulus
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour. c. Stimulate the cells with TNFα (e.g., 20 ng/mL) for 15-30 minutes. d. Wash the cells with ice-cold PBS and lyse them with lysis buffer. e. Determine the protein concentration of the lysates using a BCA assay. f. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. g. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. h. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. i. Incubate the membrane with the primary anti-phospho-IκBα antibody overnight at 4°C. j. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. k. Detect the signal using an ECL substrate and an imaging system. l. Strip the membrane and re-probe with antibodies against total IκBα and a loading control to ensure equal protein loading.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxicity of a compound.
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach. b. Treat the cells with a range of concentrations of this compound or DMSO for the desired time period (e.g., 24, 48, or 72 hours). c. Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. d. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. e. Read the absorbance at a wavelength of 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cytotoxicity.
Conclusion
The available data strongly indicate that this compound is not a selective inhibitor of IKK kinases. While it can be a useful tool to study the consequences of inhibiting TNFα-induced IκBα phosphorylation in cells, its broad off-target profile, particularly against components of the ubiquitin system and protein tyrosine phosphatases, necessitates cautious interpretation of experimental results. Researchers using this compound should be aware of its promiscuous nature and consider employing more selective inhibitors, such as TPCA-1 for IKKβ, to validate findings and attribute observed effects to the specific inhibition of the NF-κB pathway. The significant cytotoxicity of this compound appears to be an off-target effect and not a direct consequence of NF-κB inhibition.[2][3] This guide underscores the importance of consulting comprehensive selectivity data when selecting and utilizing chemical probes in biomedical research.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NF-κB Pathway Inhibitors: BAY 11-7082 versus IKK Inhibitor VII
For researchers, scientists, and drug development professionals, selecting the appropriate tool to dissect the intricate NF-κB signaling pathway is paramount. This guide provides an objective comparison of two widely used inhibitors, BAY 11-7082 and IKK Inhibitor VII, delving into their mechanisms of action, target specificity, and supporting experimental data to inform your research decisions.
The nuclear factor-kappa B (NF-κB) signaling cascade is a cornerstone of cellular responses to inflammation, stress, and immune challenges, making it a prime target for therapeutic intervention in a host of diseases. Consequently, a variety of small molecule inhibitors have been developed to probe and control this pathway. Among them, this compound and IKK Inhibitor VII (also known as IKK-16) are frequently employed. However, their biochemical properties and modes of action differ significantly, impacting experimental outcomes and their interpretation.
Mechanism of Action: A Tale of Two Strategies
IKK Inhibitor VII is a selective, ATP-competitive inhibitor of the IκB kinase (IKK) complex. It directly targets the catalytic subunits IKKα and IKKβ, with a preference for IKKβ, thereby preventing the phosphorylation of IκBα. This inhibitory action ensures that IκBα remains bound to NF-κB, sequestering it in the cytoplasm and blocking its nuclear translocation and subsequent transcriptional activity.[1][2][3][4]
This compound , on the other hand, was initially described as an irreversible inhibitor of TNFα-induced IκBα phosphorylation.[5][6][7] However, further research has revealed a more complex and less direct mechanism of action. Studies have shown that this compound does not directly inhibit the kinase activity of IKKα or IKKβ in vitro.[2][8] Instead, it appears to act upstream by irreversibly inactivating E2-conjugating enzymes, such as Ubc13 and UbcH7, which are crucial for the ubiquitination events that lead to IKK activation.[2][8] This broader mechanism of action means that this compound can affect multiple signaling pathways.
Potency and Specificity: A Clear Distinction
The differing mechanisms of action are reflected in the potency and specificity of these two inhibitors. IKK Inhibitor VII exhibits high potency in direct kinase assays, with IC50 values in the nanomolar range. In contrast, the widely reported IC50 for this compound is in the micromolar range and typically refers to the inhibition of a downstream cellular event (IκBα phosphorylation) rather than direct enzyme inhibition.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| IKK Inhibitor VII (IKK-16) | IKKβ | 40 nM | Cell-free kinase assay | [1][3][4] |
| IKK complex | 70 nM | Cell-free kinase assay | [1][3][4] | |
| IKKα | 200 nM | Cell-free kinase assay | [1][3][4] | |
| This compound | TNFα-induced IκBα phosphorylation | 10 µM | In situ (tumor cells) | [5][9] |
Table 1. Comparison of reported IC50 values for IKK Inhibitor VII and this compound. Note that the assay conditions and the directness of the target measurement are different, precluding a direct comparison of potency.
Off-Target Effects: A Critical Consideration
A significant point of divergence between these two compounds is their off-target activity.
This compound is known to interact with a variety of other cellular targets, which can complicate the interpretation of experimental results. Its off-target effects include, but are not limited to:
-
NLRP3 Inflammasome: Directly inhibits the ATPase activity of the NLRP3 inflammasome sensor.[7][10]
-
Ubiquitin-Specific Proteases (USPs): Inhibits USP7 and USP21 with IC50 values of 0.19 µM and 0.96 µM, respectively.[5][6]
-
Protein Tyrosine Phosphatases (PTPs): Acts as a potent inhibitor of PTPs, which can broadly affect tyrosine phosphorylation-dependent signaling.[11]
-
Other Kinases and Signaling Pathways: Has been shown to suppress the activation of AP-1, IRF-3, and STAT-1.[12]
IKK Inhibitor VII , while described as a selective IKK inhibitor, has also been reported to have some off-target activities, although these appear to be less extensive than those of this compound. Known off-targets include:
-
LRRK2: Inhibits LRRK2 kinase activity with an IC50 of 50 nM.[2][3]
-
Protein Kinase D (PKD) isoforms. [13]
-
ABCB1 transporter. [13]
Experimental Data and In Vivo Studies
Both inhibitors have been used extensively in cellular and animal models to study the role of NF-κB signaling.
This compound has demonstrated anti-inflammatory and anti-cancer effects in various models. For instance, it has been shown to reduce tumor growth in xenograft models and ameliorate inflammation in a mouse model of psoriasis.[10][14] However, due to its broad-spectrum activity, attributing these effects solely to NF-κB inhibition can be challenging. Furthermore, at effective concentrations for NF-κB inhibition, this compound has been reported to be highly toxic to cells, inducing cell death through mechanisms that may be independent of NF-κB inhibition.[15][16]
IKK Inhibitor VII has also shown efficacy in vivo, for example, by inhibiting LPS-induced TNF-α release and neutrophil extravasation in rodent models.[1][4] Its more selective mechanism of action makes it a more suitable tool for specifically interrogating the roles of IKKα and IKKβ in physiological and pathological processes. A study directly comparing the effects of both inhibitors on iNKT cells found that both could prevent the activation-induced expression of the A2A receptor, suggesting that for some downstream NF-κB-dependent events, both inhibitors can produce similar outcomes, albeit through different primary mechanisms.[17]
Experimental Protocols
To aid researchers in their experimental design, we provide outlines for key assays used to evaluate the efficacy of these inhibitors.
In Vitro IKK Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of the IKK complex.
Protocol Outline:
-
Incubate recombinant IKKα or IKKβ with the test inhibitor at various concentrations.
-
Add a kinase buffer containing a substrate (e.g., a recombinant fragment of IκBα like GST-IκBα) and radiolabeled ATP ([γ-32P]ATP).
-
Allow the kinase reaction to proceed for a defined period at 30°C.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging to determine the extent of inhibition.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Protocol Outline:
-
Transfect cells (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Pre-treat the transfected cells with the inhibitor (this compound or IKK Inhibitor VII) for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in inhibitor-treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway.
Western Blot for Phospho-IκBα
This assay assesses the level of IκBα phosphorylation in cells, a key step in NF-κB activation.
Protocol Outline:
-
Culture cells and pre-treat with the inhibitor.
-
Stimulate with an NF-κB activator like TNFα.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
Conclusion and Recommendations
The choice between this compound and IKK Inhibitor VII should be guided by the specific research question.
This compound , while historically important and widely cited, should be used with caution. Its multiple off-target effects and indirect mechanism of IKK pathway inhibition mean that observed cellular effects cannot be unambiguously attributed to IKK inhibition alone. It may be useful as a broader anti-inflammatory agent or for studies where the inhibition of multiple nodes in inflammatory pathways is desired. However, researchers using this compound should be aware of its potential for off-target effects and cytotoxicity, and ideally, should validate key findings with more specific inhibitors like IKK Inhibitor VII or genetic approaches.
References
- 1. apexbt.com [apexbt.com]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. portlandpress.com [portlandpress.com]
- 9. apexbt.com [apexbt.com]
- 10. portlandpress.com [portlandpress.com]
- 11. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.plos.org [journals.plos.org]
A Head-to-Head Comparison of BAY 11-7082 and MG-132 for NF-κB Inhibition: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – For researchers in immunology, cancer biology, and drug discovery, the transcription factor Nuclear Factor-kappa B (NF-κB) is a critical target for therapeutic intervention. Among the myriad of commercially available inhibitors, BAY 11-7082 and MG-132 are two of the most widely utilized compounds. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Mechanism of Action: Two Distinct Approaches to NF-κB Inhibition
This compound and MG-132 inhibit the NF-κB signaling pathway through fundamentally different mechanisms. The canonical NF-κB pathway is characterized by the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate gene transcription.
This compound acts upstream in this pathway by irreversibly inhibiting the phosphorylation of IκBα[1][2]. By preventing this initial phosphorylation step, IκBα remains bound to NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent activity[1].
In contrast, MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor[3]. It blocks the activity of the 26S proteasome, which is responsible for the degradation of ubiquitinated proteins, including phosphorylated IκBα[3][4]. As a result, phosphorylated IκBα is not degraded, and the NF-κB complex is retained in the cytoplasm[4].
Performance Comparison: Efficacy and Specificity
The choice between this compound and MG-132 often depends on the specific experimental question and the desired level of specificity.
| Feature | This compound | MG-132 |
| Primary Target | IκB kinase (IKK)[5] | 26S Proteasome[3] |
| Mechanism | Inhibits IκBα phosphorylation[1][2] | Inhibits proteasomal degradation of IκBα[3][4] |
| Reported IC50 for NF-κB Inhibition | 5-10 µM (for inhibition of TNFα-induced adhesion molecule expression)[6]; 10 µM (for inhibition of TNFα-induced IκBα phosphorylation)[1][7]; 14.2 µM (in HT-29 reporter cells)[8] | 0.2 µM (in HT-29 reporter cells)[8] |
| Reversibility | Irreversible[1][2] | Reversible |
| Specificity | Also inhibits NLRP3 inflammasome, USP7, and USP21[2]. May have other off-target effects[9][10][11]. | Broadly inhibits proteasome activity, affecting degradation of many proteins. Can also inhibit calpains and other proteases at higher concentrations[12]. |
Experimental Data Summary
The following tables summarize quantitative data on the efficacy and off-target effects of this compound and MG-132.
Table 1: Inhibitory Concentration (IC50) for NF-κB Activation
| Inhibitor | Cell Line | Assay Method | IC50 | Reference |
| This compound | Tumor cells | Inhibition of TNFα-induced IκBα phosphorylation | 10 µM | [1][7] |
| This compound | Human endothelial cells | Inhibition of TNFα-induced adhesion molecule expression | 5-10 µM | [6] |
| This compound | HT-29 | Luciferase Reporter Assay | 14.2 µM | [8] |
| MG-132 | HT-29 | Luciferase Reporter Assay | 0.2 µM | [8] |
Table 2: Known Off-Target Effects
| Inhibitor | Off-Target | Effect | Reference |
| This compound | NLRP3 Inflammasome | Inhibition | [5] |
| This compound | USP7, USP21 | Inhibition | [2] |
| MG-132 | Calpains | Inhibition (at higher concentrations) | [12] |
| MG-132 | General Protein Degradation | Broad Inhibition | [3] |
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays to assess NF-κB inhibition are provided below.
References
- 1. This compound [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Functional Metagenomics: A High Throughput Screening Method to Decipher Microbiota-Driven NF-κB Modulation in the Human Gut | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IKK inhibitor this compound induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteasome Inhibitors Alter Levels of Intracellular Peptides in HEK293T and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NF-κB Inhibitor BAY 11-7082 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of BAY 11-7082, a widely used inhibitor of the NF-κB signaling pathway. We objectively compare its performance with alternative compounds, supported by experimental data, to facilitate informed decisions in research and development.
Introduction to NF-κB Inhibition and this compound
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer. Consequently, inhibitors of this pathway are invaluable tools for both basic research and therapeutic development.
This compound is a well-established anti-inflammatory compound that primarily functions by inhibiting the phosphorylation of IκBα, a critical step in the activation of NF-κB.[1][2][3] It achieves this by irreversibly targeting the IκB kinase (IKK) complex, specifically showing activity against TNFα-induced IκBα phosphorylation with an IC50 of 10 μM in tumor cells.[1] However, accumulating evidence highlights that this compound is not entirely specific for the IKK complex and can exhibit off-target effects, including the inhibition of ubiquitin-specific proteases like USP7 and USP21, and the NLRP3 inflammasome.[1][4] Furthermore, studies have indicated that this compound can induce cell death through mechanisms independent of NF-κB inhibition, suggesting a broader and sometimes confounding biological activity.[5][6][7]
This guide provides a comparative analysis of this compound with other commonly used NF-κB pathway inhibitors, offering a clearer perspective on their respective potencies, specificities, and potential liabilities.
Comparative Analysis of NF-κB Inhibitors
The selection of an appropriate inhibitor is critical for the accurate interpretation of experimental results. This section compares this compound with several alternatives, focusing on their mechanism of action, potency, and known off-target effects.
| Inhibitor | Primary Target | Mechanism of Action | IC50 | Known Off-Target Effects/Notes |
| This compound | IKK (non-selective) | Irreversibly inhibits TNFα-induced IκBα phosphorylation. | ~10 μM (for IκBα phosphorylation)[1][2][8] | Inhibits USP7 (IC50 = 0.19 μM), USP21 (IC50 = 0.96 μM)[1][4], NLRP3 inflammasome. Can induce NF-κB-independent cell death.[5][6][7] |
| TPCA-1 | IKKβ (IKK2) | ATP-competitive inhibitor of IKKβ. | 17.9 nM[9][10] | Exhibits 22-fold selectivity over IKKα.[10] Also reported to inhibit STAT3 signaling.[11] |
| MLN4924 (Pevonedistat) | NEDD8-activating enzyme (NAE) | Inhibits NAE, which is upstream of CRL-mediated IκBα degradation. | 4.7 nM[12][13] | Selective over related enzymes like UAE, SAE, and ATG7.[14] Less cytotoxic than this compound in some contexts.[5][6] |
| SC-514 | IKKβ (IKK2) | Selective, ATP-competitive, and reversible inhibitor of IKKβ. | 3-12 μM[15] | Does not inhibit other IKK isoforms or other tested serine-threonine and tyrosine kinases.[16] |
| Parthenolide | IKK, NF-κB | Directly inhibits IKK and can also directly modify the p65 subunit of NF-κB. | Not consistently reported for IKKβ inhibition. | A natural product with a complex mechanism that may involve multiple targets and pathways, including oxidative stress.[17][18][19][20][21] |
Signaling Pathways and Experimental Workflow
To aid in the understanding of how these inhibitors are evaluated, the following diagrams illustrate the NF-κB signaling pathway, the mechanism of this compound, and a typical experimental workflow for comparing NF-κB inhibitors.
Caption: Canonical NF-κB signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for comparing NF-κB inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Western Blot for Phospho-IκBα
This protocol is designed to assess the phosphorylation status of IκBα, a direct target of the IKK complex.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or RAW 264.7 macrophages) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNFα (20 ng/mL) or LPS (1 µg/mL), for 15-30 minutes.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total IκBα or a loading control like β-actin or GAPDH.
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
1. Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow the cells to express the reporters for 24-48 hours.
2. Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα or PMA) for 6-8 hours.
3. Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer by adding the appropriate substrate.
-
Subsequently, measure Renilla luciferase activity in the same well by adding its specific substrate.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in inhibitor-treated wells to that of the stimulated control to determine the extent of inhibition.[22][23][24][25][26]
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 6. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IKK inhibitor this compound induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 9. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MLN-4924, NEDD8-activating enzyme inhibitor (CAS 905579-51-3) | Abcam [abcam.com]
- 14. apexbt.com [apexbt.com]
- 15. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 20. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 22. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 25. bowdish.ca [bowdish.ca]
- 26. indigobiosciences.com [indigobiosciences.com]
A Head-to-Head Comparison: BAY 11-7082 Versus Genetic Knockdown of IKK for NF-κB Pathway Inhibition
For researchers, scientists, and drug development professionals investigating the NF-κB signaling pathway, the choice between chemical inhibitors and genetic tools is a critical experimental consideration. This guide provides an objective comparison of a widely used chemical inhibitor, BAY 11-7082, and the genetic knockdown of IκB kinase (IKK), the key upstream kinase in the canonical NF-κB pathway.
This comparison guide delves into the mechanisms of action, specificity, and potential off-target effects of both approaches, supported by experimental data. We will also provide detailed protocols for key experiments to aid in the design and interpretation of studies aimed at dissecting the intricate role of NF-κB signaling.
Mechanism of Action: A Tale of Two Interventions
The NF-κB signaling cascade is a cornerstone of cellular responses to inflammation, stress, and immune challenges. Its activation culminates in the nuclear translocation of NF-κB transcription factors, which regulate the expression of a vast array of genes involved in these processes. Both this compound and IKK knockdown aim to inhibit this pathway, but they do so through fundamentally different mechanisms.
This compound is a small molecule inhibitor that was initially characterized as an irreversible inhibitor of IκBα phosphorylation.[1][2] By preventing the phosphorylation of IκBα, this compound blocks its subsequent ubiquitination and proteasomal degradation. This stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby preventing NF-κB from entering the nucleus and activating gene transcription.[1][3]
Genetic knockdown of IKK , on the other hand, involves the use of techniques like RNA interference (siRNA or shRNA) to reduce the cellular levels of IKKα and/or IKKβ mRNA, the catalytic subunits of the IKK complex. This leads to a decrease in the synthesis of IKK proteins, thereby crippling the cell's ability to phosphorylate IκBα in response to stimuli.
Specificity and Off-Target Effects: A Crucial Distinction
While both methods effectively inhibit NF-κB activation, their specificity profiles differ significantly, a critical consideration for data interpretation.
Genetic knockdown of IKK is generally considered a more specific method for inhibiting the canonical NF-κB pathway. By directly targeting the IKK subunits, it minimizes the likelihood of off-target effects, provided that the siRNA or shRNA sequences are carefully designed to avoid binding to unintended mRNA targets.
In contrast, This compound has been shown to have multiple off-target effects . Studies have revealed that the cytotoxic effects of this compound are not solely attributable to NF-κB inhibition. In fact, concomitant knockdown of IKK1 and IKK2 does not replicate the high level of cell death observed with this compound treatment, suggesting significant off-target toxicity.[4][5]
The known off-target activities of this compound include:
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound can act as a potent, irreversible inhibitor of PTPs by forming a covalent adduct with the active site cysteine.[1][6] This can lead to widespread changes in cellular signaling pathways that are regulated by tyrosine phosphorylation.
-
Inhibition of the NLRP3 Inflammasome: this compound can directly inhibit the NLRP3 inflammasome, a key component of the innate immune system, by blocking its ATPase activity.[3][7] This effect is independent of its action on the NF-κB pathway.[7]
-
Other Off-Target Kinase Inhibition: The electrophilic nature of this compound suggests it may react with other cysteine-containing proteins, leading to a broader range of off-target effects.[1]
These off-target effects can confound experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of NF-κB signaling.
Data Presentation: A Quantitative Comparison
The following table summarizes the key differences between this compound and IKK knockdown based on experimental evidence.
| Feature | This compound | Genetic Knockdown of IKK |
| Primary Target | IκBα Phosphorylation | IKKα/β mRNA |
| Specificity | Low; multiple off-target effects reported.[1][4][7] | High; specificity is dependent on siRNA/shRNA design. |
| Mechanism of Action | Irreversible chemical inhibition.[1] | Reduction of target protein expression. |
| Cytotoxicity | High; often exceeds that expected from NF-κB inhibition alone.[4][5] | Generally lower and more directly related to the consequences of IKK inhibition.[4][5] |
| Reversibility | Irreversible.[1] | Reversible upon removal of siRNA/shRNA pressure. |
| Ease of Use | Simple to apply to cell cultures. | Requires transfection or transduction, which can be technically challenging. |
| Temporal Control | Rapid onset of action. | Slower onset, dependent on mRNA and protein turnover rates. |
Experimental Protocols
To facilitate the direct comparison of these two methods, we provide detailed protocols for key experiments.
Experimental Workflow
siRNA-mediated Knockdown of IKK and Western Blot Analysis
Objective: To reduce the expression of IKKα and/or IKKβ and confirm the knockdown efficiency.
Materials:
-
Cells of interest
-
IKKα and/or IKKβ specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-IKKα, anti-IKKβ, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20-50 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell type and the turnover rate of the IKK proteins.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB.
Materials:
-
Cells of interest
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Stimulus (e.g., TNFα, IL-1β)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or the vehicle (DMSO) for 1-2 hours.
-
For IKK knockdown experiments, perform the luciferase assay 48-72 hours post-siRNA transfection.
-
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNFα at 10 ng/mL) for 4-6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II to each well and measure the firefly luciferase activity.
-
Add the Stop & Glo Reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
MTT Cell Viability Assay
Objective: To assess the effect of this compound or IKK knockdown on cell viability.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with various concentrations of this compound or the vehicle (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
For IKK knockdown experiments, perform the MTT assay at the same time points as the functional assays.
-
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and genetic knockdown of IKK depends heavily on the specific research question and the experimental context.
-
Genetic knockdown of IKK offers superior specificity and is the preferred method when the goal is to unequivocally link a cellular phenotype to the inhibition of the canonical NF-κB pathway. While technically more demanding, the clarity of the results often justifies the additional effort.
-
This compound, while a potent NF-κB inhibitor, should be used with caution due to its well-documented off-target effects.[8] When using this compound, it is crucial to perform appropriate control experiments, such as using structurally different NF-κB inhibitors or validating key findings with a more specific method like IKK knockdown. The observed effects of this compound cannot be solely attributed to NF-κB inhibition without further evidence.
References
- 1. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. invivogen.com [invivogen.com]
- 4. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 5. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory compound BAY-11-7082 is a potent inhibitor of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Compounds Parthenolide and this compound Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Evaluating the Specificity of BAY 11-7082 as an NLRP3 Inflammasome Inhibitor: A Comparative Guide
For researchers and drug development professionals investigating inflammatory pathways, the precise targeting of the NLRP3 inflammasome is of paramount importance. While numerous compounds are utilized to probe and inhibit this key signaling complex, their specificity can vary significantly. This guide provides an objective comparison of BAY 11-7082 with other notable NLRP3 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Comparative Analysis of NLRP3 Inhibitor Specificity
This compound was initially identified as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway. Subsequent research revealed its ability to also inhibit the NLRP3 inflammasome. However, its broad activity profile necessitates careful consideration when interpreting experimental results. In contrast, inhibitors such as MCC950 have been developed with a primary focus on specific NLRP3 inhibition. The following table summarizes the quantitative data on the potency and specificity of this compound and its alternatives.
| Inhibitor | Primary Target(s) | NLRP3 IC50 | Off-Target(s) | Off-Target IC50 |
| This compound | IKKβ (NF-κB pathway), NLRP3 ATPase | 12 µM[1] | IκBα phosphorylation, USP7, USP21, Gasdermin D | 10 µM (IκBα)[2][3][4], 0.19 µM (USP7), 0.96 µM (USP21)[5] |
| MCC950 | NLRP3 (NACHT domain) | 7.5 nM (murine), 8.1 nM (human)[6][7] | Carbonic Anhydrase 2 | 11 µM[8][9] |
| CY-09 | NLRP3 (NACHT domain, ATP-binding motif) | 6 µM[10] | Cytochrome P450s (1A2, 2C9, 3A4) | 18.9 µM (1A2), 8.18 µM (2C9), 26.0 µM (3A4)[11] |
| OLT1177 (Dapansutrile) | NLRP3 ATPase | ~1 nM[10] | Not specified | Not specified |
| INF39 | NLRP3 ATPase | 10 µM[10][12] | NF-κB pathway | Not specified[12] |
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach to inhibitor validation, the following diagrams are provided.
Caption: NLRP3 inflammasome pathway and inhibitor targets.
Caption: Workflow for evaluating NLRP3 inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are protocols for key experiments used to evaluate the specificity of NLRP3 inhibitors.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the assessment of an inhibitor's ability to block NLRP3-dependent IL-1β secretion from macrophages.
1. Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in complete DMEM.
-
Seed cells in a 24-well plate and allow them to adhere.
-
Prime the cells with 500 ng/mL of lipopolysaccharide (LPS) for 3 hours to upregulate pro-IL-1β and NLRP3 expression[13][14].
2. Inhibitor Treatment:
-
Following priming, replace the medium with fresh medium containing the desired concentration of the inhibitor (e.g., this compound, MCC950) or vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours[15].
3. NLRP3 Activation:
-
Add a specific NLRP3 activator, such as Nigericin (5-10 µM) or ATP (5 mM), to the wells.
-
Incubate for the appropriate time to induce inflammasome activation (e.g., 45-90 minutes)[14][15].
4. Sample Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Collect the cell culture supernatant for analysis of secreted IL-1β.
-
Lyse the remaining cells to assess protein expression or cell viability.
Protocol 2: Measurement of IL-1β Release by ELISA
This protocol details the quantification of secreted IL-1β in the collected cell culture supernatants.
1. Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed by the human or mouse IL-1β ELISA kit manufacturer[16][17][18][19][20].
-
Create a standard curve using the provided recombinant IL-1β standard.
2. Assay Procedure:
-
Add 100 µL of standards, controls, and collected supernatants to the appropriate wells of the pre-coated microplate[18].
-
Incubate the plate, typically for 2.5 hours at room temperature or overnight at 4°C[18].
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature[18].
-
Wash the wells again.
-
Add 100 µL of streptavidin-HRP solution and incubate for 45 minutes at room temperature[18].
-
After a final wash, add 100 µL of TMB substrate and incubate in the dark for 30 minutes for color development[18].
-
Stop the reaction by adding 50 µL of stop solution[18].
3. Data Analysis:
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
Protocol 3: Visualization of ASC Speck Formation by Immunofluorescence
This protocol allows for the microscopic visualization of inflammasome activation through the formation of apoptosis-associated speck-like protein containing a CARD (ASC) specks.
1. Cell Preparation and Treatment:
-
Culture and treat cells on glass coverslips in a 24-well plate as described in Protocol 1.
2. Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 10 minutes[21].
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes[21].
3. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour.
-
Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
4. Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a confocal or fluorescence microscope.
-
Quantify the percentage of cells containing an ASC speck[22][23][24].
By employing these standardized protocols and considering the comparative data presented, researchers can make informed decisions about the most suitable inhibitor for their specific experimental needs, ensuring the generation of robust and reliable data in the study of NLRP3-mediated inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielosp.org [scielosp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. affigen.com [affigen.com]
- 17. mpbio.com [mpbio.com]
- 18. raybiotech.com [raybiotech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. abcam.com [abcam.com]
- 21. Immunofluorescent Staining for ASC Speck Formation [bio-protocol.org]
- 22. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
BAY 11-7082 is a widely utilized small molecule inhibitor with potent anti-inflammatory and anti-cancer properties. This guide provides a comprehensive comparison of its effects in both laboratory (in vitro) and whole-organism (in vivo) settings, supported by experimental data and detailed protocols.
Mechanism of Action: A Dual Inhibitor
This compound primarily functions as an irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It specifically targets and prevents the phosphorylation of IκB-α (inhibitor of kappa B alpha), a crucial step for the activation of NF-κB.[1][2][3] By inhibiting IκB-α phosphorylation, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.
Furthermore, emerging evidence has identified this compound as a direct inhibitor of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[4] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.
In Vitro Effects of this compound
The in vitro activity of this compound has been extensively characterized across a multitude of cell lines, demonstrating its efficacy in inhibiting inflammatory responses and inducing cell death in cancer cells.
Table 1: In Vitro Inhibition of NF-κB Activation by this compound
| Cell Line | Assay Type | Stimulant | IC50 Value | Reference |
| HEK293 | Luciferase Reporter Assay | TNF-α | 2 µM | [2] |
| HEK293 | Luciferase Reporter Assay | TNF-α | 11 µM | [2] |
| Tumor Cells | IκBα Phosphorylation Assay | TNF-α | 10 µM | [1] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Time Point (h) | IC50 Value | Reference |
| HGC-27 | Gastric Cancer | MTT Assay | 24 | 24.88 nM | [5][6] |
| HGC-27 | Gastric Cancer | MTT Assay | 48 | 6.72 nM | [5][6] |
| HGC-27 | Gastric Cancer | MTT Assay | 72 | 4.23 nM | [5][6] |
| MKN45 | Gastric Cancer | MTT Assay | 24 | 29.11 nM | [5][6] |
| MKN45 | Gastric Cancer | MTT Assay | 48 | 11.22 nM | [5][6] |
| MKN45 | Gastric Cancer | MTT Assay | 72 | 5.88 nM | [5][6] |
| CAL27 | Oral Squamous Cell Carcinoma | MTT Assay | 24 | ~5 µM | [7] |
| HSC-2 | Oral Squamous Cell Carcinoma | MTT Assay | 24 | ~3 µM | [7] |
| SCC-4 | Oral Squamous Cell Carcinoma | MTT Assay | 24 | ~1 µM | [7] |
In Vivo Efficacy of this compound
In vivo studies have substantiated the therapeutic potential of this compound in various disease models, highlighting its anti-inflammatory and anti-tumor effects.
Table 3: In Vivo Effects of this compound in Animal Models
| Disease Model | Animal | Dose and Administration | Key Findings | Reference |
| Imiquimod-induced Psoriasis | C57BL/6 Mice | 20 mg/kg/day, i.p. | Reduced epidermal thickness, acanthosis, and inflammatory infiltrate. Decreased expression of pNF-κB, NLRP3, TNF-α, IL-6, and IL-1β. | [4][8] |
| Uterine Fibroid Xenograft | SCID Mice | 20 mg/kg/day, i.p. | 50% reduction in tumor weight after two months. Decreased expression of genes related to cell proliferation, inflammation, and ECM remodeling. | [9][10] |
| Gastric Cancer Xenograft | Nude Mice | 10 mg/kg, i.p. | Significantly suppressed tumor growth. | [11] |
| Arrhythmogenic Cardiomyopathy | Dsg2mut/mut Mice | Not specified | Prevented myocardial necrosis and fibrosis, and preserved left ventricular contractile function. | [12] |
Comparison with Alternative Inhibitors
While this compound is a potent dual inhibitor of NF-κB and the NLRP3 inflammasome, other inhibitors targeting these pathways are available.
Table 4: Comparison of this compound with Other IKK and NLRP3 Inhibitors
| Inhibitor | Target(s) | IC50 Value | Key Features |
| This compound | IKKβ, NLRP3 | ~10 µM (IKKβ) | Dual inhibitor, irreversible. |
| BMS-345541 | IKKβ > IKKα | 0.3 µM (IKKβ), 4 µM (IKKα) | Highly selective for IKKβ, allosteric inhibitor.[13] |
| TPCA-1 | IKKβ | 17.9 nM | Potent and selective IKKβ inhibitor.[14] |
| MCC950 | NLRP3 | ~8 nM | Potent and selective NLRP3 inflammasome inhibitor.[15][16][17] |
| OLT1177 | NLRP3 | Not specified | Selective NLRP3 inhibitor, blocks ATPase activity.[15] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or other inhibitors for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., TNF-α). Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65).[18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used animal model to study psoriasis.
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week.
-
Hair Removal: Shave the dorsal skin of the mice.
-
Imiquimod Application: Apply a daily topical dose of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days to induce psoriasis-like skin inflammation.[4][20][21]
-
This compound Treatment: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle control daily during the imiquimod application period.[4][20]
-
Evaluation: Monitor and score the severity of skin inflammation (e.g., erythema, scaling, and thickness) daily.
-
Sample Collection: At the end of the experiment, collect skin tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., by qPCR or western blotting).
Visualizing Pathways and Workflows
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Effects of this compound on Fibroid Growth and Gene Expression: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 16. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma [ijbs.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. frontierspartnerships.org [frontierspartnerships.org]
Comparative Efficacy of BAY 11-7082 and Its Analogs: A Guide for Researchers
For researchers in drug discovery and development, BAY 11-7082 has emerged as a critical tool for investigating inflammatory and oncogenic signaling pathways. This guide provides a comparative analysis of this compound and its analogs, presenting key efficacy data, detailed experimental protocols, and a visual representation of its mechanism of action to aid in the selection of the most suitable compound for specific research needs.
This compound is a well-established inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation, immune responses, cell proliferation, and apoptosis.[1][2] It exerts its primary effect by irreversibly inhibiting the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[2] This action prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[2] Furthermore, this compound has been shown to directly inhibit the NLRP3 inflammasome, another key player in the inflammatory response.[3]
The therapeutic potential of targeting the NF-κB pathway has driven the development of numerous analogs of this compound. These analogs have been investigated for a range of applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents. This guide offers a comparative overview of the efficacy of this compound and several of its notable analogs.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and its analogs across various biological assays. The data highlights the differential potency of these compounds, providing a basis for selecting the most appropriate molecule for a given research application.
| Compound | Target/Cell Line | Assay | Efficacy (IC50/MIC) | Reference |
| This compound | Tumor cells | TNFα-induced IκBα phosphorylation | 10 µM | [2] |
| Neuroblastoma (SH-SY5Y) | Cell Viability | 0.85 µM | [4] | |
| Neuroblastoma (SK-N-AS) | Cell Viability | 1.35 µM | [4] | |
| Gastric Cancer (HGC27) | Cell Proliferation (24h) | 24.88 nM | [5] | |
| Gastric Cancer (HGC27) | Cell Proliferation (48h) | 6.72 nM | [5] | |
| Gastric Cancer (HGC27) | Cell Proliferation (72h) | 4.23 nM | [5] | |
| Gastric Cancer (MKN45) | Cell Proliferation (24h) | 29.11 nM | [5] | |
| Gastric Cancer (MKN45) | Cell Proliferation (48h) | 11.22 nM | [5] | |
| Gastric Cancer (MKN45) | Cell Proliferation (72h) | 5.88 nM | [5] | |
| Naegleria fowleri | Growth Inhibition | 1.6 µM (EC50) | [6][7] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Activity | >50 µM (MIC) | [1] | |
| BAY 11-7085 | Naegleria fowleri | Growth Inhibition | 2.3 µM (EC50) | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Activity | 3.13 µM (MIC) | [1] | |
| Analog 5 | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Activity | 3.13 µM (MIC) | [1] |
| PSPC Analog 25 | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Activity | 0.39 µM (MIC) | [1] |
| PSPC Analog 26 | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Activity | 0.39 µM (MIC) | [1] |
| Dibenzocyclooctatetraene succinimide 5a | RAW264.7 cells | LPS-induced NF-κB activation | 0.52 µM | [8] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for assessing the efficacy of this compound and its analogs.
Caption: NF-κB pathway inhibition by this compound.
Caption: Workflow for testing this compound analog efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are generalized protocols for key assays used to evaluate the efficacy of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with the test compounds for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[8]
-
Incubation: Incubate the cells for an appropriate period (e.g., 6-8 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and calculate the percentage of inhibition relative to the stimulated control.
Cytokine Release Assay (ELISA)
This assay measures the concentration of specific cytokines released into the cell culture medium.
-
Cell Seeding and Treatment: Seed cells (e.g., macrophages or peripheral blood mononuclear cells) in a culture plate and treat them with the test compounds.
-
Stimulation: Stimulate the cells with an appropriate stimulus (e.g., LPS) to induce cytokine production.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's protocol.[10][11] This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody and a substrate for colorimetric detection.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples based on a standard curve and determine the inhibitory effect of the compounds.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and its analogs, supported by quantitative data and detailed experimental protocols. The presented information demonstrates that while this compound is a potent inhibitor of the NF-κB pathway, several of its analogs exhibit enhanced potency in specific applications, such as antibacterial activity. The choice of compound will ultimately depend on the specific research question and the biological system under investigation. The provided protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting experiments with these important pharmacological tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Efficacy of Ebselen and this compound Against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inhibitor this compound: Topics by Science.gov [science.gov]
- 8. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibitor of IκB kinase activity, this compound, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming Cellular Target Engagement of BAY 11-7082
This guide provides an objective comparison of methodologies to confirm the cellular target engagement of BAY 11-7082, an inhibitor of the NF-κB signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking to validate the mechanism of action for this and similar compounds.
This compound is an anti-inflammatory compound that inhibits the activation of Nuclear Factor-κB (NF-κB) by preventing the phosphorylation of IκBα (Inhibitor of κB alpha).[1][2][3] While it is widely used as an IKK inhibitor, some studies suggest it may have other cellular targets.[2][3][4] Therefore, directly confirming its engagement with the intended pathway in your specific cellular model is a critical step in experimental design.
This guide compares this compound with two alternative inhibitors that modulate the NF-κB pathway through distinct mechanisms:
-
PS-1145 : A potent and specific IκB kinase (IKK) inhibitor.[5]
-
MG-132 : A proteasome inhibitor that prevents the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[6][7][8]
Inhibitor Comparison
The following table summarizes the key characteristics of the inhibitors discussed in this guide.
| Feature | This compound | PS-1145 | MG-132 |
| Primary Target | IκBα Phosphorylation (IKK complex) | IκB Kinase β (IKKβ) | 26S Proteasome |
| Mechanism | Irreversibly inhibits TNF-α-induced IκBα phosphorylation, preventing NF-κB release.[2][9] | Selectively inhibits IKKβ catalytic activity, preventing IκBα phosphorylation. | Blocks the proteolytic activity of the proteasome, preventing the degradation of phosphorylated IκBα.[7][10] |
| Reported IC50 | ~10 µM for TNF-α-induced IκBα phosphorylation in tumor cells.[1] | ~88 nM for IKK complex.[11][5] | Varies by cell type and assay; potent proteasome inhibition in the nanomolar to low micromolar range. |
| Typical Cell Culture Concentration | 1-10 µM[12][13] | 1-20 µM[14] | 1-10 µM |
Primary Methods for Target Engagement Confirmation
Two primary methods are recommended for confirming this compound target engagement: Western Blotting to analyze protein phosphorylation and degradation, and NF-κB Reporter Assays to measure transcriptional activity.
Method 1: Western Blot for Phospho-IκBα
The most direct way to confirm this compound engagement is to measure the phosphorylation status of IκBα, the direct substrate of the IKK complex. In a typical experiment, cells are stimulated with an agent like Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.[15][16] Effective target engagement by this compound or PS-1145 will result in a significant reduction of TNF-α-induced phospho-IκBα (p-IκBα). In contrast, MG-132 will "trap" p-IκBα by preventing its degradation, potentially leading to an accumulation of the phosphorylated form.
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for this compound, PS-1145, and MG-132.
Caption: Canonical NF-κB pathway with inhibitor targets.
Caption: Western blot workflow for p-IκBα detection.
-
Cell Culture and Treatment:
-
Seed HeLa or HEK293T cells in 6-well plates to reach 80-90% confluency on the day of the experiment.
-
Pre-incubate cells with the desired concentration of this compound (e.g., 5 µM), PS-1145 (e.g., 10 µM), or MG-132 (e.g., 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells by adding TNF-α to a final concentration of 20 ng/mL for 15-30 minutes.[16]
-
Aspirate the media and wash cells once with ice-cold PBS.
-
-
Lysis and Protein Quantification:
-
Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imager.
-
If necessary, strip the membrane and re-probe for total IκBα.
-
| Treatment | p-IκBα Level (Normalized) | Total IκBα Level (Normalized) | Interpretation |
| Vehicle Control | 1.0 | 1.0 | Basal Level |
| TNF-α (20 ng/mL) | 8.5 ± 0.7 | 0.3 ± 0.1 | Pathway Activation (p-IκBα increases, total IκBα is degraded) |
| This compound + TNF-α | 1.2 ± 0.2 | 0.9 ± 0.1 | Target Engaged: Phosphorylation and degradation are blocked. |
| PS-1145 + TNF-α | 1.1 ± 0.3 | 1.0 ± 0.2 | Target Engaged: Phosphorylation and degradation are blocked. |
| MG-132 + TNF-α | 12.1 ± 1.1 | 1.1 ± 0.2 | Target Engaged: Degradation is blocked, p-IκBα accumulates. |
Method 2: NF-κB Luciferase Reporter Assay
This method measures the transcriptional activity of NF-κB, a key downstream consequence of IKK activation. Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. When NF-κB translocates to the nucleus, it drives luciferase expression, which can be quantified by measuring luminescence.[17][18] All three inhibitors are expected to reduce the TNF-α-induced luciferase signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. europeanreview.org [europeanreview.org]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bowdish.ca [bowdish.ca]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BAY 11-7082: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like BAY 11-7082 is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound is a chemical compound used in laboratory research. As with any chemical, it is imperative to follow established safety protocols during its use and disposal. The following procedures are based on publicly available safety data sheets and general chemical waste guidelines.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
Recommended PPE:
-
Protective Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are necessary to protect against splashes or dust.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, a respirator may be required.
Handling Precautions:
-
Avoid creating dust when handling the solid form of the compound.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[1] This ensures that the waste is managed in accordance with all applicable federal, state, and local regulations.[1]
For Unused Product and Contaminated Materials:
-
Collection: Carefully collect the waste material, including any unused this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves).
-
Containerization: Place the collected waste into a suitable, clearly labeled, and sealed container.
-
Storage: Store the waste container in a designated and secure area, away from incompatible materials, until it can be collected by a licensed waste disposal service.
-
Professional Disposal: Arrange for the disposal of the waste through a certified chemical waste disposal company.
An alternative disposal method, which should only be performed by trained personnel with the appropriate facilities, is incineration.[2] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Crucially, this compound should not be allowed to enter the environment, drains, waterways, or the soil.[2]
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Primary Disposal Method | Engage a licensed, professional waste disposal company. | [1] |
| Alternative Disposal Method | Incineration with a combustible solvent in an equipped chemical incinerator. | [2] |
| Environmental Precautions | Prevent entry into drains, waterways, and soil. | [2] |
| Regulatory Compliance | Dispose of in accordance with local, regional, and national regulations (e.g., US: 40 CFR Part 261, EU: 91/156/EEC, JP: Waste Disposal and Cleaning Act). | [2] |
| Personal Protective Equipment | Protective gloves, eye protection. | [2] |
| Handling | Avoid creating dust. Wash hands thoroughly after handling. | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for BAY 11-7082
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling BAY 11-7082. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a chemical compound that should be handled with care, as it can be harmful if swallowed, cause skin irritation, and result in serious eye irritation[1][2]. The following information outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.
Recommended Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment should be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved N95 (or equivalent) dust mask[3] | To prevent inhalation of the powdered form of the compound. |
| Eye & Face | Safety goggles with side-shields or eyeshields[3][4] | To protect against splashes and airborne particles causing serious eye irritation[1][2]. A face shield may be necessary for procedures with a high risk of splashing[5]. |
| Hand | Impervious chemical-resistant gloves (e.g., nitrile)[5] | To prevent skin contact, as the compound is a skin irritant[1][2]. |
| Body | Laboratory coat and other protective clothing as needed[5][6] | To protect skin and personal clothing from contamination. Impervious protective clothing and boots may be required depending on the scale of work[5]. |
Standard Operating Procedure for Handling this compound
The following is a step-by-step guide for the safe handling of this compound, from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eye wash station are readily accessible[4].
-
Work in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to minimize dust and vapor inhalation[5].
-
Gather all necessary materials, including the chemical, solvents, and required PPE, before starting the procedure.
2. Donning Personal Protective Equipment:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles with side-shields.
-
Don a NIOSH-approved N95 dust mask.
-
Put on impervious gloves, ensuring they overlap with the cuffs of the lab coat.
3. Handling and Use:
-
This compound is a crystalline solid, often in powder form[3][7]. Handle it carefully to avoid creating dust.
-
When preparing solutions, such as dissolving in DMSO or other organic solvents, do so within the fume hood[7].
-
Avoid all direct contact with the substance. Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing[7].
-
Do not eat, drink, or smoke in the area where this compound is being handled[1][2].
4. Post-Handling Procedures:
-
Carefully remove PPE, avoiding self-contamination. Dispose of single-use items like gloves according to institutional guidelines.
-
Contaminated clothing should be removed and washed before reuse[2].
5. Storage:
-
Store this compound in a tightly closed container in a refrigerator (2-8°C) or frozen at -20°C for long-term stability[5][7][8].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused this compound should be treated as hazardous waste. It must not be disposed of with household garbage or allowed to enter the sewage system[1].
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, regional, and national regulations[5]. Consult your institution's environmental health and safety (EHS) department for specific guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound =98 HPLC,powder 19542-67-7 [sigmaaldrich.com]
- 4. BAY11-7082|19542-67-7|MSDS [dcchemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
